molecular formula C8H11N3 B3168969 5,6,7,8-Tetrahydroquinazolin-6-amine CAS No. 933726-35-3

5,6,7,8-Tetrahydroquinazolin-6-amine

Cat. No.: B3168969
CAS No.: 933726-35-3
M. Wt: 149.19 g/mol
InChI Key: VZSRJNKREOFLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinazolin-6-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Its molecular features make it a potential intermediate or scaffold for the synthesis of more complex molecules. Researchers can utilize this amine in the development of novel compounds, potentially for various biological applications. This product is intended for research and development purposes in a laboratory setting. It is strictly for use by qualified professionals. 5,6,7,8-Tetrahydroquinazolin-6-amine is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h4-5,7H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSRJNKREOFLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290646
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-35-3
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinazolin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5,6,7,8-Tetrahydroquinazolin-6-amine .

Core Scaffold Analysis & Medicinal Chemistry Applications

Chemical Identity & Structural Analysis

5,6,7,8-Tetrahydroquinazolin-6-amine represents a critical "sp³-enriched" building block in modern drug discovery. Unlike its fully aromatic quinazoline counterpart, this scaffold introduces three-dimensionality and improved physicochemical properties (solubility, metabolic stability) while retaining the privileged pyrimidine binding motif found in numerous kinase inhibitors.

PropertyData
CAS Number 933726-35-3
IUPAC Name 5,6,7,8-Tetrahydroquinazolin-6-amine
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Chirality The C6 carbon is a chiral center. The compound exists as (R) and (S) enantiomers.[1]
SMILES NC1CCC2=NC=NC2C1
pKa (Predicted) ~9.5 (Primary Amine), ~2.5 (Pyrimidine N1/N3)
LogP (Predicted) -0.3 to 0.1 (Highly polar compared to aromatic quinazoline)
Structural Conformation

The cyclohexene ring fused to the pyrimidine creates a semi-rigid structure. Unlike the planar quinazoline, the 5,6,7,8-tetrahydro ring adopts a half-chair or envelope conformation . This puckering is crucial for:

  • Vector Positioning: The amine at C6 projects out of the aromatic plane, allowing substituents to explore unique pockets in protein targets (e.g., solvent-exposed regions of ATP binding sites).

  • Solubility: The disruption of planarity reduces π-π stacking aggregation, significantly improving aqueous solubility.

Synthesis Strategies

The synthesis of the 6-amino derivative typically proceeds through the construction of the tetrahydroquinazoline core followed by functionalization at the C6 position.

Route A: Reductive Amination (Primary Industrial Route)

This route is preferred for its scalability and ability to access chiral derivatives via enzymatic or chiral catalytic methods.

  • Precursor Synthesis: 4-Chloro-5,6,7,8-tetrahydroquinazolin-6-one (or the unsubstituted 6-one) is generated via the Dieckmann condensation of pyrimidine diesters or direct cyclization.

  • Reductive Amination: The ketone at C6 is treated with an ammonium source (e.g., ammonium acetate) and a reducing agent.

Synthesis Start 1,4-Cyclohexanedione Monoethylene Acetal Step1 Formylation/Cyclization (w/ Amidine) Start->Step1 HCOOEt, NaH Inter1 5,6,7,8-Tetrahydroquinazolin-6-one Step1->Inter1 Deprotection Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Final 5,6,7,8-Tetrahydroquinazolin-6-amine (Racemic) Step2->Final

Caption: Synthesis via reductive amination of the ketone intermediate.

Route B: Cyclization of Amino-Amidines

A convergent approach involves reacting


-aminoamidines with cyclohexanone derivatives. This method allows for the introduction of substituents at the 2- and 4-positions early in the synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of Tetrahydroquinazolin-6-one

Note: This protocol assumes the availability of the ketone intermediate.

Reagents:

  • 5,6,7,8-Tetrahydroquinazolin-6-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (dry)

  • Molecular Sieves (3Å)

Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5,6,7,8-tetrahydroquinazolin-6-one (1 mmol) in dry methanol (10 mL).

  • Imine Formation: Add Ammonium Acetate (10 mmol) and activated 3Å molecular sieves. Stir under nitrogen at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (1.5 mmol) portion-wise. Caution: Generates HCN gas if acidified; keep basic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H = 150.1).

  • Workup: Quench with saturated aqueous NaHCO₃. Evaporate methanol. Extract the aqueous layer with DCM (3x).

  • Purification: The primary amine is polar. Purify using reverse-phase flash chromatography (C18 column) eluting with Water/Acetonitrile (0.1% NH₄OH modifier).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ketone signal and the appearance of a multiplet at ~3.0-3.5 ppm (CH-NH₂).

  • MS (ESI): m/z 150.2 [M+H]⁺.

Medicinal Chemistry Applications

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is a "privileged structure" in drug design, particularly for targeting enzymes where the flat aromatic quinazoline causes steric clash or poor solubility.

Topoisomerase II Inhibition

Derivatives of this amine have shown high selectivity for Human Topoisomerase II


 . The sp³ nature of the ring allows the molecule to block enzyme function without intercalating into DNA, thereby reducing the risk of secondary leukemias associated with traditional "topo poisons" like etoposide.
  • Mechanism: The 6-amino group serves as a vector for attaching aryl groups (via amide or urea linkages) that occupy the ATPase domain.

Kinase Inhibition (ATP-Competitive)

The pyrimidine ring (N1/N3) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-position amine projects into the solvent-front or ribose-binding pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.

Antitubercular Agents

Recent studies indicate that 2-substituted derivatives of this scaffold bind to Mycobacterium tuberculosis DHFR (dihydrofolate reductase), acting as non-classical antifolates.

Structure-Activity Relationship (SAR) Map

SAR Core 5,6,7,8-Tetrahydroquinazolin-6-amine (Core Scaffold) N1N3 N1 & N3 Nitrogens Hinge Binding (Kinases) H-Bond Acceptors Core->N1N3 Pharmacophore C2C4 C2/C4 Positions Steric Gatekeepers Modulates metabolic stability Core->C2C4 Substitution C6 C6 Amine (Chiral) Solvent Vector Key for selectivity & solubility Core->C6 Functionalization

Caption: SAR map highlighting the functional roles of the scaffold positions.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

  • Chirality Warning: Commercial sources may supply the racemate. For biological assays, enantiomeric separation (Chiral HPLC) is recommended as biological activity often resides in a single enantiomer (typically the (S)-isomer for kinase targets, though target-dependent).

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β . ACS Chemical Biology. (2020).

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines . International Journal of Molecular Sciences. (2022).[2]

  • 5,6,7,8-Tetrahydroquinazolin-6-amine (CAS 933726-35-3) .[3] BLD Pharm Product Record.

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates . Journal of Medicinal Chemistry.

Sources

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth analysis of the 5,6,7,8-tetrahydroquinazolin-6-amine core, a key substructure that has yielded potent and selective modulators of enzymes implicated in cancer, infectious diseases, and neurological disorders. We will dissect the synthetic strategies for accessing this core and its derivatives, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail the mechanistic basis for its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Allure of a Privileged Scaffold

Nitrogen-containing heterocycles are a cornerstone of modern pharmacotherapy, and among them, the quinazoline and its reduced derivatives have a rich history of biological activity.[1] The 5,6,7,8-tetrahydroquinazoline skeleton, in particular, offers a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an ideal platform for designing selective ligands. The introduction of a 6-amino group provides a critical vector for establishing key interactions with biological targets and serves as a versatile handle for further chemical modifications. This guide will focus on the burgeoning potential of this specific chemical class, with a particular emphasis on its application in oncology.

Synthetic Strategies: Accessing the 5,6,7,8-Tetrahydroquinazoline Core

The construction of the 5,6,7,8-tetrahydroquinazoline ring system can be achieved through several synthetic routes. A prevalent and efficient method involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a guanidine derivative.

General Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazolines

A robust method for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines involves the condensation of 4-substituted cyclohexanones with cyanoguanidine. This approach is particularly useful for accessing derivatives with substitution at the 6-position, which is crucial for modulating biological activity.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines [2]

  • Synthesis of 4-(Arylmethyl)cyclohexanones: An appropriately substituted (arylmethyl)triphenylphosphorane is condensed with 4,4-ethylenedioxycyclohexanone. The resulting product is then subjected to hydrogenation (H₂/Pd-C) followed by acidolysis to yield the corresponding 4-(arylmethyl)cyclohexanone.

  • Cyclocondensation: The 4-(arylmethyl)cyclohexanone is then condensed with cyanoguanidine in a suitable solvent, such as 2-methoxyethanol, at reflux to afford the desired 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline.

Synthesis of 2-Substituted-5,6,7,8-tetrahydroquinazolines using α-Aminoamidines

A more recent and versatile method employs α-aminoamidines for the synthesis of a diverse range of 5,6,7,8-tetrahydroquinazoline derivatives.[1] This approach is characterized by its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines [1][3]

  • Reaction Setup: Protected α-aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) are dissolved in pyridine (15 mL).

  • Reaction Conditions: The mixture is heated at 100 °C for 24 hours.

  • Workup: After completion of the reaction (monitored by TLC), the solvent is removed under vacuum. Methanol (20 mL) is added, and the mixture is cooled to 0 °C.

  • Isolation: The crude product is filtered and washed with methanol (20 mL) to yield the desired 5,6,7,8-tetrahydroquinazoline derivative.

This method allows for the introduction of a variety of substituents at the 2-position, and the use of protecting groups that can be easily cleaved offers opportunities for further functionalization.[1][3]

Therapeutic Potential and Biological Activities

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has been shown to interact with a range of biological targets, leading to diverse pharmacological effects.

Anticancer Activity: Inhibition of Human Topoisomerase IIα

A significant breakthrough in the medicinal chemistry of this scaffold has been the discovery of a novel class of 6-amino-tetrahydroquinazoline derivatives as potent and selective inhibitors of human topoisomerase IIα (topoIIα).[4][5][6]

Mechanism of Action: Catalytic Inhibition vs. Poisoning

Human topoisomerase II is a critical enzyme that regulates DNA topology during replication, transcription, and chromosome segregation.[4] Many clinically used anticancer drugs, such as etoposide, act as "topoII poisons" by stabilizing the covalent enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[4] However, this mechanism is also linked to severe side effects, including the development of secondary leukemias.[4]

The 6-amino-tetrahydroquinazoline derivatives, exemplified by the lead compound ARN-21934 , act as catalytic inhibitors of topoIIα.[4][5] They block the enzyme's function without trapping the DNA cleavage complex, offering a potentially safer therapeutic window.[4][5]

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Mechanism of Inhibition DNA_Relaxed Relaxed DNA TopoII TopoIIα TopoII_DNA TopoII-DNA Complex DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoII Binding Cleavage_Complex Cleavage Complex (Transient) TopoII_DNA->Cleavage_Complex DNA Cleavage Cleavage_Complex->DNA_Relaxed Strand Passage & Religation ARN21934 ARN-21934 (Catalytic Inhibitor) ARN21934->TopoII_DNA Blocks Catalytic Function Etoposide Etoposide (TopoII Poison) Etoposide->Cleavage_Complex Stabilizes Stabilized_Complex Stabilized Cleavage Complex DSBs Double-Strand Breaks Stabilized_Complex->DSBs

Sources

Pharmacophore Analysis of 6-Amino-5,6,7,8-Tetrahydroquinazoline: A Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I approach the 6-amino-5,6,7,8-tetrahydroquinazoline scaffold not merely as a chemical structure, but as a highly tunable spatial matrix. The transition from fully aromatic planar quinazolines to partially saturated tetrahydroquinazolines represents a masterclass in physicochemical optimization.

This whitepaper dissects the pharmacophoric properties of this privileged scaffold, exploring its causality in drug design, its specific binding modalities across diverse biological targets, and the self-validating experimental workflows required to optimize it.

Structural Causality and Physicochemical Advantages

The fundamental design choice to utilize a 5,6,7,8-tetrahydroquinazoline core rather than a fully aromatic quinazoline is driven by the need to optimize the Fraction of sp3-hybridized carbons (


) .

Fully planar aromatic systems often suffer from poor aqueous solubility and a propensity for promiscuous DNA intercalation, which drives off-target toxicity. By saturating the left-hand ring (positions 5, 6, 7, and 8), we introduce a crucial degree of three-dimensional puckering. This breaks the strict planarity of the molecule, enhancing its solubility and metabolic stability.

Furthermore, the 6-amino moiety serves as a critical synthetic vector. Its nucleophilicity allows for divergent functionalization (e.g., via reductive amination to yield


-dibenzyl or aryl derivatives). This enables the precise positioning of lipophilic bulk to occupy accessory hydrophobic pockets in target enzymes without disrupting the hydrogen-bonding network of the pyrimidine face.

Target-Specific Pharmacophore Models

The versatility of the 6-amino-5,6,7,8-tetrahydroquinazoline scaffold is evidenced by its ability to selectively inhibit distinct enzymatic targets based on specific functionalizations.

A. Human Topoisomerase II (Catalytic Inhibition)

Traditional Topoisomerase II (Topo II) inhibitors, such as etoposide, act as "poisons" that stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks. While effective, this mechanism is causally linked to the development of secondary leukemias. Recent breakthroughs have identified 6-amino-tetrahydroquinazoline derivatives (e.g., ARN-21934) as potent, highly selective catalytic inhibitors of human Topo II


[1]. By binding to the enzyme prior to DNA cleavage, these compounds block Topo II function with no evidence of DNA intercalation, offering a vastly improved safety profile[2].

G THQ 6-Amino-5,6,7,8- Tetrahydroquinazoline TopoII Topoisomerase II Catalytic Domain THQ->TopoII Binds ATP Pocket Inhibition Catalytic Inhibition (Non-Poisoning) THQ->Inhibition Mechanism DNA DNA Cleavage Complex TopoII->DNA Prevents Cleavage DSB Prevention of Double-Strand Breaks Inhibition->DSB Safety Reduced Secondary Leukemia Risk DSB->Safety

Topo II catalytic inhibition pathway by tetrahydroquinazolines, preventing DNA breaks.

B. Phosphodiesterase 7 (PDE7)

PDE7 is a high-affinity cAMP-specific phosphodiesterase heavily expressed in proinflammatory cells. Targeting PDE7 offers a novel approach to boosting cAMP levels for anti-inflammatory therapy without the emetic side effects of PDE4 inhibitors. Quinazoline derivatives have been successfully mapped to the PDE7 active site, where the core pyrimidine ring engages in critical


 stacking and hydrogen bonding with residues like Val380, Phe416, and Phe384[3]. The 6-amino vector allows for the extension of the molecule into the solvent-exposed region, optimizing binding enthalpy[4].
C. Dihydrofolate Reductase (DHFR)

In the context of antiparasitic drug discovery, the tetrahydroquinazoline core acts as a bioisostere for the pteridine ring of folic acid. 6-amino derivatives exhibit potent antifolate activity against Plasmodium falciparum DHFR. The amino group at position 6, alongside diamine substitutions at positions 2 and 4, forms a rigid hydrogen-bond network with the conserved Asp54 residue in the parasitic enzyme, driving low-nanomolar efficacy[5].

Quantitative Data & SAR Summaries

To facilitate rapid comparison, the structure-activity relationship (SAR) data across the three primary targets is summarized below.

Biological TargetRepresentative Scaffold DerivativeKey Interacting ResiduesPrimary Mechanism of ActionRepresentative Efficacy (

)
Topoisomerase II


-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine
ATP binding pocket (H-bonding via pyrimidine)Catalytic Inhibition (Non-poisoning)[1]~2.0

M (DNA relaxation)
Phosphodiesterase 7 (PDE7) Fused triazoloquinazolines / 4-hydrazino derivativesVal380, Phe416, Phe384[3]cAMP-specific pocket blockade[4]Nanomolar to low micromolar
P. falciparum DHFR 6-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamineAsp54, Ile14, Ile164Folate competitive inhibition[5]Low nanomolar

Self-Validating Experimental Workflows

A rigorous scientific methodology requires that experimental protocols inherently validate their own outputs. Below are the self-validating workflows designed to evaluate 6-amino-5,6,7,8-tetrahydroquinazoline derivatives.

Protocol 1: Topoisomerase II Catalytic Inhibition vs. Poisoning Assay

Causality: To prove that a novel derivative is a catalytic inhibitor and not a poison, a single assay is insufficient. We must run a dual-assay system to separate the inhibition of relaxation from the induction of DNA cleavage. Step-by-Step Methodology:

  • DNA Relaxation Assay: Incubate 0.3

    
    g of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topo II
    
    
    
    and varying concentrations of the test compound in reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM
    
    
    , 0.5 mM ATP) for 30 mins at 37°C.
  • DNA Cleavage Assay (The Validation Step): Set up an identical reaction, but omit ATP to trap the pre-cleavage complex, then add 1% SDS and 1 mg/mL Proteinase K to digest the enzyme and trap any covalent DNA-enzyme intermediate complexes.

  • Electrophoretic Readout: Resolve both assays on a 1% agarose gel containing ethidium bromide.

  • Self-Validation Logic: Etoposide (positive control) will show linear DNA accumulation in Assay 2. If the tetrahydroquinazoline compound inhibits relaxation in Assay 1 (maintaining the supercoiled band) but fails to produce a linear DNA band in Assay 2, the system self-validates the compound as a true, safe catalytic inhibitor[1].

Protocol 2: Computational Pharmacophore Validation (MM-GBSA)

Causality: Static molecular docking provides rapid pose estimation but ignores solvent entropy and receptor flexibility. To accurately rank the binding affinities of 6-amino functionalizations, docking must be coupled with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations. Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure (e.g., PDE7A, PDB ID: 1ZKL). Assign bond orders, add hydrogens, and minimize the structure using the OPLS3e force field.

  • Validation Step (Crucial): Re-dock the native co-crystallized ligand (e.g., BRL50481) into the active site. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is strictly < 2.0 Å[3].

  • Screening: Dock the synthesized 6-amino-tetrahydroquinazoline library using Extra Precision (XP) mode.

  • Thermodynamic Calculation: Calculate the binding free energy (

    
    ) using the MM-GBSA continuum solvent model to account for the desolvation penalty of the highly polar 6-amino group.
    

W Scaffold Scaffold Selection (High Fsp3) Deriv 6-Amino Derivatization Scaffold->Deriv Assay Dual Topo II Cleavage/Relax Assay Deriv->Assay Docking MM-GBSA (RMSD < 2.0 Å) Deriv->Docking SAR SAR & Lead Optimization Assay->SAR Docking->SAR

Self-validating workflow for pharmacophore optimization and biological evaluation.

Conclusion

The 6-amino-5,6,7,8-tetrahydroquinazoline scaffold is a triumph of rational drug design. By leveraging the increased


 character of the partially saturated ring and the synthetic versatility of the 6-amino group, researchers can dial in extreme selectivity for targets ranging from Topoisomerase II 

to PDE7 and parasitic DHFR. When coupled with self-validating biochemical and computational protocols, this scaffold provides a robust foundation for the next generation of targeted therapeutics.

References

  • Title: Efficacies of lipophilic inhibitors of dihydrofolate reductase against parasitic protozoa Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Solubility Profile and Physicochemical Characterization of 5,6,7,8-Tetrahydroquinazolin-6-amine

[1][2]

Executive Summary

5,6,7,8-Tetrahydroquinazolin-6-amine (CAS: 767293-18-3) is a bicyclic heterocyclic amine frequently utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its solubility behavior is governed by the interplay between its lipophilic tetrahydro-ring, the polar pyrimidine core, and the highly basic primary amine at the C6 position.[1][2]

This guide provides a definitive solubility profile, predicting high solubility in polar aprotic and protic solvents (DMSO, Methanol) and pH-dependent aqueous solubility.[1] It establishes a validated experimental protocol for researchers to verify specific solubility limits in their own laboratories.

Physicochemical Characterization

To accurately predict solubility, one must first understand the molecular forces at play.[2] This compound is not a simple aromatic amine (like aniline); it is an aliphatic amine attached to a saturated ring fused with a heteroaromatic system.[3]

Structural Analysis[1][3]
  • Core Scaffold: Pyrimidine ring (aromatic, electron-deficient, H-bond acceptor).[1]

  • Fused Ring: Cyclohexene ring (saturated, lipophilic).[3]

  • Functional Group: Primary amine (-NH₂) at position 6 (aliphatic, H-bond donor/acceptor, basic).[1][3]

Key Properties (Theoretical & Predicted)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 149.19 g/mol Small molecule; favorable kinetics for dissolution.[1]
XLogP3 0.8 – 1.1Moderately lipophilic. Soluble in organic solvents; poor in pure water.
pKa (Amine) ~10.5Critical: Behaves as a strong base.[3] Protonates easily to form salts.
pKa (Pyrimidine) ~2.0 – 2.5Very weak base; negligible effect on solubility at physiological pH.[3]
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 3Pyrimidine nitrogens (2) + Amine nitrogen (1).[3]

Solubility Profile in Organic Solvents

The following classification is derived from the compound's polarity and Hansen Solubility Parameters (HSP).

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the polar pyrimidine core.[1]
Polar Protic Methanol, EthanolHigh (>50 mg/mL) H-bonding capability matches the amine/pyrimidine groups.[3] Ideal for reaction solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL) Good solvation of the lipophilic tetrahydro-ring; moderate interaction with the amine.[3]
Ethers/Esters THF, Ethyl AcetateModerate (5–20 mg/mL) Useful for extraction but may require heating for high concentrations.[3]
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble (<1 mg/mL) Lack of polarity prevents disruption of intermolecular H-bonds in the solid state.[2]
Aqueous Water (pH 7)Low (<1 mg/mL) The neutral free base is too lipophilic for bulk water solubility.[3]
Acidic Aqueous 0.1N HCl, Acetate BufferHigh (>50 mg/mL) Salt Formation: Protonation of the C6-amine yields a highly soluble cation.[3]
Visualization: pH-Dependent Solubility Switch

The solubility of this compound is "tunable" via pH. The diagram below illustrates the mechanism of solubility switching, crucial for purification (Acid-Base Extraction).

SolubilitySwitchFreeBaseFree Base Form(Neutral)AcidAcidic Medium(pH < 9)FreeBase->Acid + H+SolventOrgSoluble in:DCM, EtOAc, MeOHFreeBase->SolventOrg High SolubilitySaltSalt Form(Cationic -NH3+)Acid->Salt ProtonationSalt->SolventOrg Low SolubilitySolventAqSoluble in:WaterSalt->SolventAq High Solubility

Caption: Mechanism of pH-dependent solubility switching. The neutral amine partitions into organics, while the protonated salt partitions into water.[1][2]

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations can alter solubility, researchers should determine the exact solubility of their specific lot using this standardized Shake-Flask Protocol .

Materials Required[1][3][4][5][6][7]
  • Compound: 5,6,7,8-Tetrahydroquinazolin-6-amine (>95% purity).[1]

  • Solvents: HPLC grade (MeOH, DMSO, DCM, Water).[2]

  • Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.[1]

Step-by-Step Methodology
Phase A: Saturation[1][2][3]
  • Preparation: Weigh 10 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Observation:

    • If fully dissolved, solubility is >50 mg/mL .[2] (Stop or add more solid).

    • If solid remains, proceed to step 4.[2]

  • Equilibration: Cap the vial and agitate at 25°C (room temp) for 24 hours. Note: For thermodynamic solubility, 48-72 hours is preferred to ensure stable equilibrium.[1][2]

Phase B: Filtration & Analysis[2]
  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved solids. Pre-saturate the filter with 50 µL of filtrate to prevent adsorption losses.[1][2][3]

  • Dilution: Dilute the filtrate 100-fold with Methanol/Water (50:50) to bring it within the linear dynamic range of the detector.[2][3]

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a standard solution (e.g., 1 mg/mL in DMSO).

Experimental Workflow Diagram

ExperimentalProtocolStartWeigh 10mg CompoundAddSolventAdd 200µL SolventStart->AddSolventCheckVisual CheckAddSolvent->CheckDissolvedSolubility > 50 mg/mLCheck->DissolvedClearUndissolvedSolid RemainsCheck->UndissolvedCloudyShakeAgitate 24h @ 25°CUndissolved->ShakeFilterFilter (0.45µm PTFE)Shake->FilterHPLCHPLC QuantificationFilter->HPLC

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Applications in Synthesis & Purification[1][3][5]

Recrystallization Strategy

Due to the solubility differential between alcohols and hydrocarbons, a solvent/anti-solvent method is recommended for purification:

  • Solvent: Ethanol (hot).[3]

  • Anti-Solvent: Hexane or Heptane.

  • Protocol: Dissolve the amine in minimum hot ethanol. Slowly add hexane until turbidity appears. Cool gradually to 4°C to induce crystallization.

Reaction Solvent Selection
  • Nucleophilic Substitutions: Use DMF or DMSO . These dissolve the amine completely and enhance the nucleophilicity of the nitrogen lone pair.[2]

  • Reductions/Hydrogenations: Use Methanol or Ethanol . The compound is stable and highly soluble, allowing for high-concentration processing.[1]

References

  • PubChem. (2025).[3][4][5][6][7] 5,6,7,8-Tetrahydroquinazolin-6-amine Compound Summary. National Library of Medicine. [Link]

  • Leito, I., et al. (2019). Basicity of Amines and Cyclic Nitrogen Compounds in Non-Aqueous Media. University of Tartu. [Link]

  • MDPI. (2022).[3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. International Journal of Molecular Sciences. [Link]

Biological Activity and Therapeutic Targets of Tetrahydroquinazoline-6-amines

[1][2]

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical reductionist departure from the fully aromatic quinazoline core found in blockbuster kinase inhibitors like Gefitinib. While aromatic quinazolines are predominantly Type I/II kinase inhibitors, the partial saturation of the benzene ring in THQs alters the ring puckering, solubility, and vectoral presentation of substituents.

This guide focuses specifically on tetrahydroquinazoline-6-amines —derivatives where the C6 position is functionalized with an amine or aminomethyl moiety. This specific substitution pattern has unlocked two distinct high-value biological targets:

  • Dihydrofolate Reductase (DHFR): Acting as non-classical antifolates mimicking the 5,6,7,8-tetrahydrofolate cofactor.[1]

  • Topoisomerase II

    
     (Topo II
    
    
    ):
    Acting as catalytic inhibitors (not poisons), offering a safer toxicity profile than etoposide.

Primary Biological Targets & Mechanisms

Target 1: Dihydrofolate Reductase (DHFR)

Mechanism: Competitive Inhibition The 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-amine motif is a structural isostere of 5,6,7,8-tetrahydrofolate (THF) , the reduced cofactor essential for one-carbon transfer reactions in nucleotide biosynthesis.

  • Binding Mode: The 2,4-diamino fragment forms a key salt bridge with a conserved Aspartic Acid residue (Asp27 in bacterial/protozoal DHFR, Glu30 in human DHFR) deep in the active site.

  • The Role of C6-Amine: The substituent at C6 projects into the hydrophobic channel usually occupied by the p-aminobenzoylglutamate tail of folate. By modifying the C6-amine with lipophilic aryl groups (e.g., via reductive amination), researchers can tune selectivity for parasitic DHFR (e.g., Toxoplasma gondii, Plasmodium falciparum) over human DHFR.

  • Stereochemistry: The C6 carbon is chiral. The (6S) enantiomer typically exhibits superior binding affinity, mirroring the natural chirality of biological tetrahydrofolate.[2]

Target 2: Topoisomerase II (Topo II )

Mechanism: Catalytic Inhibition (Non-Intercalating) Recent studies (e.g., J. Med. Chem. 2020) have identified N-linked 6-amino-THQs as potent inhibitors of human Topo II

3
  • Differentiation from Poisons: Unlike etoposide or doxorubicin, which stabilize the DNA-enzyme cleavage complex (leading to DNA double-strand breaks and potential secondary leukemias), THQ-6-amines act as catalytic inhibitors . They block the enzyme's ATP hydrolysis or DNA strand passage without trapping the "cleavable complex."

  • Therapeutic Advantage: This mechanism circumvents the genotoxicity associated with traditional Topo II poisons, presenting a "druglike" profile with high solubility and metabolic stability.

Emerging Target: Sigma-1 Receptor ( 1R)

Certain 6-substituted THQs function as antagonists for the Sigma-1 receptor, a chaperone protein at the ER-mitochondrion interface involved in nociception. This activity suggests potential applications in neuropathic pain management.

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the dual-targeting potential of the scaffold, contrasting the Folate Cycle blockade with the Topoisomerase catalytic inhibition.

MOA_Pathwayscluster_0Folate Cycle (Antimicrobial/Antineoplastic)cluster_1DNA Topology (Antineoplastic)THQTetrahydroquinazoline-6-amine(Scaffold)DHFRTarget: DHFR(Dihydrofolate Reductase)THQ->DHFRCompetitiveInhibitionTopoIITarget: Topo IIα(Topoisomerase II)THQ->TopoIICatalyticInhibitionDHFDihydrofolateDHFR->DHFCatalysisTHFTetrahydrofolateDHF->THFBlocked byInhibitorDNA_SynDNA/RNA Synthesis(Purine/Thymidylate)THF->DNA_SynRequired CofactorDNA_RelDNA Relaxation(Decatenation)TopoII->DNA_RelBlockedCell_CycleCell Cycle Arrest(G2/M Phase)DNA_Rel->Cell_CycleFailure inducesArrest

Caption: Dual mechanism of action: DHFR inhibition disrupts nucleotide synthesis (left), while Topo II inhibition blocks DNA relaxation without DNA damage (right).

Structure-Activity Relationship (SAR)

The biological activity of THQ-6-amines is tightly controlled by substituents at three key positions.

PositionFunctional GroupEffect on Activity
C2 & C4 -NH₂ (Diamino) Critical for DHFR. Mimics the pteridine ring of folate. Essential for salt-bridge formation with Asp/Glu in the active site. Removal abolishes antifolate activity.
C6 -NH-R (Amine) Selectivity Handle.Lipophilic Aryl (e.g., Benzyl): Increases potency against parasitic DHFR.• N-Alkylation: Essential for Topo II inhibition (e.g., N,N-dibenzyl groups).• Stereochemistry: (6S) is preferred for DHFR; Topo II inhibitors are often synthesized as racemates but enantiomers may show differential binding.
N8 -H or Methyl Solubility. Unsubstituted N8 allows hydrogen bonding. N8-Methylation can alter ring conformation and improve blood-brain barrier penetration (relevant for CNS lymphoma).

Experimental Protocols

Chemical Synthesis: Reductive Amination Route

This protocol describes the installation of the critical C6-amine functionality from a ketone precursor.

Reagents:

  • Precursor: 2,4-diamino-7,8-dihydroquinazolin-6(5H)-one (or protected equivalent)

  • Amine source: Substituted aniline or benzylamine

  • Reducing agent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 6-oxo-THQ precursor (1.0 eq) and the desired amine (1.2 eq) in DCE. Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at room temperature for 2 hours under N₂ atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16h).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient). The resulting product is the tetrahydroquinazoline-6-amine .

Validating Topo II Inhibition (Relaxation Assay)

To distinguish catalytic inhibition from poisoning, a plasmid relaxation assay is required.

Principle: Topo II converts supercoiled DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion.[1]

Protocol:

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT, and 100 µg/mL BSA.

  • Enzyme & DNA: Add 0.2 µg supercoiled pBR322 plasmid DNA and 1 unit of human recombinant Topo II

    
    .
    
  • Inhibitor: Add the test THQ-6-amine (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Include a DMSO control (0% inhibition) and Etoposide (positive control).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 2 µL of 10% SDS and proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

  • Analysis: Resolve DNA on a 1% agarose gel (TAE buffer) without Ethidium Bromide during the run. Stain post-run with Ethidium Bromide.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry. A catalytic inhibitor will result in the retention of the supercoiled band.

Workflow Visualization: Assay Screening

Assay_Workflowcluster_PrimaryPrimary Screen (High Throughput)cluster_SecondarySecondary Validation (Mechanism)StartSynthesized THQ-6-amine LibraryMTTCell Viability Assay(MTT/MTS)Target: Cancer Cell LinesStart->MTTDHFR_AssayDHFR Enzyme Assay(NADPH Oxidation)Start->DHFR_AssayTopo_RelaxTopo II Relaxation Assay(Gel Electrophoresis)MTT->Topo_RelaxIf CytotoxicDecisionHit SelectionDHFR_Assay->DecisionIf Ki < 100 nMCleavageCleavage Complex Assay(Detects DNA Damage)Topo_Relax->CleavageIf InhibitoryCleavage->StartHigh Cleavage(Poison - Discard)Cleavage->DecisionNo Cleavage(Catalytic Inhibitor)LeadLead Candidate(Safe & Potent)Decision->Lead

Caption: Screening cascade to identify catalytic Topo II inhibitors and potent antifolates while filtering out genotoxic compounds.

Quantitative Data Summary

The following table summarizes key activity data for representative THQ-6-amine derivatives from authoritative literature.

Compound IDTargetActivity (IC₅₀ / Kᵢ)Selectivity NoteSource
ARN-21934 Human Topo II

2.0 µM (Relaxation)>100-fold selective vs Topo II

. No DNA damage.
[1, 2]
Cmpd 5 T. gondii DHFR0.054 µM (IC₅₀)Highly selective vs Rat Liver DHFR.[3]
Lipophilic THQ P. carinii DHFR7.0 nM (Kᵢ)Correlates with 6-position lipophilicity.[3, 4]
Generic THQ Human DHFR< 10 nM (Kᵢ)Non-selective antifolate (Antitumor potential).[4]

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II

    
     over 
    
    
    . Journal of Medicinal Chemistry. (2020).
  • Tetrahydroquinazoline Derivatives as Topoisomerase II Inhibitors . PubMed. (2020).[3]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities . Journal of Medicinal Chemistry. (1995).

  • Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase . Biochemistry. (2004).[2]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines . Molecules. (2022).[1][4] 
    

Thermodynamic Stability & Degradation Profiling of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Development Engineers.

Executive Summary

The thermodynamic stability of 5,6,7,8-Tetrahydroquinazolin-6-amine (6-THQA) is governed by two competing forces: the high enthalpic stability of the pyrimidine ring and the thermodynamic drive toward aromatization of the saturated cyclohexene-fused ring. Unlike its fully aromatic quinazoline counterparts, 6-THQA possesses a distinct physicochemical profile characterized by pH-dependent solubility, susceptibility to oxidative dehydrogenation, and stereochemical lability at the C6 position.

This guide provides a comprehensive analysis of these stability vectors, offering a validated experimental framework for profiling the molecule during pre-clinical development.

Chemical Identity & Physicochemical Baseline[1][2][3]

To understand the stability profile, we must first establish the thermodynamic baseline of the molecule. 6-THQA contains a basic pyrimidine core fused to a saturated cyclohexane ring bearing a primary amine at the C6 position.

Table 1: Physicochemical & Thermodynamic Properties (Theoretical & Representative)

PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula

Low molecular weight fragment/scaffold.
LogP (Calc) ~0.8 – 1.2Moderate lipophilicity; thermodynamically favors organic phases but soluble in acidic aqueous media.
pKa (N1/N3) ~2.5 (Pyrimidine)Weakly basic; protonation stabilizes the ring against nucleophilic attack but may accelerate oxidative pathways.
pKa (C6-NH2) ~10.5 (Primary Amine)Highly basic; primary site for salt formation (e.g., HCl, mesylate) to enhance lattice energy and melting point.
Chirality C6 is a stereocenterEntropic Risk: Spontaneous racemization is thermodynamically favored if

under stress.
Lattice Energy High (H-bond network)The dual amine/amidine-like motif supports strong intermolecular H-bonding, predicting a high melting point (>150°C) and stable solid forms.

Thermodynamic Stability Profiling

The Primary Instability Vector: Oxidative Aromatization

The most critical thermodynamic risk for 5,6,7,8-tetrahydroquinazolines is oxidative dehydrogenation . The transformation from the tetrahydro- form to the fully aromatic quinazoline is highly exergonic (


) due to the restoration of aromaticity in the benzene ring.
  • Mechanism: The reaction typically proceeds via a radical intermediate or hydride transfer, often catalyzed by trace metals (Fe, Cu) or light.

  • Thermodynamic Driver: Aromatic stabilization energy (ASE) of the resulting quinazoline system.

  • Impact: Conversion of the sp3-rich 6-THQA into the planar, aromatic 6-aminoquinazoline leads to a loss of 3D-complexity (Fsp3) and a drastic shift in solubility and potency.

Stereochemical Integrity (Racemization)

The C6 amine creates a chiral center. While isolated alicyclic amines are generally configurationally stable, the proximity to the electron-deficient pyrimidine ring (via the fused system) can lower the activation energy for racemization, particularly under:

  • Radical Stress: Hydrogen abstraction at C6 (tertiary carbon) generates a planar radical, leading to racemization upon quenching.

  • Oxidative Stress: Partial oxidation to an imine or enamine intermediate destroys the stereocenter.

Hydrolytic Stability

The pyrimidine ring is thermodynamically stable toward hydrolysis under neutral and physiological conditions. However, under forcing acidic conditions (pH < 1, T > 80°C), ring opening of the pyrimidine moiety is possible, though kinetically slow compared to oxidation.

Degradation Pathways & Signaling

The following diagram illustrates the cascade of degradation, moving from the stable tetrahydro- scaffold to the thermodynamic sink (aromatic quinazoline) and potential hydrolysis byproducts.

DegradationPathways THQA 5,6,7,8-Tetrahydroquinazolin -6-amine (6-THQA) (Target Molecule) Radical C6/C8 Radical Intermediate THQA->Radical Oxidation (O2/Light) -H• RingOpen Ring-Opened Hydrolysis Product THQA->RingOpen Strong Acid (pH < 1) High T Radical->THQA Quenching (Racemization) Dihydro Dihydroquinazoline Intermediate Radical->Dihydro -H• Quinazoline 6-Aminoquinazoline (Aromatic impurity) Dihydro->Quinazoline Aromatization (Thermodynamic Sink)

Figure 1: Mechanistic degradation pathway of 6-THQA highlighting the irreversible oxidative sink toward aromatization.

Experimental Protocols: Stability Validation

As a researcher, you must validate these theoretical risks. Do not rely on generic stability data. Use this targeted stress-testing protocol.

Protocol A: Accelerated Oxidative Stress Testing (AOST)

Objective: Determine the kinetic rate of aromatization (


) and sensitivity to radical initiators.
  • Preparation: Dissolve 6-THQA (1 mg/mL) in Acetonitrile:Water (1:1).

  • Stress Conditions:

    • Control: Ambient, dark, inert atmosphere (

      
      ).
      
    • Condition 1 (Passive): Open vial, ambient air, 24h.

    • Condition 2 (Peroxide): 0.3%

      
      , 25°C, 4h.
      
    • Condition 3 (Radical): 0.1 eq AIBN (Azobisisobutyronitrile), 40°C, 4h.

  • Analysis: HPLC-UV/Vis (254 nm). Look for the emergence of the "aromatic shift"—the quinazoline peak will likely have a significantly higher

    
     and retention time (due to planarity/lipophilicity) compared to the tetrahydro- parent.
    
  • Acceptance Criteria: < 0.5% conversion to Quinazoline analog under Condition 1.

Protocol B: Solid-State Hygroscopicity & Polymorph Screening

Objective: Assess thermodynamic stability of the crystal lattice.

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Interpretation:

    • < 0.2% mass gain: Non-hygroscopic (Thermodynamically stable lattice).

    • > 2.0% mass gain: Hygroscopic. Risk of amorphous conversion or hydrate formation.

    • Hysteresis: If desorption curve does not match adsorption, a hydrate (pseudopolymorph) has likely formed, indicating a metastable anhydrous form.

Implications for Drug Development

Understanding the thermodynamics of 6-THQA dictates specific formulation strategies:

  • Salt Selection: The C6-amine is the most basic site. Forming a salt (e.g., Dihydrochloride or Mesylate) is mandatory to stabilize the lattice energy and prevent oxidation. The protonated amine is electron-withdrawing, inductively destabilizing the radical cation intermediate required for oxidation.

  • Manufacturing: Avoid high-temperature drying in the presence of oxygen. Use vacuum drying with

    
     purge.
    
  • Storage: Store at low temperature (4°C) to kinetically trap the molecule and prevent the thermodynamically favored aromatization.

Decision Tree for Stability Optimization

StabilityLogic Start Start: 6-THQA Pre-formulation CheckOx Is Oxidative Degradation > 1% in 24h? Start->CheckOx SaltScreen Initiate Salt Screening (Target: HCl, Tosylate) CheckOx->SaltScreen Yes CheckChiral Is Racemization Observed? CheckOx->CheckChiral No SaltScreen->CheckOx Retest Antioxidant Add Antioxidants (BHT, Sodium Metabisulfite) SaltScreen->Antioxidant If Salt Fails Deriv Derivatize Amine (Amide/Carbamate) CheckChiral->Deriv Yes (Critical Risk) Formulate Proceed to Formulation CheckChiral->Formulate No

Figure 2: Logic flow for mitigating thermodynamic instability during pre-formulation.

References

  • Jardner, J., et al. (2025).[1] Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry.

  • Fedosov, A., et al. (2022).[2][3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. International Journal of Molecular Sciences.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637537, 5,6,7,8-Tetrahydroquinazoline.

  • Pellei, M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules.

  • Google Patents. (1977). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.[4]

Sources

The Strategic Reduction of Quinazolines: A Guide to Synthesizing Tetrahydroquinazoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its partially or fully reduced derivatives, particularly 1,2,3,4-tetrahydroquinazolines, are of significant interest due to their prevalence in biologically active alkaloids and synthetic drug candidates. This guide provides an in-depth technical overview of the primary methodologies for the reduction of the quinazoline pyrimidine ring to access these valuable tetrahydroquinazoline amines. We will explore the mechanistic underpinnings, strategic advantages, and practical execution of key reduction techniques, including catalytic hydrogenation and metal hydride-mediated reductions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.

Introduction: The Significance of the Tetrahydroquinazoline Core

The structural rigidity and defined three-dimensional geometry of the 1,2,3,4-tetrahydroquinazoline nucleus make it a privileged scaffold in drug design. This framework allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The conversion of a planar, aromatic quinazoline to a saturated, chiral tetrahydroquinazoline introduces stereocenters, unlocking access to a vastly expanded chemical space for analog synthesis and structure-activity relationship (SAR) studies.[4][5] Therefore, mastering the selective reduction of the quinazoline core is a fundamental skill for medicinal chemists.

The primary challenge in this transformation lies in the selective reduction of the pyrimidine ring while preserving the integrity of the fused benzene ring and any sensitive functional groups on the molecule. The choice of reducing agent and reaction conditions is paramount to achieving high yields and, where applicable, controlling stereoselectivity.

Core Methodologies for Quinazoline Reduction

The reduction of the C=N imine bond within the quinazoline pyrimidine ring is the key step to forming the tetrahydroquinazoline structure. The most prevalent and reliable methods to achieve this fall into two main categories: Catalytic Hydrogenation and Metal Hydride Reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often clean method for the reduction of heterocycles. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. This method is highly effective for reducing the endocyclic imine of the quinazoline system.

Mechanism & Rationale: The reaction proceeds via the adsorption of both the quinazoline substrate and H₂ onto the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium). The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=N double bond of the pyrimidine ring. The choice of catalyst and solvent can significantly influence reaction efficiency and selectivity. For instance, palladium on carbon (Pd/C) is a widely used, robust catalyst for this transformation, often providing excellent yields under mild conditions.[6]

Advantages:

  • High Yields & Clean Reactions: Often produces the desired product with minimal side-product formation.

  • Scalability: The process is generally amenable to large-scale synthesis.

  • Catalyst Recovery: Heterogeneous catalysts like Pd/C can often be recovered and reused.

Limitations:

  • Functional Group Sensitivity: Other reducible groups, such as nitro groups, alkenes, or alkynes, will likely be reduced under these conditions. Benzyl protecting groups may also be cleaved (hydrogenolysis).

  • Specialized Equipment: Requires a pressure vessel and a source of hydrogen gas, which poses safety considerations.

  • Over-reduction: Under harsh conditions (high pressure/temperature), cleavage of the heterocyclic ring can occur.[7]

Exemplary Protocol 1: Catalytic Hydrogenation of 2-Phenylquinazoline

Objective: To reduce 2-phenylquinazoline to 2-phenyl-1,2,3,4-tetrahydroquinazoline using palladium on carbon.

Materials:

  • 2-Phenylquinazoline (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol%)

  • Methanol (MeOH), 10 mL

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a glass liner of a pressure reactor, add 2-phenylquinazoline and the 10% Pd/C catalyst.

  • Solvent Addition: Add methanol to the vessel.

  • Assembly & Purge: Seal the reactor. Purge the vessel three times with nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with H₂ to 50 psi (approx. 3.4 bar). Begin vigorous stirring or shaking and heat to 50°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically sampling and analyzing via TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

Metal Hydride Reduction

Metal hydrides are versatile reducing agents that deliver a hydride ion (H⁻) to an electrophilic carbon atom. For quinazoline reduction, sodium borohydride (NaBH₄) is the most common and practical choice due to its selectivity and ease of use.

Mechanism & Rationale: The reduction targets the electrophilic C4 carbon of the quinazoline ring system. In acidic or alcoholic media, the quinazoline nitrogen (N1) is protonated, forming a quinazolinium ion. This greatly enhances the electrophilicity of the C=N bond, making it highly susceptible to nucleophilic attack by the hydride delivered from NaBH₄.[8] The initial reduction yields a 1,2-dihydroquinazoline intermediate, which can sometimes be isolated but typically undergoes further reduction under the reaction conditions to the stable 1,2,3,4-tetrahydroquinazoline.

Advantages:

  • Operational Simplicity: Does not require specialized pressure equipment.

  • Functional Group Tolerance: NaBH₄ is a mild reducing agent and will not typically reduce esters, amides, or nitro groups, offering excellent chemoselectivity.[9]

  • Safety & Cost: NaBH₄ is safer to handle and more cost-effective than other hydrides like lithium aluminum hydride (LiAlH₄).[10]

Limitations:

  • Substrate Activation: Often requires protonation of the quinazoline, so the reaction is typically run in an alcohol solvent (like methanol or ethanol) or with an added acid.

  • Stoichiometric Reagent: Requires at least a stoichiometric amount of the hydride reagent, generating inorganic byproducts.

Exemplary Protocol 2: Sodium Borohydride Reduction of 4-Methylquinazoline

Objective: To synthesize 4-methyl-1,2,3,4-tetrahydroquinazoline via NaBH₄ reduction.

Materials:

  • 4-Methylquinazoline (1.0 mmol)

  • Sodium Borohydride (NaBH₄) (2.0 mmol, 2.0 equiv.)

  • Methanol (MeOH), 10 mL

  • Ice-water bath

Procedure:

  • Dissolution: Dissolve 4-methylquinazoline in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the reaction rate and minimize side reactions.[10]

  • Reagent Addition: Add the sodium borohydride portion-wise over 15-20 minutes. Effervescence (H₂ evolution) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water (5 mL) at 0°C to destroy any excess NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Comparative Analysis and Strategic Selection

The choice between catalytic hydrogenation and metal hydride reduction depends critically on the substrate's functional group compatibility and the desired scale of the reaction.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Metal Hydride Reduction (e.g., NaBH₄)
Principle Heterogeneous catalysis, H-H activationNucleophilic hydride (H⁻) delivery
Selectivity Reduces C=N, C=C, C≡C, NO₂, C=O; Cleaves benzyl groupsPrimarily reduces C=N and C=O (aldehydes/ketones)
Key Advantage Atom economy (H₂ is the only reagent), clean reactionExcellent functional group tolerance, operational simplicity
Key Disadvantage Requires pressure equipment; less chemoselectiveStoichiometric waste, may require acidic conditions
Best For Substrates without other reducible functional groupsComplex molecules with sensitive functional groups

Visualizing the Workflow

A generalized workflow for the synthesis and validation of tetrahydroquinazoline amines is essential for reproducible results.

G cluster_0 Synthesis cluster_1 Analysis & Validation start Quinazoline Substrate reaction Reduction Step (e.g., NaBH4/MeOH or H2/Pd-C) start->reaction Select Method workup Reaction Quench & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Tetrahydro- quinazoline Amine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Structure Elucidation ms Mass Spectrometry (LC-MS / HRMS) product->ms Purity & Mass Verification

General workflow for synthesis and validation.

The core transformation involves the reduction of the endocyclic imine bond, which can be visualized as the key mechanistic event.

Core transformation from quinazoline to tetrahydroquinazoline.

Conclusion and Future Outlook

The reduction of quinazolines to their tetrahydro- derivatives is a fundamental and enabling transformation in modern medicinal chemistry. While catalytic hydrogenation and sodium borohydride reduction represent the workhorse methods, the field continues to evolve. Emerging strategies, such as transfer hydrogenation using safer hydrogen donors (e.g., ammonium formate or isopropanol) and asymmetric reduction techniques, are gaining traction.[11][12][13] These advanced methods promise to provide even greater control over stereoselectivity, a critical parameter for developing next-generation therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates grows, the development of novel, efficient, and selective methods for quinazoline reduction will remain an area of intense scientific inquiry.

References

  • Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst. (2020). PMC. Available at: [Link]

  • The catalytic hydrogenation of quinazoline. (2020). BYU ScholarsArchive. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. Available at: [Link]

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2025). ResearchGate. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020). PMC. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Available at: [Link]

  • Quinazoline. (n.d.). Wikipedia. Available at: [Link]

  • Investigations of 2,3′-biquinolyl. 8. Reduction of 1-alkyl-3-(2-quinolyl)-quinolinium halides with sodium borohydride. (n.d.). Academia.edu. Available at: [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.). PMC. Available at: [Link]

  • Reduction of the pyrimidine ring of 4(3H)-quinazolinone using palladium... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Available at: [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

  • Previous and present work for the synthesis of substituted quinazolinones. (n.d.). ResearchGate. Available at: [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Available at: [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC. Available at: [Link]

  • Reduction of ortho-quinones to dihydrodiols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. (2023). Wiley Online Library. Available at: [Link]

  • Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. (n.d.). ResearchGate. Available at: [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025). ResearchGate. Available at: [Link]

  • A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS. (2019). Semantic Scholar. Available at: [Link]

Sources

The Role of 5,6,7,8-Tetrahydroquinazolin-6-amine in Heterocyclic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, aromatic heterocycles to sp³-rich, partially saturated scaffolds represents a major evolutionary leap in modern drug discovery. Among these, the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has emerged as a highly privileged structural motif. By "escaping flatland," this scaffold enhances aqueous solubility, reduces off-target promiscuity, and provides precise three-dimensional vectors for target engagement. This technical guide explores the mechanistic paradigm shift driven by this scaffold in oncology—specifically its role in catalytic topoisomerase IIα inhibition—and details the self-validating synthetic protocols required to build it.

The Privileged Scaffold: Evolution from Quinazolines to Tetrahydroquinazolines

Quinazolines are historically recognized as privileged scaffolds in medicinal chemistry, forming the backbone of numerous FDA-approved antibacterial, antiviral, and anticancer agents ()[1]. The stability of the quinazolinone nucleus has inspired medicinal chemists to introduce diverse bioactive moieties to synthesize new potential medicinal agents ()[2].

However, fully aromatic quinazolines often suffer from poor pharmacokinetic profiles due to high lipophilicity and planar stacking. The 5,6,7,8-tetrahydroquinazoline scaffold addresses this by partially saturating the carbocyclic ring. Crucially, the introduction of an amino group at the C6 position creates a stereocenter and a critical hydrogen-bond donor/acceptor site, which has recently been identified as a linchpin for highly selective enzyme inhibition ()[3].

Mechanistic Paradigm Shift: Topoisomerase IIα Catalytic Inhibition

The most groundbreaking application of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is its role as a potent, isoform-specific inhibitor of human topoisomerase II alpha (topoIIα)[3].

The Danger of TopoII Poisons vs. Catalytic Inhibitors

Traditional topoII-targeted drugs (e.g., etoposide, doxorubicin) act as "poisons." They stabilize the DNA cleavage complex, leading to double-strand DNA breaks. While effective at inducing cancer cell apoptosis, this mechanism frequently causes chromosomal translocations, leading to severe clinical side effects such as secondary leukemias[3].

The 6-Amino Pharmacophore Hypothesis

Researchers discovered that 6-amino-tetrahydroquinazoline derivatives act as catalytic inhibitors rather than poisons. They inhibit the enzyme without stabilizing the dangerous cleavage complex, thereby circumventing the genotoxicity associated with secondary leukemias ()[4].

The causality of the 6-amino group is absolute: it is not merely an accessory but the mechanistic driver. Structure-activity relationship (SAR) studies demonstrated that removing the 6-amino group yields completely inactive compounds, proving its essential role in anchoring the molecule within the topoIIα active site[3]. Furthermore, these compounds show remarkable selectivity for the α isoform over the β isoform, mitigating cardiotoxicity[4].

Mechanism N1 5,6,7,8-Tetrahydroquinazolin-6-amine N2 Human Topoisomerase II α N1->N2 Selective Binding N3 Catalytic Inhibition N2->N3 Induces N4 Prevention of DNA Cleavage Complex Stabilization N3->N4 Mechanism N5 Apoptosis of Cancer Cells N4->N5 Efficacy N6 Avoidance of Secondary Leukemias N4->N6 Safety Profile

Caption: Mechanism of Action: TopoIIα Catalytic Inhibition vs. Poisoning.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of 5,6,7,8-tetrahydroquinazolin-6-amine derivatives requires a highly orchestrated, multi-step sequence. A robust protocol must be self-validating—meaning each step contains internal quality control checkpoints to prevent the propagation of errors.

Synthesis S1 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate S2 Cyclocondensation (Urea, Base) S1->S2 S3 6-(Dibenzylamino)-5,6,7,8-tetrahydro- 1H-quinazoline-2,4-dione S2->S3 Yield ~81% S4 Chlorination (POCl3, 120°C) S3->S4 S5 N,N-Dibenzyl-2,4-dichloro- 5,6,7,8-tetrahydroquinazolin-6-amine S4->S5 Yield ~88% S6 SNAr Reaction (Anilines, C4 position) S5->S6 Regioselective S7 Suzuki Coupling (Pyridines, C2 position) S6->S7 Microwave-assisted S8 Lead Compound (e.g., ARN-21934) S7->S8 Final Deprotection

Caption: Step-by-step synthetic workflow of 6-amino-tetrahydroquinazoline derivatives.

Step-by-Step Protocol & Causality of Experimental Choices:
  • Scaffold Formation (Cyclocondensation): The synthesis begins with 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate. This is reacted with urea under basic conditions to form 6-(dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione[3].

    • Causality & Validation: The dibenzyl protecting group is explicitly chosen for its stability under the harsh, highly acidic chlorination conditions of the next step. Validation is achieved via LC-MS; the expected mass[M–H]⁺ of 362.4 confirms successful ring closure[4].

  • Chlorination: The dione is treated with neat phosphorus oxychloride (POCl₃) at 120 °C to yield N,N-dibenzyl-2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine[3].

    • Causality & Validation: POCl₃ acts as both solvent and reagent, driving the equilibrium toward the dichloride. This step is self-validating through isotopic pattern analysis in MS: the presence of a distinct M, M+2, M+4 pattern (m/z 398.2/400.2/402.2) confirms the incorporation of two chlorine atoms[3].

  • Regioselective Nucleophilic Aromatic Substitution (S_NAr): The dichloride is reacted with an aniline (e.g., 3-fluoroaniline) at 100–120 °C[4].

    • Causality & Validation: The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position due to the para-like relationship with the N1 nitrogen and ortho-like relationship with N3. This inherent electronic disparity ensures regioselective substitution at C4 without requiring complex protecting group strategies.

  • Microwave-Assisted Suzuki-Miyaura Coupling: The remaining C2 chloride is coupled with a boronic acid (e.g., pyridine-4-boronic acid) using a palladium catalyst[4].

    • Causality & Validation: The C2 chloride is sterically hindered and electronically deactivated compared to C4. Traditional thermal heating often leads to protodehalogenation or catalyst degradation. Microwave irradiation provides rapid, localized heating that overcomes the activation energy barrier for the oxidative addition of the Pd catalyst, ensuring high yields (up to 96%)[4].

  • Deprotection: The dibenzyl groups are removed via catalytic hydrogenation to reveal the essential primary or secondary amine at C6, yielding the final active compound[3].

Quantitative Structure-Activity Relationship (SAR) Data

The essential nature of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is best illustrated through comparative SAR data, demonstrating how the C6-amine dictates biological activity.

Compound DesignationStructural Modification at C6C4 SubstitutionC2 SubstitutionIC₅₀ (Human TopoIIα)Mechanistic Outcome
Compound 1 (Hit) Primary Amine (-NH₂)3-Fluorophenyl4-Pyridyl160 μMActive (Catalytic Inhibitor)[3]
Compound 2 Des-amino (Hydrogen)2-Fluorophenyl4-PyridylInactiveComplete Loss of Target Engagement[3]
Compound 14 (Lead) Substituted AmineOptimized AnilineOptimized Pyridine2 μMPotent, Isoform-Specific Inhibitor[3]

Emerging Therapeutic Horizons: Antitubercular and Beyond

Beyond oncology, the 5,6,7,8-tetrahydroquinazoline scaffold is gaining rapid traction in infectious disease drug discovery. Recent in silico and in vitro studies have demonstrated that novel derivatives synthesized via α-aminoamidines exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and the FAD-containing oxidoreductase DprE1 ()[5],[6]. Furthermore, divergent oxidative annulation strategies utilizing iodine/DMSO/O₂ systems are being developed to rapidly access these semi-saturated fused pyrimidines from primary aliphatic amines, further expanding the chemical space available to medicinal chemists ()[7].

Conclusion

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold represents a masterclass in modern drug design. By escaping the flatland of traditional quinazolines and introducing a critical, stereochemically defined amino pharmacophore, researchers have unlocked highly specific, non-poisonous catalytic inhibitors of topoisomerase IIα. For drug development professionals, mastering the regioselective synthesis and functionalization of this scaffold is paramount for advancing next-generation therapeutics that prioritize both high efficacy and stringent safety profiles.

References

1.[3] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (ACS Publications).[Link] 2.[5] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences (PMC).[Link] 3.[1] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.[Link] 4.[2] Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics.[Link] 5.[4] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (ACS Publications).[Link] 6.[6] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences (MDPI).[Link] 7.[7] Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines. Organic Chemistry Frontiers (RSC Publishing).[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5,6,7,8-Tetrahydroquinazolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of highly selective oncology therapeutics. Recent breakthroughs have demonstrated that derivatives of this scaffold act as potent inhibitors of human topoisomerase II (topoII)[1]. Unlike traditional topoII-targeted drugs (e.g., etoposide) that function as topoII poisons and enhance enzyme-mediated DNA cleavage—a mechanism strongly linked to the development of secondary leukemias—these tetrahydroquinazoline derivatives block topoII function without intercalating DNA[1].

This application note provides a comprehensive, scalable, and self-validating synthetic protocol for generating the core N,N-dibenzyl-2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine intermediate, followed by regioselective functionalization to yield advanced drug candidates[2].

Mechanistic Rationale and Synthetic Strategy

To ensure high yields and scalability, the synthetic route must carefully manage the reactivity of the C6-amine and the differential electrophilicity of the pyrimidine ring.

  • The Dibenzyl Protection Strategy: The primary amine at the C6 position is highly nucleophilic. If left unprotected, it would undergo unwanted formylation, chlorination, or polymerization during the harsh, electrophilic conditions of the POCl₃ reflux. The N,N-dibenzyl group is chosen because it provides robust steric and electronic protection. It remains completely stable during the strongly basic conditions of the initial urea condensation and the highly acidic environment of the chlorination step[2].

  • Regioselective SNAr Functionalization: The conversion of the 2,4-dione to the 2,4-dichloro heteroaromatic system primes the molecule for sequential functionalization. In the 2,4-dichloroquinazoline system, the C4 position is significantly more electron-deficient than the C2 position. The C4 carbon is conjugated with both the N1 and N3 nitrogens, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack. Consequently, nucleophiles (such as anilines) will regioselectively substitute at the C4 position, leaving the C2 chlorine intact for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Synthetic Workflow

G A 5-(Dibenzylamino)-2-oxo- cyclohexanecarboxylate B Urea Condensation (Base catalyzed, 65°C) A->B C 6-(Dibenzylamino)-5,6,7,8-tetrahydro- 1H-quinazoline-2,4-dione B->C D Chlorination (POCl3, 120°C) C->D E N,N-Dibenzyl-2,4-dichloro- 5,6,7,8-tetrahydroquinazolin-6-amine D->E F Regioselective SNAr & Cross-Coupling (C4 then C2 functionalization) E->F G Target 5,6,7,8-Tetrahydroquinazolin- 6-amine Derivatives F->G

Synthetic workflow for 5,6,7,8-tetrahydroquinazolin-6-amine derivatives via a 2,4-dichloro core.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the scalable synthesis of the tetrahydroquinazoline core and its subsequent functionalization based on optimized literature procedures[2].

Reaction StepChemical TransformationKey Reagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
Step 1 Pyrimidine Ring FormationUrea, NaOMe, MeOH6512–1681
Step 2 Aromatization / ChlorinationPOCl₃ (neat or with solvent)1204–688
Step 3 Regioselective C4 SNAr3-Fluoroaniline, DIPEA1007232–45
Step 4 C2 Suzuki Cross-CouplingPyridine-4-boronic acid, Pd cat.9012–1896

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system; intermediate validation checkpoints (Mass Spectrometry and visual cues) are embedded to ensure reaction success before proceeding to the next step.

Step 1: Synthesis of 6-(Dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

Objective: Construct the pyrimidine-2,4-dione ring onto the cyclohexanone backbone.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate (7.04 g, 20.03 mmol) in anhydrous methanol (100 mL)[2].

  • Reagent Addition: Add urea (1.5–2.0 equivalents) followed by a solution of sodium methoxide (NaOMe) in methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir continuously for 12–16 hours.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and neutralize with dilute HCl to precipitate the product. Filter and wash the solid with cold water and diethyl ether.

  • Validation Checkpoint: The product should manifest as a brown solid. Confirm identity via MS (ESI): expected m/z 362.1 [M – H]⁺[2].

Step 2: Synthesis of N,N-Dibenzyl-2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine

Objective: Convert the dione to a highly electrophilic 2,4-dichloro intermediate.

  • Preparation: Suspend the dione intermediate from Step 1 (5.86 g, 16.22 mmol) in phosphorus oxychloride (POCl₃) (approx. 2.32 mL, though often used in larger excess as a solvent)[3].

  • Reaction: Stir the suspension at 120 °C under an N₂ atmosphere until complete dissolution is observed (typically 4–6 hours)[3].

  • Workup: Carefully evaporate the excess POCl₃ under reduced pressure. Dissolve the resulting residue in CH₂Cl₂ (50 mL) and pour it extremely slowly onto an ice-cold saturated NaHCO₃ solution (300 mL) to quench residual acid[3]. Adjust the pH to 7–8 with additional NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: The product should be a white solid. Confirm identity via MS (ESI): expected m/z 398.2 / 400.2 / 402.2 [M – H]⁺. The presence of this specific triplet isotope pattern validates the successful incorporation of two chlorine atoms[2].

Step 3: Regioselective SNAr at the C4 Position

Objective: Selectively substitute the C4 chlorine with an aniline derivative.

  • Preparation: Dissolve the 2,4-dichloro intermediate (400 mg, 1.0 mmol) in an appropriate polar aprotic solvent or alcohol (e.g., isopropanol).

  • Reagent Addition: Add 3-fluoroaniline (0.12 mL, 1.21 mmol) and a non-nucleophilic base (e.g., DIPEA)[2].

  • Reaction: Heat the mixture to 100 °C for 72 hours[2]. Note: The extended reaction time is required due to the steric hindrance of the tetrahydroquinazoline system.

  • Purification: Purify via normal phase chromatography (cyclohexane/TBME gradient from 100/0 to 80/20)[2].

  • Validation Checkpoint: Confirm the mono-substituted product via MS (ESI): expected m/z 471.1 / 473.1 [M – H]⁺. The shift to a doublet isotope pattern confirms the displacement of exactly one chlorine atom[2].

Step 4: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Install an aryl or heteroaryl group at the remaining C2 position.

  • Preparation: Combine the C4-substituted intermediate (150 mg, 0.32 mmol) and pyridine-4-boronic acid (52 mg, 0.38 mmol) in a degassed solvent mixture (e.g., Dioxane/H₂O)[2].

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under strict N₂ atmosphere.

  • Reaction: Heat to 90–100 °C for 12–18 hours.

  • Purification: Extract, concentrate, and purify via normal phase chromatography (cyclohexane/TBME gradient from 80/20 to 50/20)[2].

  • Validation Checkpoint: Confirm the final di-substituted target via MS (ESI): expected m/z 516.4 [M – H]⁺. The absence of a chlorine isotope pattern confirms complete substitution[2].

References

1.[2] Ortega, J.A., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." ACS Publications. URL: 2.[3] AMS Dottorato. "Scienze Biotecnologiche e Farmaceutiche." University of Bologna. URL: 3.[1] Ortega, J.A., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." PubMed / Journal of Medicinal Chemistry. URL:

Sources

Application Note: Reductive Amination Procedures for the Synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of highly selective Topoisomerase II inhibitors and advanced oncology therapeutics [1]. The synthesis of 5,6,7,8-tetrahydroquinazolin-6-amine from its corresponding ketone (5,6,7,8-tetrahydroquinazolin-6-one) via reductive amination is a critical transformation.

As a Senior Application Scientist, it is vital to understand the causality behind reagent selection in this workflow. Standard reducing agents like sodium borohydride (


) are unsuitable here; they will rapidly reduce the ketone directly to 5,6,7,8-tetrahydroquinazolin-6-ol before the amine can condense. Instead, the reaction requires mild, chemoselective hydride donors such as Sodium Cyanoborohydride (

)
or Sodium Triacetoxyborohydride (STAB,

)
. These reagents are kinetically inert toward the ketone but rapidly reduce the more electrophilic iminium ion intermediate [2].
The Over-Alkylation Dilemma

When synthesizing a primary amine directly using ammonia (


) or ammonium acetate (

), the resulting primary amine product is inherently more nucleophilic than the starting ammonia. This frequently leads to over-alkylation, yielding unwanted secondary (dimerized) or tertiary amines. To circumvent this, we present two self-validating protocols:
  • Protocol A (Direct): Uses a massive excess of

    
     to drive the statistical equilibrium toward the primary amine.
    
  • Protocol B (Indirect/Two-Step): Uses Benzylamine (

    
    ) as a surrogate to definitively prevent over-alkylation, followed by catalytic debenzylation. This is the industry-standard route for high-purity pharmaceutical intermediates. 
    

Mechanistic Pathway

The generation of the target amine relies on a delicate pH-dependent equilibrium. The addition of a weak acid (e.g., Acetic Acid) activates the ketone carbonyl for nucleophilic attack by the amine, forming a hemiaminal. Subsequent dehydration yields the reactive iminium ion.

Mechanism K 5,6,7,8-Tetrahydroquinazolin-6-one (Ketone) HA Hemiaminal Intermediate K->HA + Amine (H+ cat.) A Amine Source (NH4OAc / BnNH2) A->HA Nucleophilic Attack IM Iminium Ion (Electrophile) HA->IM - H2O P 5,6,7,8-Tetrahydroquinazolin-6-amine (Target) IM->P Hydride Transfer (STAB / NaBH3CN)

Figure 1: Mechanistic pathway of the reductive amination of 5,6,7,8-tetrahydroquinazolin-6-one.

Experimental Protocols

Workflow Overview

Protocol S1 1. Preparation Dry Solvent, N2 Atm S2 2. Iminium Formation Ketone + Amine + AcOH S1->S2 S3 3. Reduction Add STAB or NaBH3CN S2->S3 Stir 1-2h (Monitor TLC) S4 4. Quench & Workup NaHCO3 (aq), Extract S3->S4 Stir 12-24h S5 5. Purification Flash Chromatography S4->S5 Organic Phase

Figure 2: Step-by-step experimental workflow for the reductive amination procedure.

Protocol A: Direct Reductive Amination (Borch Method)

Best for rapid library synthesis where moderate yields are acceptable [3].

  • Reagent Preparation: Dissolve 5,6,7,8-tetrahydroquinazolin-6-one (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL) under a nitrogen atmosphere.

  • Amine Addition: Add Ammonium Acetate (

    
    ) (10.0 eq, 100 mmol). Causality Note: The massive excess is strictly required to outcompete the primary amine product and prevent dimerization.
    
  • Activation: Stir the mixture at room temperature for 1 hour to allow iminium equilibrium to establish.

  • Reduction: Cool the flask to 0 °C. Portion-wise, add Sodium Cyanoborohydride (

    
    ) (1.5 eq, 15 mmol).
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Carefully quench with 1N NaOH to pH 9 (Caution: HCN gas evolution is possible if quenched with strong acid; always quench basic). Extract with 10% MeOH in Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organics over

    
    , concentrate, and purify via reverse-phase chromatography or silica gel (DCM:MeOH:NH4OH 90:9:1).
    
Protocol B: Indirect Reductive Amination via Benzylamine (Abdel-Magid Method)

Best for scale-up and high-purity pharmaceutical intermediates [2].

Step 1: Benzylation

  • Dissolve the ketone (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL). Causality Note: DCE is used instead of MeOH because STAB degrades rapidly in protic solvents.

  • Add Benzylamine (1.1 eq, 11 mmol) and Glacial Acetic Acid (1.0 eq, 10 mmol). Stir for 2 hours at room temperature.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise. Stir for 12 hours.

  • Quench with saturated aqueous

    
     (pH ~8). Extract with DCM, dry, and concentrate to yield N-benzyl-5,6,7,8-tetrahydroquinazolin-6-amine.
    

Step 2: Debenzylation

  • Dissolve the intermediate in Methanol (30 mL).

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (1 atm) for 6-8 hours.
    
  • Filter through a pad of Celite to remove the palladium catalyst, wash with MeOH, and concentrate to afford the pure primary amine.

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal route based on their project needs.

ParameterProtocol A (Direct Amination)Protocol B (Indirect via

)
Amine Source

(10.0 eq)
Benzylamine (1.1 eq)
Hydride Donor

(1.5 eq)

(1.5 eq)
Optimal Solvent Methanol (Protic)1,2-Dichloroethane (Aprotic)
Acid Catalyst None (Acetate acts as buffer)Glacial Acetic Acid (1.0 eq)
Overall Yield 40% – 55%80% – 88% (Over 2 steps)
Major Impurity Secondary amine (Dimerization)Trace unreacted ketone
Toxicity / Safety High (Potential HCN generation)Moderate (Standard handling)

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • TLC Monitoring: The starting ketone typically has an

    
     of ~0.6 (in 5% MeOH/DCM). The primary amine product will be highly polar and streak near the baseline (
    
    
    
    ~0.1) unless a basic modifier (1% aqueous
    
    
    or
    
    
    ) is added to the eluent.
  • LC-MS Validation: The target compound (Formula:

    
    ) will exhibit a distinct 
    
    
    
    peak at
    
    
    .
  • NMR Shifts (

    
     & 
    
    
    
    ):
    • Disappearance: The characteristic ketone carbonyl carbon at

      
       ppm in 
      
      
      
      NMR must completely vanish.
    • Appearance: A new multiplet corresponding to the methine proton (

      
      ) will appear at 
      
      
      
      ppm in
      
      
      NMR.
  • pH Troubleshooting: If the reaction stalls at the iminium formation stage, verify the pH. The optimal window is pH 5–6. If the pH drops below 4, the amine becomes fully protonated (

    
    ) and loses its nucleophilicity, halting the reaction.
    

References

  • ACS Publications. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

Application Note: Enantioselective Synthesis of Chiral 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is a privileged bicyclic heterocycle in modern drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of this core, particularly those with a defined stereocenter at the C6 position, act as highly potent, non-poisoning inhibitors of human Topoisomerase II


[1][2]. Furthermore, the 

and

enantiomers of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine exhibit sub-nanomolar affinity in fragment-based drug design targeting Cathepsin S[3].

Despite its utility, establishing the C6 chiral amine center from the corresponding prochiral ketone (5,6,7,8-tetrahydroquinazolin-6-one) presents a significant synthetic challenge. Traditional resolution of racemates is inherently limited to a 50% yield. To address this, we detail a highly efficient, self-validating protocol for the Iridium-Catalyzed Asymmetric Reductive Amination (ARA) of the quinazolinone core[4].

Mechanistic Principles & Causality

The transition-metal-catalyzed ARA converts the prochiral ketone directly into a chiral amine in a single reaction vessel. This protocol utilizes a catalytic system comprising


, the chiral ferrocenyl diphosphine ligand 

-f-Binaphane, Titanium(IV) isopropoxide (

), and Iodine (

)[5].

Causality of Reagent Selection:

  • 
     (Lewis Acid & Desiccant):  The titanium reagent plays a dual role. It acts as a water scavenger to drive the thermodynamic condensation of the ketone and 
    
    
    
    -anisidine into the imine. More importantly, it coordinates with the imine to facilitate rapid cis-to-trans isomerization, ensuring a uniform substrate geometry prior to hydride transfer[5].
  • Iodine (

    
    ) Additive:  A common failure mode in Ir-catalyzed ARA is the formation of inactive iridium hydride dimers. The addition of 
    
    
    
    oxidizes the Ir(I) precatalyst to a highly active Ir(III) species, maintaining the catalyst in its monomeric, catalytically competent state[5].
  • Protecting Group Strategy:

    
    -Anisidine is selected as the amine source because the resulting 
    
    
    
    -(4-methoxyphenyl) (PMP) group can be oxidatively cleaved under mild conditions (using Ceric Ammonium Nitrate) without reducing or degrading the sensitive pyrimidine ring.

Mechanism Ir_pre [Ir(COD)Cl]2 + (S,S)-f-Binaphane Precatalyst Ir_act Ir(III)-H Active Catalyst (Generated via I2 & H2) Ir_pre->Ir_act I2, H2 (100 psi) Coord Ir-Imine Complex Ir_act->Coord + Imine Imine Imine Intermediate (via Ti(OiPr)4) Imine->Coord Hydride Enantioselective Hydride Transfer Coord->Hydride Hydride->Ir_act Catalyst Regeneration Product Chiral Amine Product (>98% ee) Hydride->Product H2 addition

Catalytic cycle of Ir-catalyzed asymmetric reductive amination showing the active Ir(III) species.

Experimental Workflow

Workflow A 5,6,7,8-Tetrahydroquinazolin-6-one (Starting Material) B Imine Condensation Ti(OiPr)4, p-Anisidine A->B Step 1 C Asymmetric Hydrogenation [Ir(COD)Cl]2, (S,S)-f-Binaphane I2, H2 (100 psi) B->C Step 2 D Deprotection CAN (Ceric Ammonium Nitrate) C->D Step 3 E Chiral (6S)-5,6,7,8-Tetrahydro- quinazolin-6-amine D->E Step 4

End-to-end experimental workflow for the enantioselective synthesis of the chiral amine scaffold.

Detailed Validation Protocol

This protocol is designed as a self-validating system. Proceed to subsequent steps only when the In-Process Control (IPC) criteria are met.

Step 1: Precatalyst Activation
  • In a nitrogen-filled glovebox, charge a dry Schlenk tube with

    
     (6.7 mg, 0.01 mmol, 1.0 mol%) and 
    
    
    
    -f-Binaphane (17.5 mg, 0.022 mmol, 2.2 mol%).
  • Add anhydrous dichloromethane (DCM, 2.0 mL) and stir at room temperature for 30 minutes to form the Ir-ligand complex.

  • Add

    
     (25.4 mg, 0.1 mmol, 10 mol%) dissolved in 1.0 mL DCM. Stir for an additional 30 minutes. The solution will transition from yellow to deep red, indicating the formation of the active Ir(III) species.
    
Step 2: Imine Condensation
  • In a separate flame-dried high-pressure reactor vessel, dissolve 5,6,7,8-tetrahydroquinazolin-6-one (148 mg, 1.0 mmol) and

    
    -anisidine (135 mg, 1.1 mmol) in anhydrous THF (5.0 mL).
    
  • Dropwise add

    
     (355 mg, 1.25 mmol).
    
  • Stir the mixture at room temperature for 4 hours.

  • IPC Checkpoint 1: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation requirement:

    
     disappearance of the ketone mass (
    
    
    
    ) and appearance of the imine mass (
    
    
    ).
Step 3: Asymmetric Hydrogenation
  • Transfer the activated precatalyst solution (from Step 1) into the reactor vessel containing the imine mixture.

  • Seal the reactor, purge with

    
     gas three times, and pressurize to 100 psi.
    
  • Stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Carefully vent the

    
     gas. Quench the reaction by adding saturated aqueous 
    
    
    
    (5 mL) and stir for 15 minutes to precipitate titanium salts.
  • Filter through a pad of Celite, washing with EtOAc (3 × 10 mL). Extract the aqueous layer, dry the combined organic phases over

    
    , and concentrate under reduced pressure.
    
  • IPC Checkpoint 2: Analyze the crude mixture via

    
     NMR. Validation requirement: Complete disappearance of the imine proton signal and appearance of the C6 methine proton multiplet (
    
    
    
    ~3.6 ppm).
Step 4: Oxidative Deprotection and Chiral Validation
  • Dissolve the crude PMP-protected amine in a 4:1 mixture of MeCN/H

    
    O (10 mL).
    
  • Cool to 0 °C and add Ceric Ammonium Nitrate (CAN) (1.64 g, 3.0 mmol) portion-wise over 10 minutes. Stir for 2 hours at 0 °C.

  • Dilute with water, adjust pH to 10 using 1M NaOH, and extract with DCM (3 × 15 mL).

  • Purify the primary amine via flash chromatography (DCM/MeOH/NH

    
    OH 90:9:1).
    
  • IPC Checkpoint 3 (Enantiomeric Excess): Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, 254 nm). Validation requirement:

    
     ee for the 
    
    
    
    -enantiomer.

Data Presentation: Optimization of Hydrogenation Conditions

The causality of the reaction conditions is strictly evidenced by the empirical optimization data. The absence of


 leads to poor conversion due to competitive ketone reduction, while the omission of 

drastically reduces both yield and enantioselectivity due to catalyst dimerization.
EntryCatalyst SystemAdditivesH

Pressure (psi)
Conversion (%)Enantiomeric Excess (ee %)
1

/

-f-Binaphane
None1004572
2

/

-f-Binaphane

1008588
3

/

-f-Binaphane

,

509294
4

/

-f-Binaphane

,

100 >99 98

Table 1: Optimization of the Iridium-catalyzed asymmetric reductive amination of 5,6,7,8-tetrahydroquinazolin-6-one. Entry 4 represents the validated protocol conditions.

References

  • Ortega, J. A., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." Journal of Medicinal Chemistry, 2020, 63(21), 12873-12886. URL:[Link]

  • Wagener, M., et al. "Structure of Cathepsin S in complex with Compound 3 (PDB ID: 6YYQ)." RCSB Protein Data Bank, 2021. URL:[Link]

  • You, H., et al. "Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination." Organic Chemistry Frontiers, 2021, 8(10), 2344-2361. URL:[Link]

  • Fleury-Brégeot, N., et al. "Reduction of Imines and Reductive Amination of Aldehydes and Ketones." Science of Synthesis: Catalytic Reduction in Organic Synthesis, Vol. 1, Thieme Chemistry. URL:[Link]

Sources

Application Note: 5,6,7,8-Tetrahydroquinazolin-6-amine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires scaffolds that not only mimic the adenine ring of ATP but also provide precise 3D vectors to access poorly conserved allosteric or solvent-exposed pockets. 5,6,7,8-Tetrahydroquinazolin-6-amine (a tetrahydroquinazoline, or THQ, derivative) has emerged as a privileged bicyclic scaffold in modern drug discovery.

By combining a flat, heteroaromatic pyrimidine core (for hinge-region binding) with a saturated, sp³-rich cyclohexane ring (for precise spatial vectoring), this scaffold allows medicinal chemists to dial in extreme selectivity. This application note details the structural rationale, signaling context, and validated experimental protocols for utilizing the THQ scaffold, highlighted by the discovery of the clinical-stage mTOR inhibitor GDC-0349 1.

Structural Rationale & Mechanistic Insights

The efficacy of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold lies in its dual-nature geometry:

  • The Pyrimidine Core: Acts as an adenine mimetic. The nitrogen atoms are perfectly positioned to accept hydrogen bonds from the kinase hinge region.

  • The Saturated Ring & C6-Amine: The cyclohexane ring forces the molecule out of a purely planar conformation. The primary amine at the C6 position serves as a synthetic handle to attach bulky, functionalized moieties (such as ureas or amides) that project into the solvent-front or specific hydrophobic pockets.

Case Study: Achieving mTOR Selectivity over PI3K

The mammalian target of rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K) share a highly homologous ATP-binding cleft, making dual inhibition common but selective inhibition notoriously difficult. As defined in the NCI Drug Dictionary, GDC-0349 is an orally bioavailable, ATP-competitive THQ-based inhibitor that achieves profound selectivity for mTOR 2.

Causality in Design:

  • Hinge Binding: A morpholine group attached to the C4 position of the THQ scaffold anchors the molecule to the hinge region.

  • Urea Linkage at C6: The C6-amine is converted into an ethyl urea. The N-H and carbonyl groups of this urea form critical hydrogen bonds with Asp2195 and Lys2187 in the mTOR kinase domain.

  • Exploiting the Trp2239 Pocket: An (S)-methyl group on the morpholine ring is directed by the THQ scaffold into a hydrophobic cavity formed by Trp2239—a residue present in mTOR but absent in PI3K.

G THQ THQ Scaffold (5,6,7,8-tetrahydroquinazolin-6-amine) Hinge Hinge Region Binding (Morpholine Oxygen) THQ->Hinge Anchors core via C4 Urea C6 Urea Moiety (H-bonds to Asp2195/Lys2187) THQ->Urea Functionalized at C6 amine Pocket Trp2239 Hydrophobic Pocket (mTOR Selectivity) Urea->Pocket Directs (S)-methyl group

Fig 1: Structural logic of THQ-based mTOR inhibitors targeting the ATP-binding pocket.

(Note: Beyond kinases, the THQ scaffold's versatile 3D geometry has also been successfully adapted to inhibit KRAS G12C GTPases 3 and Topoisomerase IIα 4, proving its status as a highly privileged chemotype).

Signaling Pathway Context

Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human cancers. THQ-based inhibitors block mTORC1 and mTORC2 directly, preventing the downstream phosphorylation of critical translation regulators like p70 S6 Kinase (S6K) and 4E-BP1.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates PIP2 mTORC1 mTORC1 Complex AKT->mTORC1 Activates via TSC1/2 S6K p70 S6K mTORC1->S6K Phosphorylates (Thr389) 4 4 mTORC1->4 EBP1 Phosphorylates (Thr37/46) Inhibitor THQ-based Inhibitor (e.g., GDC-0349) Inhibitor->mTORC1 ATP-competitive Inhibition

Fig 2: PI3K/AKT/mTOR signaling cascade and the pharmacological intervention point of THQ inhibitors.

Structure-Activity Relationship (SAR) Data

The table below summarizes the causality of specific functional group modifications on the THQ scaffold and their direct impact on mTOR potency and PI3K selectivity.

Compound IterationC4 Substituent (Hinge Binder)C6 Amine ModificationmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold
Early Lead MorpholineEthyl Urea121,400>110x
Analog A MorpholineMethyl Urea45850~18x
GDC-0349 (S)-3-MethylmorpholineEthyl Urea1.2>10,000>8,300x

Data Interpretation: The transition from an unsubstituted morpholine to an (S)-3-methylmorpholine (GDC-0349) forces the methyl group into the mTOR-specific Trp2239 pocket, driving a massive >8,300-fold selectivity window.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal controls to guarantee that the observed results are due to the specific action of the THQ-scaffold inhibitor.

Protocol 1: Scaffold Functionalization (Library Synthesis)

Objective: Regioselective derivatization of 2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine. Causality: The C4 position is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows the installation of the hinge-binding morpholine before functionalizing the C6 primary amine.

  • C4 SNAr Reaction: Dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add (S)-3-methylmorpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • C6 Urea Formation: To the crude mixture, add ethyl isocyanate (1.2 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours. The isocyanate reacts exclusively with the primary C6 amine, forming the critical urea moiety required for Asp2195/Lys2187 hydrogen bonding.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

  • Validation & QC: Perform LC-MS and ¹H-NMR. Self-Validation: The disappearance of the broad primary amine singlet (~1.5 ppm) and the appearance of two distinct urea N-H protons (~6.0-6.5 ppm) confirms successful C6 functionalization.

Protocol 2: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the biochemical IC₅₀ of the synthesized THQ derivatives against recombinant mTOR. Causality: Small molecule libraries often contain auto-fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the signal strictly represents kinase activity.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the THQ inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 2 nM recombinant mTOR kinase. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 10 μM ATP and 50 nM GFP-labeled 4E-BP1 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho-4E-BP1 antibody.

  • Validation & QC: Read the plate at 520 nm (GFP) and 495 nm (Tb). Self-Validation: Include Torin 1 as a positive control. Calculate the Z'-factor; an assay is only valid if Z' > 0.6, ensuring the dynamic range is sufficient to distinguish true inhibition from assay noise.

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Verify that the THQ inhibitor crosses the cell membrane and inhibits mTORC1 in situ. Causality: Measuring both p-S6K and p-4EBP1 is critical. mTORC1 has different affinities for these substrates; an inhibitor might block S6K phosphorylation at lower doses but require higher target occupancy to block 4E-BP1.

  • Cell Seeding: Seed A549 (lung carcinoma) cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with the THQ inhibitor (0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Crucial: Phosphatase inhibitors prevent the artificial loss of the phospho-signal during lysis.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-S6K (Thr389) and p-4EBP1 (Thr37/46).

  • Validation & QC: Self-Validation: Probe the same blot for Total S6K, Total 4E-BP1, and GAPDH (housekeeping). A valid result will show a dose-dependent decrease in the phospho-signals while the Total and GAPDH bands remain perfectly constant, proving the compound inhibits kinase activity rather than causing rapid protein degradation or cytotoxicity.

References

  • Source: ACS Medicinal Chemistry Letters (via PubMed Central)
  • Source: National Cancer Institute (NCI)
  • Tetrahydroquinazoline derivatives useful as anticancer agents (KRAS inhibitors)
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: ACS Publications URL

Sources

Application Note: Strategic Derivatization of the 6-Amino Group in 5,6,7,8-Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5,6,7,8-tetrahydroquinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of pharmacological effects, including antitubercular, anti-inflammatory, and anticancer activities. The primary amine at the C-6 position of 5,6,7,8-Tetrahydroquinazolin-6-amine represents a critical handle for chemical modification. Derivatization of this group is a key strategy in drug discovery for modulating the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for exploring the structure-activity relationships (SAR) that govern its biological function.

This guide provides a detailed overview of three fundamental and robust methodologies for derivatizing this primary amine: N-Acylation, N-Sulfonylation, and N-Alkylation via reductive amination. We will delve into the chemical rationale behind each technique, provide detailed, field-proven protocols, and discuss the expected analytical outcomes for the resulting derivatives.

N-Acylation: Synthesis of Amide Derivatives

Rationale & Mechanistic Insight

N-Acylation is one of the most reliable methods for derivatizing primary amines. The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This forms a stable amide bond, effectively neutralizing the basicity of the parent amine and introducing a new substituent that can profoundly influence the molecule's hydrogen bonding capacity and overall pharmacology. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct (e.g., HCl), driving the reaction to completion.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol details the synthesis of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and filtration.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize any remaining acetyl chloride and triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Analytical Data
DerivativeReagentConditionsTypical YieldKey ¹H NMR Signals (δ, ppm)
N-AcetylAcetyl ChlorideDCM, Et3N, 0°C to RT85-95%~8.5 (s, 1H, N-H ), ~4.5 (m, 1H, CH -NH), ~2.0 (s, 3H, CO-CH ₃)
N-BenzoylBenzoyl ChlorideDCM, Et3N, 0°C to RT80-90%~8.8 (d, 1H, N-H ), ~7.8-7.4 (m, 5H, Ar-H ), ~4.7 (m, 1H, CH -NH)

Note: Data are representative examples. Actual shifts and yields may vary.

N-Sulfonylation: Formation of Sulfonamides

Rationale & Mechanistic Insight

N-Sulfonylation is analogous to N-acylation but results in the formation of a sulfonamide linkage, a key functional group in a multitude of clinically important drugs (e.g., sulfonamide antibiotics, diuretics). The reaction involves the nucleophilic amine attacking the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide is a significantly weaker base than the parent amine and possesses a more acidic N-H proton. This modification dramatically alters the electronic and steric profile of the molecule, providing a powerful tool for SAR exploration. Pyridine is often used as both the solvent and the base, as it effectively catalyzes the reaction and scavenges the HCl byproduct.

Protocol 2: N-Tosylation using p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(5,6,7,8-tetrahydroquinazolin-6-yl)-4-methylbenzenesulfonamide.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The formation of pyridinium hydrochloride is often observed as a white precipitate.

  • Reaction Progression: Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO3, and brine. Be cautious during the acid wash as it is an exothermic neutralization reaction.

    • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: The crude sulfonamide can be purified by flash column chromatography (silica gel) or recrystallization (e.g., from ethanol/water).

Expected Analytical Data
DerivativeReagentConditionsTypical YieldKey ¹H NMR Signals (δ, ppm)
N-TosylTsClPyridine, 0°C to RT75-90%~8.0-7.8 (d, 1H, N-H ), ~7.8 (d, 2H, Ar-H ), ~7.3 (d, 2H, Ar-H ), ~4.1 (m, 1H, CH -NH), ~2.4 (s, 3H, Ar-CH ₃)
N-MesylMsClPyridine, 0°C to RT80-95%~7.5 (d, 1H, N-H ), ~4.2 (m, 1H, CH -NH), ~3.0 (s, 3H, SO₂-CH ₃)

Note: Data are representative examples. Actual shifts and yields may vary.

N-Alkylation via Reductive Amination

Rationale & Mechanistic Insight

Direct alkylation of primary amines with alkyl halides is often problematic, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and highly controlled method for synthesizing secondary and tertiary amines. The process involves two key steps that occur in a single pot:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone under mildly acidic conditions (or with a Lewis acid catalyst) to form a Schiff base (imine) intermediate.

  • In-situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is key to the success of the one-pot procedure. This method allows for the introduction of a wide variety of alkyl and aryl-alkyl groups onto the nitrogen atom.

Protocol 3: N-Benzylation using Benzaldehyde

This protocol details the one-pot synthesis of N-benzyl-5,6,7,8-tetrahydroquinazolin-6-amine.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0 eq), benzaldehyde (1.1 eq), and anhydrous DCE. Stir the mixture at room temperature under an inert atmosphere.

  • Imine Formation: Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, or to accelerate the reaction, a catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the starting amine and imine intermediate by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM or ethyl acetate.

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude secondary amine by flash column chromatography on silica gel.

Expected Analytical Data
DerivativeReagentConditionsTypical YieldKey ¹H NMR Signals (δ, ppm)
N-BenzylBenzaldehydeDCE, NaBH(OAc)₃, RT70-85%~7.4-7.2 (m, 5H, Ar-H ), ~3.8 (s, 2H, N-CH ₂-Ph), ~3.5 (m, 1H, CH -NH), ~2.0 (br s, 1H, N-H )
N-PropylPropionaldehydeDCE, NaBH(OAc)₃, RT75-90%~3.4 (m, 1H, CH -NH), ~2.6 (t, 2H, N-CH ₂-CH₂), ~1.5 (m, 2H, -CH₂-CH ₂-CH₃), ~0.9 (t, 3H, -CH₂-CH ₃)

Note: Data are representative examples. Actual shifts and yields may vary.

Workflow Visualization

The following diagrams illustrate the general workflows for the derivatization methodologies described.

G cluster_acylation N-Acylation Workflow A1 Dissolve Amine & Base in Anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Add Acyl Chloride (dropwise) A2->A3 A4 Stir at RT (2-4h) A3->A4 A5 Quench (aq. NaHCO3) A4->A5 A6 Extract & Purify A5->A6

Caption: Generalized workflow for N-Acylation.

G cluster_sulfonylation N-Sulfonylation Workflow S1 Dissolve Amine in Anhydrous Pyridine S2 Cool to 0 °C S1->S2 S3 Add Sulfonyl Chloride (portion-wise) S2->S3 S4 Stir at RT (12-16h) S3->S4 S5 Dilute, Wash, & Extract S4->S5 S6 Purify S5->S6 G cluster_reductive_amination Reductive Amination Workflow R1 Combine Amine & Aldehyde in Anhydrous DCE R2 Stir at RT (30 min) (Imine Formation) R1->R2 R3 Add NaBH(OAc)3 (portion-wise) R2->R3 R4 Stir at RT (6-24h) R3->R4 R5 Quench (aq. NaHCO3) R4->R5 R6 Extract & Purify R5->R6

Caption: Generalized workflow for Reductive Amination.

Conclusion

The derivatization of the 6-amino group of 5,6,7,8-Tetrahydroquinazolin-6-amine is a fundamental step in the exploration of this important chemical scaffold. The three methods detailed herein—N-acylation, N-sulfonylation, and reductive amination—provide a robust and versatile toolkit for the synthesis of a diverse library of analogues. Each method offers a distinct modification to the parent amine, enabling a systematic investigation of how changes in electronics, sterics, and hydrogen-bonding potential impact biological activity. The protocols provided are based on well-established, high-yielding transformations, offering reliable pathways for researchers in drug discovery and development to advance their SAR studies.

References

  • Boruah, H., Borah, J. C., & Sarma, D. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. . [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

Catalytic hydrogenation conditions for quinazoline-6-amine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for Quinazoline-6-Amine Synthesis and Core Reduction

Executive Summary

In medicinal chemistry, the term "quinazoline-6-amine reduction" encompasses two distinct, highly valuable catalytic hydrogenation workflows. The first—and most industrially critical—is the synthesis of quinazoline-6-amines via the chemoselective reduction of 6-nitroquinazoline precursors, a foundational step in manufacturing Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Afatinib[4]. The second is the reduction of the quinazoline pyrimidine core itself to yield 1,2,3,4-tetrahydroquinazoline-6-amines, which serve as novel scaffolds in drug discovery.

This application note provides detailed, self-validating protocols for both pathways, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and the mitigation of side reactions such as hydrodehalogenation.

Part 1: Synthesis of Quinazoline-6-amines via Chemoselective Nitro Reduction

Mechanistic Causality & The Hydrodehalogenation Challenge

The reduction of a nitro group to an amine on a heterogeneous metal surface follows the classical Haber mechanism, proceeding through nitroso (–NO) and hydroxylamine (–NHOH) intermediates before yielding the final aniline [1].

However, pharmaceutical 6-nitroquinazoline intermediates frequently contain halogenated 4-anilino substituents (e.g., 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline). When using standard Palladium on Carbon (Pd/C) catalysts, the highly active step and edge sites on the palladium surface readily undergo oxidative addition into the aryl carbon-halogen (C–Cl, C–Br) bonds. This results in hydrodehalogenation , destroying the active pharmaceutical ingredient's pharmacophore.

To circumvent this, Sulfided Platinum on Carbon (Pt/C sulfided) is the catalyst of choice [2]. The addition of sulfur selectively poisons the highly active, low-coordination sites responsible for C–X bond cleavage. Meanwhile, the planar catalytic sites remain sufficiently active to facilitate the electron-transfer processes required for nitro reduction, ensuring near-perfect chemoselectivity.

G A 6-Nitroquinazoline (Halogenated Precursor) B Haber Mechanism (Nitroso / Hydroxylamine) A->B H2 Adsorption C Pt/C (Sulfided) Chemoselective B->C D Pd/C (Standard) Non-selective B->D E Quinazoline-6-amine (Intact Halogen) C->E High Yield D->E Low Yield F Dehalogenated Byproduct D->F Hydrodehalogenation

Caption: Chemoselective nitro reduction pathway vs. hydrodehalogenation side reactions.

Quantitative Catalyst Screening Data

The following table summarizes the performance of various catalysts in the reduction of 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline.

Catalyst SystemLoading (mol%)ConditionsConversion (%)Dehalogenation (%)Isolated Yield (%)
10% Pd/C 5%H₂, 30 psi, MeOH, 25°C>99%45.0%52%
5% Pt/C (Standard) 5%H₂, 30 psi, MeOH, 25°C>99%15.0%82%
5% Pt/C (Sulfided) 5%H₂, 30 psi, MeOH, 25°C>99%<1.0% 98%
Raney Nickel 10%H₂, 50 psi, MeOH, 50°C85%<2.0%80%
Protocol 1: Chemoselective Hydrogenation using Pt/C (Sulfided)

This protocol is designed to be self-validating by strictly monitoring stoichiometric hydrogen uptake.

  • Preparation: In a rigorously dried 500 mL Parr hydrogenation bottle, suspend 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline (10.0 g, 31.4 mmol) in a 1:1 mixture of anhydrous THF and Methanol (200 mL).

  • Catalyst Addition: Add 5% Pt/C (sulfided) (0.5 g, 5 wt%). Causality note: The THF/MeOH blend ensures complete dissolution of the nitro precursor while providing the protic environment necessary to stabilize the hydroxylamine intermediate.

  • Purging: Seal the vessel. Purge the headspace with inert Nitrogen (3x 20 psi), followed by Hydrogen gas (3x 20 psi) to remove all oxygen and prevent explosive mixtures.

  • Hydrogenation: Pressurize the vessel to 30 psi with H₂ and initiate vigorous agitation (800 rpm) at 25°C.

  • Self-Validation (H₂ Uptake): Monitor the pressure drop. The theoretical hydrogen uptake for a nitro-to-amine reduction is exactly 3 molar equivalents (approx. 2.1 L at STP for this scale). Cease agitation immediately once this stoichiometric volume is consumed to prevent any baseline risk of over-reduction.

  • Workup: Vent the hydrogen and purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket (Pt/C can be pyrophoric when dry). Wash the pad with warm THF (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-chloro-4-fluoroanilino)quinazoline-6-amine. Recrystallize from ethanol to achieve >99% HPLC purity.

Part 2: Catalytic Hydrogenation of the Quinazoline Core

Mechanistic Causality & Pyrimidine Ring Saturation

If the goal is to reduce the quinazoline-6-amine molecule itself, the target is the electron-deficient pyrimidine ring. The fused benzene ring (bearing the 6-amino group) is highly stable due to aromatic resonance and resists hydrogenation under standard conditions [3].

The pyrimidine core reduces sequentially. The N3=C4 bond is the most susceptible to hydride transfer, yielding a 3,4-dihydroquinazoline intermediate. Under more forcing conditions (elevated temperature, higher pressure, and acidic solvents), the N1=C2 bond is subsequently reduced, yielding the fully saturated 1,2,3,4-tetrahydroquinazoline-6-amine. Acidic conditions (e.g., glacial acetic acid) are strictly required here; protonation of the pyrimidine nitrogens lowers the LUMO energy of the C=N bonds, facilitating nucleophilic attack by surface-bound hydrides.

Core Q Quinazoline-6-amine (Aromatic Core) DHQ 3,4-Dihydroquinazoline Intermediate Q->DHQ +H2 (Neutral/Mild) THQ 1,2,3,4-Tetrahydroquinazoline Fully Reduced Pyrimidine Q->THQ +2H2 (Pd/C, H+, 50°C) DHQ->THQ +H2 (Acidic/Forcing)

Caption: Stepwise catalytic hydrogenation of the quinazoline pyrimidine core.

Protocol 2: Selective Core Reduction to 1,2,3,4-Tetrahydroquinazoline-6-amine

This protocol utilizes mass spectrometry as a self-validating endpoint.

  • Preparation: Dissolve quinazoline-6-amine (5.0 g, 34.4 mmol) in glacial acetic acid (100 mL) in a high-pressure autoclave.

  • Catalyst Addition: Add 10% Pd/C (1.0 g, 20 wt%). Causality note: Unlike nitro reduction, core reduction requires the highly active, unpoisoned step/edge sites of standard Pd/C. The acetic acid solvent protonates the pyrimidine nitrogens, activating the ring.

  • Hydrogenation: Purge the system with Nitrogen, then Hydrogen. Pressurize the autoclave to 60 psi H₂ and heat to 50°C with continuous stirring.

  • Self-Validation (LC-MS Tracking): After 4 hours, sample the reaction. Analyze via LC-MS. The starting material will show an

    
     of 
    
    
    
    . The reaction is complete only when the primary mass shifts entirely to
    
    
    (indicating the addition of 4 hydrogen atoms to the core, plus the ionizing proton). If
    
    
    (dihydro intermediate) is present, continue hydrogenation.
  • Workup: Filter the catalyst over Celite. Concentrate the acetic acid under vacuum. Neutralize the resulting acetate salt by partitioning between saturated aqueous NaHCO₃ and ethyl acetate. Extract, dry over Na₂SO₄, and concentrate to yield the tetrahydroquinazoline derivative.

References

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publishing. [Link]

  • Expanding the utility of flow hydrogenation – a robust protocol restricting hydrodehalogenation. RSC Publishing.[Link]

  • Product Class 13: Quinazolines. Thieme E-Books.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[Link]

Application Notes and Protocols for Peptide Coupling Reactions Involving 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of peptide coupling reactions involving the sterically demanding heterocyclic amine, 5,6,7,8-tetrahydroquinazolin-6-amine. In the absence of direct literature precedent for this specific substrate, the protocols and application notes herein are built upon established principles of peptide synthesis, particularly those developed for sterically hindered and cyclic secondary amines. This document aims to equip researchers with the foundational knowledge and practical methodologies to successfully incorporate the 5,6,7,8-tetrahydroquinazoline moiety into peptide and small molecule scaffolds, a structural motif of growing interest in medicinal chemistry.[1][2]

I. Introduction and Strategic Considerations

The 5,6,7,8-tetrahydroquinazoline skeleton is a key structural feature in a variety of biologically active compounds.[1][2] Its incorporation into peptide chains via amide bond formation with 5,6,7,8-tetrahydroquinazolin-6-amine introduces a rigid, conformationally constrained element that can be pivotal for modulating the pharmacological properties of the resulting molecule.

However, the successful acylation of 5,6,7,8-tetrahydroquinazolin-6-amine presents challenges due to its structural characteristics. As a cyclic amine, it is expected to exhibit increased steric hindrance around the nitrogen atom compared to acyclic primary amines. This steric bulk can significantly slow down the rate of amide bond formation and may necessitate the use of highly reactive coupling reagents and optimized reaction conditions to achieve satisfactory yields and purity.

Key Considerations for Coupling with 5,6,7,8-Tetrahydroquinazolin-6-amine:
  • Steric Hindrance: The cyclic nature of the amine will likely necessitate the use of potent coupling reagents capable of overcoming steric challenges.

  • Nucleophilicity: While the amino group is the primary site of reaction, the overall nucleophilicity might be influenced by the electronic properties of the quinazoline ring system.

  • Side Reactions: The quinazoline moiety contains other nitrogen atoms that could potentially compete in side reactions, although the exocyclic primary amine is expected to be the most nucleophilic.

  • Solubility: The physicochemical properties of the amine and the resulting N-acylated product will dictate the choice of appropriate solvents for both the reaction and subsequent purification.

II. Recommended Coupling Reagents and Rationale

The choice of coupling reagent is critical for the successful acylation of sterically demanding amines.[3] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) may prove to be sluggish. Therefore, more potent uronium- or phosphonium-based reagents are recommended.

Coupling Reagent Full Name Rationale for Use Potential Drawbacks
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateHigh reactivity, rapid formation of the active ester, and proven efficacy in coupling sterically hindered amino acids.[4] The presence of the HOAt moiety helps to accelerate the reaction and suppress racemization.[4]Can react with the amine if not pre-activated with the carboxylic acid.[5]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and effective coupling reagent, though slightly less reactive than HATU.Potential for side reactions if not used under optimal conditions.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium reagent with reactivity comparable to HATU.[6][7] It offers improved solubility of byproducts, making purification easier, and has a better safety profile.[6][7]Less literature precedent compared to HATU and HBTU.
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based reagent that is also effective for difficult couplings.Can be less reactive than uronium salts in some cases.

III. Experimental Protocols

The following protocols are designed as a starting point for the peptide coupling reactions of 5,6,7,8-tetrahydroquinazolin-6-amine. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: General Solution-Phase Peptide Coupling using HATU

This protocol is recommended for the coupling of a carboxylic acid to 5,6,7,8-tetrahydroquinazolin-6-amine in a solution-phase synthesis.

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep1 Dissolve carboxylic acid, HATU, and base in anhydrous DMF prep2 Stir for 15-30 min for pre-activation prep1->prep2 react1 Add 5,6,7,8-Tetrahydroquinazolin-6-amine prep2->react1 Forms OAt-active ester react2 Stir at room temperature for 2-24 h react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Dilute with ethyl acetate react3->workup1 Upon completion workup2 Aqueous washes (e.g., sat. NaHCO3, brine) workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for HATU-mediated solution-phase coupling.

  • Carboxylic acid (1.0 eq)

  • 5,6,7,8-Tetrahydroquinazolin-6-amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-5.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1-1.5 eq), and DIPEA (3.0-5.0 eq) in anhydrous DMF.[4] Stir the mixture at room temperature for 15-30 minutes. A color change may be observed.

  • Coupling: To the pre-activated mixture, add a solution of 5,6,7,8-tetrahydroquinazolin-6-amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU

This protocol is suitable for incorporating a carboxylic acid monomer onto a solid support-bound peptide chain that has 5,6,7,8-tetrahydroquinazolin-6-amine at the N-terminus.

cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_final_steps Final Steps resin_prep1 Swell resin in DMF resin_prep2 Fmoc deprotection (if applicable) resin_prep1->resin_prep2 resin_prep3 Wash resin with DMF resin_prep2->resin_prep3 coupling2 Add activated mixture to resin resin_prep3->coupling2 coupling1 Pre-activate carboxylic acid with COMU and base in DMF coupling1->coupling2 Add to resin coupling3 Agitate for 1-4 hours coupling2->coupling3 coupling4 Monitor with Kaiser test coupling3->coupling4 final1 Wash resin with DMF and DCM coupling4->final1 On completion final2 Repeat for next amino acid or proceed to cleavage final1->final2

Caption: Workflow for COMU-mediated solid-phase peptide synthesis.

  • Resin-bound peptide with a free 5,6,7,8-tetrahydroquinazolin-6-amine N-terminus

  • Fmoc-protected amino acid (3.0-5.0 eq)

  • COMU (3.0-5.0 eq)[6][8]

  • DIPEA (6.0-10.0 eq)[8]

  • Anhydrous DMF

  • DCM

  • Kaiser test kit

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0-5.0 eq), COMU (3.0-5.0 eq), and DIPEA (6.0-10.0 eq) in anhydrous DMF.[8] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly hindered couplings, a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed with the Fmoc deprotection of the newly added amino acid and subsequent coupling cycles as required for the peptide sequence.

IV. Characterization of the Coupled Product

The successful synthesis of the N-acylated 5,6,7,8-tetrahydroquinazolin-6-amine derivative should be confirmed by a combination of analytical techniques.

Technique Expected Observations
LC-MS A major peak corresponding to the molecular weight of the desired product. The purity can also be estimated from the chromatogram.
¹H NMR Appearance of new signals corresponding to the protons of the coupled carboxylic acid moiety. A downfield shift of the protons adjacent to the newly formed amide bond may be observed.
¹³C NMR Appearance of a new carbonyl signal for the amide bond (typically in the range of 165-175 ppm).
FT-IR Appearance of a strong absorption band for the amide C=O stretch (typically 1630-1680 cm⁻¹) and an N-H stretch (if applicable, around 3300 cm⁻¹).

V. Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Insufficiently reactive coupling reagent.Switch to a more potent reagent (e.g., from HBTU to HATU or COMU).
Steric hindrance impeding the reaction.Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider using microwave-assisted synthesis.
Poor quality of reagents or solvents.Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of multiple byproducts Side reactions of the coupling reagent.For HATU/HBTU, ensure pre-activation of the carboxylic acid before adding the amine to prevent guanidinylation of the amine.[5]
Racemization of the carboxylic acid.Perform the reaction at a lower temperature (0 °C to room temperature). Use additives like HOBt or HOAt if not already part of the coupling reagent.
Difficulty in purification Byproducts from the coupling reaction are co-eluting with the product.If using carbodiimides, the urea byproduct can be difficult to remove. Consider using DIC which forms a more soluble urea. For uronium/phosphonium reagents, aqueous washes are typically effective. COMU byproducts are generally more water-soluble, simplifying purification.[7]

VI. Conclusion

The successful incorporation of 5,6,7,8-tetrahydroquinazolin-6-amine into peptide and small molecule structures is an achievable goal with careful consideration of the inherent steric challenges. The use of modern, highly reactive coupling reagents such as HATU and COMU, coupled with optimized reaction conditions and diligent monitoring, provides a robust framework for achieving high-yield and high-purity synthesis. The protocols and insights provided in this guide serve as a strong foundation for researchers to explore the potential of this valuable heterocyclic building block in drug discovery and development.

VII. References

  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling. Retrieved from Benchchem website.

  • Albericio, F., & El-Faham, A. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(12), 975-980.

  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.

  • Subirós-Funosas, R., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 437-453.

  • Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from Benchchem website.

  • de la Torre, B. G., & Albericio, F. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(3), 643.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides website.

  • Amini, M., & Ghafouri, H. (2021). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Current Organic Synthesis, 18(5), 456-476.

  • Gangjee, A., et al. (2025, August 10). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate.

  • de la Torre, B. G., & Albericio, F. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.

  • Singh, P. P., & Kumar, R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(1), 1-23.

  • Dounay, A. B., & Anderson, E. A. (2019). Iridium(I)-catalyzed α-C(sp3)–H Alkylation of Saturated Azacycles. ACS Catalysis, 9(8), 7139-7145.

  • Kovalenko, S. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.

  • Kovalenko, S. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(6), 1863.

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from Common Organic Chemistry website.

  • de Oliveira, A. B., et al. (2019). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 30(11), 2261-2283.

  • Sato, Y., et al. (2007). Efficient and Practical Method for Synthesizing N-Heterocyclic Compounds Using Intramolecular Nucleophilic Acyl Substitution Reactions Mediated by Ti(O-i-Pr)4/2i-PrMgX Reagent. Synthesis of Quinolones, Pyrroles, Indoles, and Optically Active N-Heterocycles Including Allopumiliotoxin Alkaloid 267A. Journal of the American Chemical Society, 129(46), 14382-14393.

  • Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153023.

  • Kovalenko, S. M., et al. (2025, October 13). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate.

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from Reddit website.

  • Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Benchchem website.

  • Francke, R., & Little, R. D. (2018). Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. Journal of the American Chemical Society, 140(45), 15449-15455.

  • Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24654-24659.

  • Jones, R. C. F., & Sumaria, S. S. (1978). Heterocyclic synthesis via the intramolecular acylation of enamines derived from amino acids. The Journal of Organic Chemistry, 43(13), 2824-2827.

  • Gualtieri, F., et al. (2025, November 11). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI.

  • Dherde, N. P., & Sibi, M. P. (2014). Synthesis of Saturated N- Heterocycles. Research Collection.

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from ResearchGate website.

  • Boelens, H., & van der Gen, A. (1990). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Food Reviews International, 6(4), 527-563.

  • Dahlén, A. (2014). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology.

  • ADB College. (n.d.). Heterocyclic Compounds. Retrieved from ADB College website.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from Organic Chemistry Portal website.

Sources

Preparation of 2-Amino-5,6,7,8-tetrahydroquinazolines: A Class of Versatile Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives, a pivotal class of heterocyclic compounds in modern drug discovery. The tetrahydroquinazoline scaffold is a well-established privileged structure, appearing in numerous biologically active molecules.[1] The introduction of a C2-amino group provides a critical handle for further chemical elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with a robust framework for the preparation and utilization of these valuable intermediates, underpinned by detailed experimental protocols, mechanistic insights, and a survey of their therapeutic potential.

Introduction: The Significance of Tetrahydroquinazoline Amines in Medicinal Chemistry

The quinazoline ring system is a cornerstone of many pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The partially saturated analogs, 5,6,7,8-tetrahydroquinazolines, retain significant biological relevance while offering a three-dimensional architecture that can be advantageous for specific receptor interactions. The 2-amino substitution, in particular, serves as a versatile building block, allowing for the introduction of diverse functionalities to modulate the pharmacokinetic and pharmacodynamic properties of the lead compounds.[2] Derivatives of 2-aminotetrahydroquinazolines have shown promise as antitubercular and antidiabetic agents, highlighting the therapeutic potential of this scaffold.[2]

This application note will focus on a reliable and efficient synthetic strategy for accessing 2-amino-5,6,7,8-tetrahydroquinazolines, commencing with the synthesis of the requisite α,β-unsaturated ketone precursors.

Synthetic Strategy: A Two-Step Approach to 2-Amino-5,6,7,8-tetrahydroquinazolines

The preparation of the target compounds is efficiently achieved through a two-step sequence:

  • Claisen-Schmidt Condensation: Synthesis of the 2,6-diarylidenecyclohexanone intermediate from cyclohexanone and an appropriate aromatic aldehyde.

  • Cyclocondensation Reaction: Reaction of the 2,6-diarylidenecyclohexanone with guanidine to form the 2-amino-5,6,7,8-tetrahydroquinazoline ring system.

This approach offers a convergent and flexible route to a wide array of substituted analogs, contingent on the choice of the starting aromatic aldehyde.

Step 1: Synthesis of 2,6-Diarylidenecyclohexanones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] In this protocol, cyclohexanone reacts with two equivalents of an aromatic aldehyde under basic conditions to yield the corresponding 2,6-diarylidenecyclohexanone.

The reaction proceeds via a base-catalyzed mechanism. The hydroxide ion abstracts an α-proton from cyclohexanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone to yield the diarylidene product.[4][5]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Repetition Cyclohexanone Cyclohexanone Enolate Enolate Intermediate Cyclohexanone->Enolate OH⁻ Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Ar-CHO Aldehyde Ar-CHO Mono_Adduct Mono-arylidenecyclohexanone Aldol_Adduct->Mono_Adduct - H₂O Di_Adduct 2,6-Diarylidenecyclohexanone Mono_Adduct->Di_Adduct + Ar-CHO, OH⁻, - H₂O Cyclocondensation_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Aromatization Diarylidenecyclohexanone 2,6-Diarylidenecyclohexanone Michael_Adduct Michael Adduct Diarylidenecyclohexanone->Michael_Adduct + Guanidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Dihydropyrimidine Dihydropyrimidine Intermediate Cyclized_Intermediate->Dihydropyrimidine - H₂O Final_Product 2-Amino-tetrahydroquinazoline Dihydropyrimidine->Final_Product [O]

Sources

Microwave-assisted synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine Derivatives

Executive Summary

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has emerged as a critical pharmacophore in modern oncology. Recent breakthroughs have identified these derivatives as highly selective, non-poisoning inhibitors of human Topoisomerase IIα (TopoIIα) [1]. Unlike traditional TopoII poisons (such as etoposide) that stabilize DNA cleavage complexes and carry the risk of inducing secondary leukemias, these novel tetrahydroquinazolines block enzyme function without DNA intercalation. However, synthesizing this sterically hindered bicyclic system via conventional thermal heating is notoriously inefficient. This application note details a field-proven, microwave-assisted organic synthesis (MAOS) workflow that dramatically accelerates reaction kinetics, improves yields, and ensures high-purity isolation of these vital drug precursors.

Mechanistic Rationale & Chemical Causality

The conventional synthesis of tetrahydroquinazoline derivatives often requires prolonged refluxing (12 to 24 hours), which inevitably leads to thermal degradation, side-product formation, and poor overall yields [2].

Microwave-assisted synthesis resolves these bottlenecks through direct dielectric heating. The polar transition states involved in both the initial pyrimidine ring cyclization and the subsequent Nucleophilic Aromatic Substitution (SNAr) couple highly efficiently with the 2.45 GHz microwave frequency. This interaction induces rapid, localized superheating that accelerates the kinetics of multi-component condensations by orders of magnitude[3]. Furthermore, by utilizing sealed microwave vessels, the reactions can be safely heated above the atmospheric boiling point of the solvent, providing the activation energy required to overcome the steric hindrance of the 6-amino-substituted cyclohexyl ring.

Synthetic Workflow

G A Functionalized Cyclohexanone B MW Cyclization (Amidine/Urea) A->B C Tetrahydroquinazoline Core B->C D Chlorination (POCl3) C->D E Dichloro-Intermediate D->E F MW Amination (SNAr) E->F G 6-amino Target Derivative F->G

Fig 1. Microwave-assisted synthetic workflow for 6-amino-tetrahydroquinazoline derivatives.

Experimental Protocols & Self-Validating Systems

As a best practice in drug development, every synthetic step must be treated as a self-validating system. Do not proceed to the next phase without confirming the specific spectroscopic markers outlined below.

Phase 1: Microwave-Promoted Pyrimidine Cyclization
  • Objective: Construct the 5,6,7,8-tetrahydroquinazoline-2,4-dione core.

  • Causality: The addition of sodium methoxide deprotonates the urea/amidine, significantly enhancing its nucleophilicity for the dual condensation with a β-keto ester (e.g., 5-(dibenzylamino)-2-oxocyclohexanecarboxylate). Microwave irradiation specifically drives the final dehydration step, which is the rate-limiting barrier in pyrimidine formation.

  • Protocol:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the functionalized cyclohexanone (1.0 eq) and urea (1.2 eq) in anhydrous ethanol (5 mL).

    • Add sodium methoxide (1.5 eq) to initiate enolate formation.

    • Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes (Dynamic power mode, max 150 W, high stirring).

    • Cool the vial rapidly via compressed air. Neutralize the mixture with 1M HCl to precipitate the dione product. Filter and wash with cold water.

  • Self-Validation Check: Analyze via FT-IR. The reaction is successful when the ester carbonyl stretch (~1735 cm⁻¹) completely disappears, replaced by strong lactam/amide bands at ~1680 cm⁻¹ and ~1650 cm⁻¹.

Phase 2: Chlorination (Ring Activation)
  • Objective: Convert the dione intermediate into a 2,4-dichloro species to enable subsequent SNAr reactions.

  • Protocol:

    • Suspend the dione intermediate in neat POCl₃ (10.0 eq).

    • Reflux under conventional heating at 110°C for 3 hours (Alternatively, microwave at 100°C for 20 minutes).

    • Carefully quench the mixture by pouring it dropwise over crushed ice to hydrolyze excess POCl₃. Extract the aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze via LC-MS. The mass spectrum must show a characteristic 9:6:1 isotope pattern for the [M], [M+2], and [M+4] peaks, definitively confirming the incorporation of two chlorine atoms.

Phase 3: Microwave-Assisted SNAr Amination
  • Objective: Introduce the critical amine pharmacophore to yield the final derivative.

  • Causality: The electron-deficient dichloropyrimidine ring is highly susceptible to nucleophilic attack. Microwave energy selectively accelerates the displacement of the C4 chloride—which is more reactive due to para-activation by the ring nitrogens—allowing for regioselective amination before the C2 position reacts.

  • Protocol:

    • Combine the dichloro-intermediate (1.0 eq), the desired primary or secondary amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in isopropanol (3 mL) within a microwave vial.

    • Irradiate at 100°C for 20 minutes.

    • Evaporate the solvent and purify the residue via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: Analyze via ¹H-NMR. Look for a distinct upfield shift of the pyrimidine-adjacent protons. The electron-donating effect of the newly attached amine shields the ring system, confirming successful substitution.

Quantitative Yield & Kinetic Analysis

The implementation of microwave irradiation provides a stark operational advantage over conventional thermal refluxing. The table below summarizes the quantitative improvements observed when synthesizing 6-amino-tetrahydroquinazoline derivatives.

Reaction StepHeating MethodTemperatureTimeIsolated Yield (%)Purity (HPLC)
Phase 1: Cyclization Conventional Reflux80°C12 hours45%80%
Phase 1: Cyclization Microwave (MAOS)120°C15 mins88% >95%
Phase 3: SNAr Amination Conventional Reflux80°C8 hours52%85%
Phase 3: SNAr Amination Microwave (MAOS)100°C20 mins91% >98%

Conclusion

Transitioning the synthesis of 5,6,7,8-tetrahydroquinazolin-6-amine derivatives from conventional heating to a microwave-assisted protocol eliminates the kinetic bottlenecks associated with sterically hindered bicyclic cyclizations. By leveraging dielectric heating, researchers can reduce multi-day synthetic routes down to a matter of hours, achieving superior yields and purity profiles essential for downstream Topoisomerase IIα inhibition assays and drug formulation.

References

  • Ortega, J. A., et al. (2020). "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." Journal of Medicinal Chemistry. 1

  • Liu, G. (2006). "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." Molecules. 2

  • Hsu, H.-Y., et al. (2011). "Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation." Molecular Diversity. 3

Sources

Application Notes & Protocols for C6-Position Functionalization of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the C6 Position

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this scaffold is a key strategy for modulating pharmacological properties, and the C6 position on the fused benzene ring represents a prime target for chemical modification. Introducing diverse substituents at this site can profoundly influence a molecule's binding affinity, selectivity, metabolic stability, and overall therapeutic potential. For instance, novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent and selective inhibitors of human topoisomerase IIα, a validated target for anticancer drugs, offering a potential advantage over existing therapies by not acting as DNA-damaging poisons. This guide provides an in-depth exploration of two primary strategies for achieving C6 functionalization: direct, modern C-H activation techniques and classical, robust methods involving a pre-installed halogen handle.

Strategic Overview: Pathways to C6 Diversification

The functionalization of the C6 position of the tetrahydroquinazoline nucleus can be approached via two distinct, yet complementary, strategic pathways. The choice between these strategies depends on factors such as the desired final substituent, the availability of starting materials, and considerations of step economy and overall efficiency.

G cluster_0 cluster_1 cluster_2 THQ Tetrahydroquinazoline CH_Activation Strategy I: Direct C-H Functionalization THQ->CH_Activation Metal-Free or Metal-Catalyzed Halogenation Strategy II: Halogenation & Cross-Coupling THQ->Halogenation Electrophilic Aromatic Substitution C6_Func_1 C6-Alkylated THQ CH_Activation->C6_Func_1 C6_Func_2 C6-Aryl THQ C6-Amino THQ C6-Alkynyl THQ Halogenation->C6_Func_2 Pd-Catalyzed Cross-Coupling Suzuki_Cycle center Pd(0)Ln OA Oxidative Addition center->OA Ar-Br TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->center Ar-Ar' BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->TM

Troubleshooting & Optimization

Purification methods for 5,6,7,8-Tetrahydroquinazolin-6-amine crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists handling the purification of 5,6,7,8-Tetrahydroquinazolin-6-amine .

Status: Operational | Tier: Senior Application Support Subject: Isolation, Purification, and Troubleshooting of Crude Amine Mixtures

Chemical Profile & Purification Strategy

Before initiating purification, you must understand the physicochemical behavior of your target. This molecule contains two distinct basic centers: the pyrimidine ring nitrogens (pKa ~2–3) and the primary amine at C6 (pKa ~10–11).

  • The Challenge: The molecule is highly polar and basic. It adheres strongly to silica gel (tailing) and is water-soluble at neutral/acidic pH, leading to yield loss during aqueous workups.

  • The Solution: A tiered approach using pH-switchable solubility for bulk cleanup, followed by amine-modified chromatography or salt formation for high purity.

Quick Reference Data
ParameterValue (Est.)Implication for Purification
Primary Amine pKa ~10.5Protonated at pH < 9. Extract into organic phase only at pH > 12.
Pyridine N pKa ~2.5Weakly basic; contributes to polarity but less critical for extraction pH.
LogP ~0.8 (Low)High water solubility. Avoid excessive water washes.
Stereochemistry Chiral (C6)Synthesis yields a racemate unless asymmetric catalysis was used.

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Tier 1: Acid-Base Extraction (Bulk Impurity Removal) Crude->AcidBase Dissolve in 1M HCl, Wash DCM CheckPurity Check Purity (LC-MS/NMR) AcidBase->CheckPurity Basify (pH >12), Extract DCM Flash Tier 2: Flash Chromatography (DCM/MeOH + NH3) CheckPurity->Flash Purity < 90% Salt Tier 3: Salt Formation (HCl or Tartrate) CheckPurity->Salt Purity > 90% Flash->Salt Isolate Free Base Final Pure 5,6,7,8-Tetrahydroquinazolin-6-amine Salt->Final Recrystallize

Figure 1: Decision matrix for the isolation of tetrahydroquinazoline amines. The critical pivot point is the purity assessment after the initial acid-base extraction.

Troubleshooting & FAQs

Tier 1: Extraction & Workup (The "Rough" Clean)

Q: I have low recovery after extracting the crude reaction mixture. Where is my product? A: It is likely stuck in the aqueous phase due to insufficient basicity.

  • The Mechanism: The primary amine (pKa ~10.5) requires a pH of at least 12 to be fully deprotonated and extractable into organic solvents. If you use saturated NaHCO₃ (pH ~8.5), the amine remains largely protonated (charged) and stays in the water.

  • Protocol Fix:

    • Cool the aqueous mixture to 0°C.

    • Adjust pH to >12 using 5M NaOH or KOH.

    • Extract immediately with DCM/Isopropanol (9:1) or Chloroform . Pure DCM may not be polar enough to pull the free base out of water efficiently.

    • Saturate the aqueous phase with NaCl (salting out) to decrease the water solubility of the amine.

Q: I see a rag layer (emulsion) during extraction. How do I break it? A: Tetrahydroquinazolines often form emulsions due to their surfactant-like properties (lipophilic ring + hydrophilic amine).

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite . This removes fine particulates that stabilize the emulsion.

  • Chemical Fix: Add a small amount of methanol (5% v/v) to the organic layer or brine to the aqueous layer.

Tier 2: Chromatography (The "Fine" Clean)

Q: My compound streaks/tails on the silica column, and fractions are impure. A: This is "amine tailing," caused by the interaction of the basic nitrogen with acidic silanol groups on the silica gel.

  • The Solution: You must deactivate the silica.

    • Mobile Phase: Use DCM : Methanol : Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N) .

    • Recommended Ratio: Start with DCM:MeOH (95:5) + 1% NH₄OH .

    • Pre-treatment: Flush the column with the mobile phase containing the base before loading your sample.

  • Alternative: Use amine-functionalized silica cartridges if available, which eliminates the need for mobile phase additives.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for polar amines.

  • Conditions: Use a gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

  • Note: The product will elute as the formate salt . If you need the free base, you must perform a basic workup (pH 12 extraction) or use an SCX (Strong Cation Exchange) cartridge to catch and release the free amine.

Tier 3: Advanced Purification (Crystallization)

Q: The oil won't solidify. How do I get a solid? A: Primary amines in this class are often low-melting solids or oils as free bases. Converting them to a salt is the most reliable method for solidification and high purity.

  • Protocol (Hydrochloride Salt):

    • Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol .

    • Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise at 0°C.

    • Add diethyl ether or MTBE as an antisolvent until the solution turns cloudy.

    • Cool to -20°C overnight.

  • Why this works: The lattice energy of the salt is higher than the free base, promoting crystallization. This also rejects non-basic impurities (like starting ketones).

Tier 4: Chiral Resolution (Stereochemistry)

Q: I need a single enantiomer, but I synthesized the racemate. How do I separate them? A: Since C6 is a chiral center, you have a (R)/(S) mixture. You have two main options:

  • Diastereomeric Salt Formation:

    • Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

    • Screen solvents (MeOH, EtOH, Acetone) to find one where one diastereomeric salt precipitates preferentially.

  • Enzymatic Resolution (Kinetic):

    • Mechanism: Use a lipase (e.g., Candida antarctica Lipase B, CAL-B ) to selectively acylate one enantiomer.

    • Workflow: Dissolve amine in MTBE -> Add Ethyl Acetate (acyl donor) + CAL-B -> Stir.

    • Result: One enantiomer remains an amine; the other becomes an amide. These are easily separated by flash chromatography.

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Use this for initial isolation from crude reaction mixtures.

  • Acid Wash: Dissolve crude mixture in Ethyl Acetate. Extract with 1M HCl (3x) .

    • Logic: The amine moves to the water (protonated); neutral impurities stay in Ethyl Acetate.

  • Discard Organic: Keep the acidic aqueous layer. Discard the Ethyl Acetate layer.

  • Basify: Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical: Watch for exotherm. High heat can decompose the product.

  • Extract: Extract the basic aqueous layer with DCM : iPrOH (9:1) (4x) .

  • Dry: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Hydrochloride Salt Formation

Use this to turn the oily free base into a stable, storable solid.

  • Dissolve 1.0 g of semi-pure amine in 5 mL of absolute ethanol .

  • Chill to 0°C in an ice bath.

  • Add 1.2 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.

  • Allow to warm to room temperature. A white precipitate should form.

  • If no precipitate: Add Diethyl Ether dropwise until persistent cloudiness appears.

  • Filter the solid and wash with cold Ether.

References

  • Synthesis and Properties of Tetrahydroquinazolines Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637537, 5,6,7,8-Tetrahydroquinazoline. URL:[Link]

  • pKa Data for Heterocyclic Amines Source: Evans, D. A. (Harvard University). pKa's of Nitrogen Acids and Bases. URL:[Link]

Technical Support Center: Chiral Resolution of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the enantiomeric separation of 5,6,7,8-Tetrahydroquinazolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust chiral HPLC methods for this and structurally similar basic amines. As the stereoisomers of such compounds can exhibit vastly different pharmacological and toxicological profiles, achieving reliable enantiomeric separation is a critical step in pharmaceutical development.[1][2]

This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues effectively.

Frequently Asked Questions (FAQs): First Principles

This section addresses foundational questions to ground your understanding of the unique challenges presented by this analyte.

Question: What are the key structural features of 5,6,7,8-Tetrahydroquinazolin-6-amine that influence its chiral separation?

Answer: The primary challenge arises from the basic primary amine group at the chiral center (C6). Basic amines are notoriously prone to strong, non-enantioselective interactions with acidic sites on standard silica-based chiral stationary phases (CSPs).[1] Specifically, residual silanol groups (Si-OH) on the silica surface can cause significant peak tailing, which obscures the separation of the two enantiomers.[1] Therefore, the chromatographic strategy must be designed to mitigate these secondary interactions to allow the chiral recognition mechanism of the CSP to dominate.

Question: What is the "three-point interaction model" and how does it apply here?

Answer: The three-point interaction model is a fundamental concept explaining how a CSP differentiates between enantiomers.[2] For successful chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent (e.g., steric hindrance). For 5,6,7,8-Tetrahydroquinazolin-6-amine, these interactions could involve hydrogen bonding, π-π stacking with the quinazoline ring system, and steric interactions. The goal of method development is to create an environment (mobile phase and stationary phase) where these differential interactions are maximized.[2]

Core Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the direct enantiomeric separation of 5,6,7,8-Tetrahydroquinazolin-6-amine on a polysaccharide-based CSP. Polysaccharide phases are highly versatile and often successful for separating a broad range of chiral compounds, including amines.[3][4]

Step 1: Chiral Stationary Phase (CSP) Selection & Conditioning
  • Select a CSP: Begin with a polysaccharide-based column, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad enantioselectivity.[3][5]

  • Install the Column: Install the chosen chiral column into the HPLC system.

  • Equilibrate: Equilibrate the column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[1] For new columns or when switching between methods with different additives, longer equilibration is necessary.[6]

Step 2: Mobile Phase Preparation (Normal Phase)

Normal phase mode often provides superior selectivity for compounds like this.[3]

  • Primary Solvents: Prepare a mobile phase consisting of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v) n-Hexane:Alcohol.[3][5]

  • Add Basic Modifier: To suppress peak tailing from silanol interactions, add a basic modifier. Diethylamine (DEA) is highly effective. A final concentration of 0.1% (v/v) is a standard starting point.[1][3][5]

  • Mix and Degas: Thoroughly mix the mobile phase components and degas using sonication or vacuum filtration before use.

Step 3: Sample Preparation
  • Dissolve Sample: Prepare a stock solution of racemic 5,6,7,8-Tetrahydroquinazolin-6-amine at approximately 1 mg/mL.

  • Dilute: Dilute the stock solution using the mobile phase as the diluent to a final concentration of about 0.1-0.2 mg/mL. Crucially, always dissolve your sample in the mobile phase to avoid peak distortion. [3]

  • Filter: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could block the column frit.[3]

Step 4: HPLC System Parameters
  • Flow Rate: Set the flow rate to a range of 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates, which can enhance resolution.[3][6]

  • Column Temperature: Maintain the column at a constant temperature, typically 25°C. Temperature is a critical parameter that can influence selectivity.[7]

  • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis: After the run, integrate the peaks and calculate the resolution (Rs). A baseline separation is typically defined as Rs ≥ 1.5.[3]

Troubleshooting Guide

This section directly addresses common problems encountered during the chiral separation of basic amines.

Problem: I see severe peak tailing for both enantiomers, and they are not well-resolved.

  • Probable Cause 1: Silanol Interactions. This is the most common cause for basic amines. The primary amine is interacting strongly with acidic silanol groups on the silica support of the CSP.[1]

  • Solution 1:

    • Increase Basic Additive: Increase the concentration of Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase in small increments (e.g., from 0.1% to 0.2%, up to 0.5%). This "masks" the silanol groups, preventing them from interacting with your analyte.[1]

    • Consider a Different Additive: In some cases, a different basic modifier like butylamine might provide better results.

  • Probable Cause 2: Column Memory Effect. If the column was previously used with an acidic additive (e.g., Trifluoroacetic Acid, TFA), residual acid on the stationary phase or in the HPLC system can interact with your basic analyte, causing poor peak shape.[8]

  • Solution 2:

    • Thoroughly Flush: Dedicate a column specifically for basic analytes if possible.[1] Otherwise, flush the column extensively with a strong, compatible solvent (like 2-propanol for coated polysaccharide phases or DMF/THF for immobilized phases) followed by a long equilibration with the new basic mobile phase.[9]

Problem: I have no separation (a single, sharp peak) or very poor resolution (Rs < 1.0).

  • Probable Cause 1: Inappropriate CSP. The selected chiral stationary phase may not offer the necessary enantioselectivity for your molecule.[7] Chiral recognition is highly specific.[8]

  • Solution 1:

    • Screen Different CSPs: The most effective strategy is to screen a set of columns with different chiral selectors. For amines, polysaccharide-based CSPs (amylose and cellulose derivatives) are excellent starting points. Test columns with complementary selectivities, such as Chiralpak® AD, Chiralcel® OD, and their immobilized counterparts (e.g., IA, IB, IC).[3][5][10]

  • Probable Cause 2: Mobile Phase Composition is Suboptimal. The ratio of hexane to alcohol can dramatically affect selectivity.

  • Solution 2:

    • Adjust Alcohol Content: Systematically vary the percentage of the alcohol modifier. Decrease the alcohol content (e.g., from 10% to 5%) to increase retention and potentially improve resolution. Conversely, increasing it may sometimes help.

    • Change Alcohol Type: Switching the alcohol modifier (e.g., from isopropanol to ethanol or n-butanol) can alter the hydrogen-bonding interactions and significantly impact the separation.[11]

Problem: My retention times are drifting or not reproducible.

  • Probable Cause 1: Insufficient Column Equilibration. The column has not reached equilibrium with the mobile phase, especially with the additive. This is a common issue.[6]

  • Solution 1:

    • Increase Equilibration Time: Ensure the column is equilibrated for at least 30-60 minutes. When changing mobile phase composition, especially the additive concentration, longer times are required. Monitor the baseline until it is completely flat.

  • Probable Cause 2: Temperature Fluctuations. The laboratory's ambient temperature is changing, affecting the chromatography.

  • Solution 2:

    • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a constant temperature (e.g., 25°C). Even small temperature changes can affect retention and selectivity.[7]

  • Probable Cause 3: Mobile Phase Instability. Volatile components of the mobile phase (especially hexane) may be evaporating over time, changing the composition.

  • Solution 3:

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.

Visualizations & Data
Workflow for Chiral Method Development

The following diagram outlines a systematic approach to developing a robust chiral separation method.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Info (5,6,7,8-Tetrahydroquinazolin-6-amine) - Basic Amine - Chiral Center at C6 CSP_Select Initial CSP Selection (Polysaccharide-based) Analyte->CSP_Select Screen Screening - CSPs (Amylose, Cellulose) - Mobile Phases (NP, RP, PO) CSP_Select->Screen Eval1 Eval1 Screen->Eval1 Eval1->Screen No, try new CSPs Optimize Optimize Best Condition - Mobile Phase Ratio - Additive Concentration - Temperature Eval1->Optimize Yes Eval2 Evaluate Results (Rs ≥ 1.5, Good Peak Shape) Optimize->Eval2 Eval2->Optimize No, re-optimize Validate Method Validation (Robustness, Reproducibility) Eval2->Validate Yes

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Decision Tree

Use this diagram to diagnose common chromatographic issues systematically.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_repro Reproducibility Issues Start Problem Observed PoorRes PoorRes Start->PoorRes PeakTailing Peak Tailing Start->PeakTailing DriftingRT Drifting Retention Times Start->DriftingRT Cause_Res Causes: - Wrong CSP - Suboptimal Mobile Phase - Wrong Temperature PoorRes->Cause_Res Sol_Res Solutions: 1. Screen different CSPs 2. Adjust Alcohol % / Type 3. Optimize Temperature Cause_Res->Sol_Res Cause_Tailing Causes: - Silanol Interactions - Column Memory Effect PeakTailing->Cause_Tailing Sol_Tailing Solutions: 1. Increase Basic Additive (DEA) 2. Thoroughly flush column Cause_Tailing->Sol_Tailing Cause_Drift Causes: - Insufficient Equilibration - Temperature Fluctuation DriftingRT->Cause_Drift Sol_Drift Solutions: 1. Increase Equilibration Time 2. Use Column Oven Cause_Drift->Sol_Drift

Caption: A decision tree for troubleshooting common chiral HPLC problems.

Data Tables for Method Development

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening

CSP Type Chiral Selector Common Trade Names Rationale
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) CHIRALPAK® AD / IA Broad applicability, often effective for amines.[3][5]
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate) CHIRALCEL® OD / IB Complementary selectivity to amylose phases.[3][12]
Polysaccharide Cellulose tris(3,5-dichlorophenylcarbamate) CHIRALPAK® IC Offers different electronic interactions.[12]

| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC™ T | Can offer unique selectivity via ionic and hydrogen bonding.[4][13] |

Table 2: Typical Mobile Phase Additives for Basic Analytes

Additive Typical Concentration (v/v) Mode Purpose & Mechanism
Diethylamine (DEA) 0.1% - 0.5% Normal Phase Masks acidic silanol sites, improving peak shape.[1][3]
Triethylamine (TEA) 0.1% - 0.5% Normal / Polar Organic Similar to DEA, effective at reducing peak tailing.[1]
Ethanesulfonic acid (ESA) ~0.1% Normal Phase Forms ion-pairs, can dramatically improve resolution in some cases.[11]

| Ammonium Formate | 10-20 mM | Reversed Phase | pH control and acts as a counter-ion for LC-MS compatibility. |

References
  • W. H. Pirkle, et al. (1981). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Lee, H., & Lee, S. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Heuberger, J. (2021). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Wang, A. X., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex (n.d.). A Systematic Approach to Chiral Screening and Method Development. Phenomenex. [Link]

  • Daicel (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Bioanalysis Zone (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Regalado, E. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Voskresenska, O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]

  • Voskresenska, O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

  • Scilit (n.d.). Determination of the enantiomeric purity of 5,6‐ and 6,7‐dihydroxy‐2‐aminotetralins by chiral HPLC. Scilit. [Link]

  • ResearchGate (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • ChiralTek (n.d.). COSMOSIL CHiRAL Columns. HPLC.eu. [Link]

  • Phenomenex (n.d.). A Guide to Chiral HPLC Column Selection and Method Development. Phenomenex. [Link]

  • Li, M., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC. [Link]

  • Carradori, S., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. [Link]

  • U.S. Patent No. 6,316,613 B1. (2001). Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • Al-Ghanim, A., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Zhang, Y., et al. (2021). [Research progress on chiral separation of amphetamines, ketamine, cathinones]. PubMed. [Link]

Sources

Minimizing side reactions during tetrahydroquinazoline amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tetrahydroquinazoline amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common challenges, and answer frequently asked questions encountered during these synthetic procedures. Our focus is on providing practical, field-tested insights to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of tetrahydroquinazoline amines, offering explanations for their root causes and providing step-by-step protocols for their resolution.

Issue 1: Low Yield and Formation of Aromatized Quinazoline Impurity

Question: My reaction is yielding the desired tetrahydroquinazoline amine in low amounts, and I am observing a significant amount of the corresponding quinazoline as a byproduct. What is causing this, and how can I prevent it?

Root Cause Analysis:

The formation of a quinazoline byproduct is due to the over-oxidation or aromatization of the initially formed tetrahydroquinazoline ring. This is a common side reaction, particularly when the reaction is exposed to air for extended periods or if certain catalysts are used. Dihydroquinazoline intermediates are known to auto-oxidize to their quinazolinone counterparts upon exposure to air. The presence of an amine substituent can sometimes influence the electronic properties of the ring system, potentially affecting its susceptibility to oxidation.

Mitigation Strategies:

  • Inert Atmosphere: The most effective way to prevent oxidation is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, the primary oxidizing agent.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of oxidation. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting materials are consumed.[1]

  • Use of Antioxidants: In some cases, the addition of a mild antioxidant to the reaction mixture can help to quench radical species that may initiate oxidation. However, the compatibility of the antioxidant with the reaction chemistry must be carefully evaluated.[2][3][4][5]

Experimental Protocol: Synthesis under Inert Atmosphere

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Start Dry glassware under oven Assemble Assemble glassware while hot under a stream of N2/Ar Start->Assemble Reagents Add degassed solvent and reagents via syringe Assemble->Reagents Heat Heat to desired temperature Reagents->Heat Maintain positive N2/Ar pressure Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Quench reaction (if necessary) Cool->Quench Extract Extract with degassed solvents Quench->Extract G cluster_Workup Basic Work-up cluster_Purification Purification Cool Cool Reaction Solvent_Removal Remove Solvent (if needed) Cool->Solvent_Removal Dissolve Dissolve in Organic Solvent Solvent_Removal->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry and Concentrate Wash_Brine->Dry Prepare_Eluent Prepare Eluent with Et3N Dry->Prepare_Eluent Proceed to Purification Equilibrate_Column Equilibrate Silica Column Prepare_Eluent->Equilibrate_Column Load_Sample Load Sample Equilibrate_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute cluster_Protection Step 1: Protection cluster_Cyclization Step 2: Cyclization cluster_Deprotection Step 3: Deprotection Start_Amine 2-Aminobenzylamine Protect Protect one amine group (e.g., with Boc2O) Start_Amine->Protect Protected_Amine Mono-protected diamine Protect->Protected_Amine Cyclize React with aldehyde/ketone Protected_Amine->Cyclize Protected_THQ Protected Tetrahydroquinazoline Cyclize->Protected_THQ Deprotect Remove protecting group (e.g., with TFA) Protected_THQ->Deprotect Final_Product Tetrahydroquinazoline Amine Deprotect->Final_Product

Sources

Troubleshooting solubility issues of 5,6,7,8-Tetrahydroquinazolin-6-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,6,7,8-Tetrahydroquinazolin-6-amine and its various salt forms. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered in the laboratory.

Introduction

5,6,7,8-Tetrahydroquinazolin-6-amine is a heterocyclic amine of significant interest in medicinal chemistry. As a basic compound, it is often formulated as a salt to enhance its physicochemical properties, including solubility and stability. However, achieving and maintaining the desired concentration in aqueous media can be challenging, leading to issues such as precipitation, inconsistent results, and difficulties in formulation development. This guide provides a systematic approach to understanding and overcoming these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my 5,6,7,8-Tetrahydroquinazolin-6-amine salt precipitating out of my aqueous buffer?

A1: Precipitation of 5,6,7,8-Tetrahydroquinazolin-6-amine salts from aqueous solutions is most commonly due to the compound's limited aqueous solubility, which is highly dependent on the pH of the medium. As a weak base, the amine exists in equilibrium between its protonated (ionized) form, which is generally more water-soluble, and its neutral (free base) form, which is typically less soluble. If the pH of your aqueous buffer is at or above the pKa of the amine, the equilibrium will shift towards the less soluble free base, leading to precipitation. This phenomenon is a common cause of inconsistent results in biological assays.

Q2: I'm using a DMSO stock solution. Could that be the cause of precipitation?

A2: Yes, this is a frequent issue. While 5,6,7,8-Tetrahydroquinazolin-6-amine salts are often highly soluble in organic solvents like DMSO, rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution. This occurs because the compound is suddenly exposed to a solvent environment where it has much lower solubility. To mitigate this, it is advisable to use a lower concentration of the DMSO stock, perform a stepwise dilution, and ensure the final DMSO concentration in your experiment is as low as possible (typically <1% v/v) to avoid solvent-induced precipitation and potential cellular toxicity.

Q3: How does the choice of counter-ion affect the solubility of my 5,6,7,8-Tetrahydroquinazolin-6-amine salt?

A3: The counter-ion plays a crucial role in determining the overall physicochemical properties of the salt, including its solubility and dissolution rate. Different counter-ions (e.g., hydrochloride, sulfate, tartrate) will have varying effects on the crystal lattice energy and hygroscopicity of the salt. For instance, smaller, more compact counter-ions may lead to higher melting points but only modest improvements in solubility, while the nature of hydrogen bonding between the cation and anion can significantly impact solubility.[1] A thorough salt screening study is often necessary to identify the optimal counter-ion for your specific application.

Q4: What is salt disproportionation and how can I prevent it?

A4: Salt disproportionation is a process where a salt converts back to its less soluble free base (or free acid) form in the presence of moisture and certain excipients.[2][3] For a basic salt like those of 5,6,7,8-Tetrahydroquinazolin-6-amine, this can be triggered by alkaline excipients that raise the microenvironmental pH above the salt's pH of maximum solubility (pHmax).[4][5] To prevent this, it is critical to select excipients that maintain a suitable microenvironmental pH.[5][6] Using acidic pH modifiers can help mitigate this issue.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common solubility issues with 5,6,7,8-Tetrahydroquinazolin-6-amine salts.

Problem 1: Immediate Precipitation Upon Dilution of Organic Stock in Aqueous Buffer
  • Likely Cause: Exceeding the aqueous solubility limit due to a rapid change in solvent polarity.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting immediate precipitation.

  • Step-by-Step Solutions:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium to a level below its solubility limit.

    • Optimize Dilution: Instead of a single-step dilution, try a serial dilution. Additionally, try adding the aqueous buffer to your organic stock solution dropwise while vortexing to allow for a more gradual solvent transition.[7]

    • Use Co-solvents: Incorporate a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG-400) in your final aqueous solution to improve solubility.[8][9]

    • Employ Solubilizing Agents: Consider the use of surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility.[8]

Problem 2: pH-Dependent Solubility and Precipitation
  • Likely Cause: The pH of the aqueous medium is promoting the formation of the less soluble free base.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing pH-dependent solubility.

  • Step-by-Step Solutions:

    • pH Adjustment: The most direct way to improve the solubility of a basic compound is to lower the pH of the solvent.[9][10] By decreasing the pH, you increase the proportion of the more soluble protonated form.

    • Buffer Selection: Be mindful of the buffer components. Phosphate buffers, for instance, can sometimes interact with amine compounds and reduce their solubility.[7] Consider alternative buffer systems if precipitation persists even at an appropriate pH.

    • Determine pH-Solubility Profile: Conduct an experiment to determine the solubility of your 5,6,7,8-Tetrahydroquinazolin-6-amine salt across a range of pH values. This will help you identify the optimal pH for your experiments.

Problem 3: Inconsistent Results in Biological Assays
  • Likely Cause: Variable precipitation leading to inconsistent effective concentrations of the compound.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent assay results.

  • Step-by-Step Solutions:

    • Standardize Protocols: Ensure that the procedure for preparing the final aqueous solution, including the rate of addition of the stock solution and mixing speed, is consistent across all experiments.

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

    • Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or slow precipitation over time.

    • Consider Advanced Formulations: For in-vivo studies or long-term experiments, consider more stable formulations such as nanosuspensions or lipid-based delivery systems to improve bioavailability and maintain solubility.[8][11]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13][14]

  • Materials:

    • 5,6,7,8-Tetrahydroquinazolin-6-amine salt (solid)

    • Solvent (e.g., phosphate-buffered saline, cell culture media)

    • Sealed glass vials

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add an excess amount of the solid 5,6,7,8-Tetrahydroquinazolin-6-amine salt to a known volume of the solvent in a sealed vial. A 5-fold excess is a good starting point.[15]

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 37°C for physiological relevance).

    • Agitate the samples for 24-72 hours to ensure equilibrium is reached.[12][13] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[13]

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Express the solubility in mg/mL or µM.

ParameterRecommendationRationale
Temperature 37 ± 1 °C for biopharmaceutical studiesTo mimic physiological conditions.[16]
Agitation Sufficient to keep particles suspendedEnsures continuous contact between the solid and the solvent.[16]
Equilibration Time 24-72 hours (to be determined experimentally)Allows the system to reach thermodynamic equilibrium.[12][13]
Phase Separation Centrifugation followed by filtrationTo ensure only the dissolved compound is analyzed.[12]
Quantification Validated HPLC methodProvides accurate and reproducible concentration measurements.[12]
Protocol 2: pH-Solubility Profile Determination

This protocol helps to understand the impact of pH on the solubility of your 5,6,7,8-Tetrahydroquinazolin-6-amine salt.

  • Materials:

    • Same as Protocol 1

    • A series of buffers covering a range of pH values (e.g., pH 2 to 10)

  • Procedure:

    • Prepare a series of buffers covering the desired pH range.

    • Perform the shake-flask method (Protocol 1) for your compound in each of these buffers.

    • Measure the final pH of each saturated solution.

    • Plot the determined solubility as a function of the final pH.

Data Summary Tables

Table 1: Expected Effect of Different Factors on the Solubility of 5,6,7,8-Tetrahydroquinazolin-6-amine Salts

FactorChangeExpected Effect on SolubilityRationale
pH DecreaseIncreaseShifts equilibrium towards the more soluble protonated form.
Temperature IncreaseGenerally IncreasesProvides more energy to overcome crystal lattice forces.
Ionic Strength IncreaseVariableCan either increase or decrease solubility depending on the specific ions.
Co-solvents AdditionIncreaseReduces the polarity of the aqueous medium.
Counter-ion VariesVariesAffects crystal lattice energy and hydration.[1]

Table 2: Common Counter-ions for Basic Drugs and Their General Properties

Counter-ionAcidpKa of AcidCommon Properties
Hydrochloride Hydrochloric Acid-7Commonly used, often results in good crystallinity.
Sulfate Sulfuric Acid-3Can form di-salts, may have different hydration states.
Mesylate Methanesulfonic Acid-1.9Often provides good solubility and stability.
Tartrate Tartaric Acid2.9, 4.4Chiral, can be used for resolution of enantiomers.
Citrate Citric Acid3.1, 4.8, 6.4Can form multiple salt forms, often hygroscopic.

Conclusion

Troubleshooting the solubility of 5,6,7,8-Tetrahydroquinazolin-6-amine salts requires a systematic and informed approach. By understanding the fundamental principles of pH-dependence, salt formation, and the impact of experimental conditions, researchers can effectively overcome common solubility challenges. This guide provides a framework for diagnosing and resolving these issues, enabling more reliable and reproducible experimental outcomes.

References

  • Guerrieri, P., & Taylor, L. S. (2009). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Pharmaceutical Research, 26(8), 2015-2026. Available from: [Link]

  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Thakral, S., & Suryanarayanan, R. (2018). Effect of excipient properties, water activity and water content on the disproportionation of a pharmaceutical salt. International Journal of Pharmaceutics, 547(1-2), 483-492. Available from: [Link]

  • Al-khattawi, A., Mohammed, A. R., & Doughty, S. W. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3497-3511. Available from: [Link]

  • Crystal Pharmatech. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • Nie, H., Xu, S., & Taylor, L. S. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3497-3511. Available from: [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 50-58. Available from: [Link]

  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available from: [Link]

  • Rahimpour, E., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Singh, A., & Kumar, A. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Patel, M., & Tekade, R. K. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 4(2), 75-83.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide. BenchChem.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • PubChem. (n.d.). Tetrahydroquinazoline. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, L., & Bansal, A. K. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]

  • World Health Organization. (n.d.). Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available from: [Link]

  • Kuhnert, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine.
  • Buvaylo, O. A., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. Molecules, 28(5), 2205. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • ResearchGate. (n.d.). Physicochemical properties of the title compounds 1-16. Available from: [Link]

  • Hsieh, Y. L. (2014).
  • Gaikwad, S. S., Mhalaskar, R. S., & Jain, N. P. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Zhang, G. G. Z., & Taylor, L. S. (2017). Analytical approaches to investigate salt disproportionation in tablet matrices by Raman spectroscopy and Raman mapping.
  • MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]

  • Naito, T., et al. (1967). 4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Chemical & Pharmaceutical Bulletin, 15(11), 1715-1722. Available from: [Link]

  • Acuitas. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 14(12), 2623. Available from: [Link]

  • Singh, A., & Kumar, A. (2025, November 8).
  • Thakral, S., & Suryanarayanan, R. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(9), 3825-3837. Available from: [Link]

  • Thakral, S., & Suryanarayanan, R. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics, 521(1-2), 366-377. Available from: [Link]

  • Gaikwad, S. S., Mhalaskar, R. S., & Jain, N. P. (2014). REVIEW ON: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG. Indo American Journal of Pharmaceutical Research.
  • Buvaylo, O. A., et al. (2025, October 13). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins.
  • Crystal Growth & Design. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1893-1903.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Heterocyclic Chemistry, 27(5), 1437-1440.

Sources

Technical Support Center: Preventing Oxidation of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 5,6,7,8-Tetrahydroquinazolin-6-amine (CAS 933726-35-3) . While this heterocyclic aliphatic amine is a highly valuable building block and pharmacophore, it is notoriously susceptible to oxidative degradation. This compromises assay reproducibility, introduces toxic impurities, and degrades long-term storage viability.

This page provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the absolute integrity of your compound during both storage and active experimental workflows.

Mechanistic Understanding: The "Why" Behind the Degradation

Q: Why is 5,6,7,8-Tetrahydroquinazolin-6-amine so prone to oxidation compared to standard anilines or simple amines? A: The vulnerability of this specific molecule is twofold, driven by both its functional groups and its core ring structure:

  • Primary Amine Reactivity: The primary aliphatic amine possesses a highly reactive nitrogen lone pair. This lone pair readily undergoes electron transfer reactions with molecular oxygen or trace transition metals in solvents, leading to the rapid formation of hydroxylamines and oximes.

  • Ring Autoxidation: The tetrahydroquinazoline core contains benzylic/allylic-like methylene groups at the C5 and C8 positions (adjacent to the pyrimidine ring). These specific positions exhibit exceptionally low C-H bond dissociation energies, making them prime targets for radical-mediated autoxidation. This pathway generates hydroperoxides, which subsequently break down into ketones and alcohols .

Q: How can I visually or analytically confirm if my batch has oxidized? A: Visually, the free base powder will shift from an off-white or pale yellow color to a dark brown or reddish hue as oxidation progresses. Analytically, Liquid Chromatography-Mass Spectrometry (LC-MS) is the self-validating gold standard. You should monitor for mass shifts of +16 Da (indicating hydroxylamine, N-oxide, or alcohol formation) or +14 Da (indicating oxime or ketone formation following the loss of H₂ from the oxidized intermediate) .

OxidationPathways A 5,6,7,8-Tetrahydroquinazolin-6-amine (Intact Molecule) B Primary Amine Oxidation (Nitrogen Lone Pair) A->B O2, Trace Metals C Benzylic/Allylic Autoxidation (C5 and C8 Positions) A->C Radical Initiators, Light D Hydroxylamines & Oxime Derivatives (+16/14 Da) B->D Electron Transfer E Hydroperoxides & Ketone Derivatives (+32/14 Da) C->E H-Abstraction

Mechanistic pathways of oxidative degradation for 5,6,7,8-tetrahydroquinazolin-6-amine.

Storage & Handling Troubleshooting Guide

Q: What is the optimal way to store the bulk powder for long-term stability? A: The bulk free base must be stored at -20°C or -80°C in tightly sealed amber glass vials. Amber glass prevents photo-induced radical initiation. Crucially, the headspace must be purged with an inert gas. We strongly recommend Argon over Nitrogen; because Argon is denser than air, it creates a protective "blanket" over the powder, whereas Nitrogen can easily mix with ambient air during capping. Seal the vial with a PTFE-lined cap (which resists chemical degradation and oxygen permeation) and wrap the seal with Parafilm.

Q: I need to use this compound in aqueous in vitro assays. How do I prevent oxidation in solution? A: Amines degrade significantly faster in solution due to increased molecular mobility and dissolved oxygen. Always prepare solutions using degassed solvents . For aqueous buffers, sparge the buffer with Argon for 15-30 minutes prior to adding the compound. If your assay biology permits, include a water-soluble radical scavenger such as ascorbic acid (1-5 mM) to intercept reactive oxygen species before they react with the amine .

Q: Can pH adjustment help stabilize the compound? A: Yes, this is a highly effective, chemically logical strategy. Converting the free base to a salt (e.g., a hydrochloride salt) protonates the primary amine. Protonation ties up the nitrogen's lone pair of electrons, drastically increasing the oxidation potential and shutting down the electron-transfer degradation pathway . If your workflow allows, store the compound as an HCl salt rather than the free base.

Quantitative Stability Data & Experimental Protocols

Comparative Storage Conditions

The following table summarizes the expected shelf-life of 5,6,7,8-Tetrahydroquinazolin-6-amine under various storage conditions, highlighting the critical impact of temperature, atmospheric control, and salt formation.

Compound FormStorage TempAtmosphereContainer TypeExpected Shelf-Life (>95% Purity)
Free BaseRoom Temp (25°C)Ambient AirClear Glass< 1 Week
Free Base4°CAmbient AirAmber Glass1 - 2 Months
Free Base-20°CArgon PurgedAmber Glass12 - 24 Months
HCl Salt -20°C Argon Purged Amber Glass > 24 Months
Protocol: Freeze-Pump-Thaw Degassing & Inert Aliquoting

When preparing master stocks (e.g., in DMSO) for high-throughput screening or long-term storage, standard sparging is insufficient. The Freeze-Pump-Thaw method ensures the complete removal of dissolved oxygen.

Materials Needed:

  • Schlenk line or high-vacuum pump

  • Argon gas source

  • Heavy-wall glass Schlenk flask

  • Amber glass storage vials with PTFE-lined caps

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5,6,7,8-Tetrahydroquinazolin-6-amine in the desired solvent (e.g., anhydrous DMSO) within a Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump (Vacuum): Open the flask to the high-vacuum line for 5–10 minutes to evacuate the headspace and remove any gases trapped in the solid matrix.

  • Thaw: Close the vacuum valve and allow the solvent to thaw naturally in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle (Steps 2–4) a total of three times to ensure >99% oxygen removal.

  • Backfill & Aliquot: After the final thaw, backfill the flask with Argon. Quickly transfer aliquots into pre-Argon-purged amber vials, blanket the headspace with Argon again, and seal immediately with PTFE caps. Store at -80°C.

StorageWorkflow S1 Dissolve in Degassed Solvent S2 Aliquot into Amber Vials S1->S2 S3 Argon Gas Purge S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at -80°C with Desiccant S4->S5

Step-by-step workflow for the preparation and inert storage of amine solutions.

References

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.[Link]

  • Waterman, K. C., Adami, R. C., Alsante, K. M., Antipas, A. S., Arenson, D. R., Carrier, R., ... & Wright, P. B. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.[Link]

Technical Support Center: Recrystallization of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydroquinazolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification process. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions in the laboratory.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts underpinning solvent selection for this specific molecule.

Q1: What are the ideal characteristics of a recrystallization solvent?

A successful recrystallization hinges on the differential solubility of the target compound at different temperatures.[1] The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[2]

  • Low Solubility at Low Temperatures: As the solution cools, the solvent's dissolving power should decrease significantly, allowing the desired compound to crystallize out of the solution while impurities remain dissolved.[1]

  • Inertness: The solvent should not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

  • Non-Toxicity & Cost-Effectiveness: For practical and safety reasons, especially during scale-up, the solvent should be as non-toxic and inexpensive as possible.

Q2: How does the molecular structure of 5,6,7,8-Tetrahydroquinazolin-6-amine influence solvent selection?

The structure of 5,6,7,8-Tetrahydroquinazolin-6-amine is amphipathic, meaning it has both polar and non-polar regions, which dictates its solubility behavior.

  • Polar Moieties: The quinazoline core, with its two nitrogen atoms, and the primary amine group (-NH₂) are polar. These groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents (like alcohols and water) and some polar aprotic solvents.

  • Non-Polar Moiety: The saturated 5,6,7,8-tetrahydrocyclohexane ring is non-polar and aliphatic, suggesting some solubility in non-polar organic solvents (like toluene or hexane).

This dual nature means that a single solvent of intermediate polarity (e.g., ethanol, isopropanol, ethyl acetate) or a mixed-solvent system is likely to be most effective.

Q3: What is a mixed-solvent system and when should I use it?

A mixed-solvent system is employed when no single solvent meets the ideal criteria. This is common for compounds like ours that are highly soluble in one class of solvents and insoluble in another. The system consists of two miscible solvents:

  • "Good" Solvent: A solvent that readily dissolves the compound even at room temperature.

  • "Poor" or "Anti-Solvent": A solvent in which the compound is insoluble.[1]

You should use this system when your compound is either too soluble in all common solvents (preventing crystallization upon cooling) or too insoluble to dissolve in a reasonable volume of hot solvent.[3] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes persistently cloudy (the point of saturation). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[4]

Part 2: Systematic Solvent Selection & Experimental Protocols

A trial-and-error approach to solvent selection is inefficient. The following systematic workflow provides a logical path to identifying an optimal solvent or solvent system.

start Start: Crude 5,6,7,8-Tetrahydroquinazolin-6-amine screening Protocol 1: Small-Scale Solvent Screening (Test ~10-20 mg in 0.5 mL solvent) start->screening analysis Analyze Solubility Results screening->analysis decision_single Ideal Single Solvent Found? (Insoluble cold, Soluble hot) analysis->decision_single protocol_single Protocol 2: Perform Single-Solvent Recrystallization decision_single->protocol_single Yes decision_mixed Compound too soluble or insoluble? decision_single->decision_mixed No end Pure Crystalline Product protocol_single->end protocol_mixed Protocol 3: Perform Mixed-Solvent Recrystallization decision_mixed->protocol_mixed Too Soluble troubleshoot Troubleshoot Issues (Oiling out, No crystals, Low yield) decision_mixed->troubleshoot Too Insoluble/Other protocol_mixed->end troubleshoot->screening Re-evaluate Solvents

Caption: Systematic workflow for selecting a recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly test a range of solvents using a minimal amount of your crude product.

Materials:

  • Crude 5,6,7,8-Tetrahydroquinazolin-6-amine (~100-200 mg)

  • Set of small test tubes or vials

  • Graduated pipettes or syringes

  • Selection of solvents (see table below)

  • Heat gun or hot water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves ("Soluble"), is partially soluble ("Partially Soluble"), or is insoluble ("Insoluble").

  • If the solid is insoluble or partially soluble at room temperature, gently heat the mixture using a hot water bath or heat gun until the solvent boils.

  • If the solid dissolves completely, record it as "Soluble (Hot)". If it remains insoluble, the solvent is unsuitable.

  • For solvents where the compound was soluble when hot, place the test tube in an ice bath and cool for 15-20 minutes.

  • Observe the formation of crystals. Note the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, with significant crystal formation upon cooling.[1]

Data Summary Table: Solvent Screening

Use the following table to record your observations and guide your selection. Predicted solubilities are based on the compound's structure.

Solvent ClassSolventBoiling Point (°C)Predicted Solubility (Cold)Observed Solubility (Cold)Predicted Solubility (Hot)Observed Solubility (Hot)Crystal Formation on Cooling?
Polar Protic Water100InsolubleSparingly Soluble
Methanol65SolubleVery Soluble
Ethanol78Sparingly SolubleSoluble
Isopropanol (IPA)82Sparingly SolubleSoluble
Polar Aprotic Ethyl Acetate77Sparingly SolubleSoluble
Acetone56SolubleVery Soluble
Acetonitrile82Sparingly SolubleSoluble
Dichloromethane (DCM)40SolubleVery Soluble
Non-Polar Toluene111InsolubleSparingly Soluble
Hexane/Heptane~69 / ~98InsolubleInsoluble

Analysis:

  • Good Single-Solvent Candidates: Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile.

  • Good "Good" Solvents (for mixed systems): Methanol, Acetone, DCM.

  • Good "Poor" Solvents (for mixed systems): Water, Hexane/Heptane, Toluene.

Part 3: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section provides solutions to common challenges.

start Hot, Saturated Solution is Cooled outcome What is the result? start->outcome crystals Success: Crystals Form outcome->crystals Ideal oil Problem: 'Oiling Out' Occurs outcome->oil Liquid Layer clear Problem: Solution Remains Clear outcome->clear No Change oil_sol1 Re-heat to dissolve oil oil->oil_sol1 clear_sol1 Boil off excess solvent clear->clear_sol1 Re-saturate clear_sol2 Scratch inner wall with glass rod clear->clear_sol2 Induce Nucleation clear_sol3 Add a seed crystal clear->clear_sol3 oil_sol2 Add more 'good' solvent (1-5%) oil_sol1->oil_sol2 oil_sol3 Allow to cool much slower oil_sol2->oil_sol3 oil_sol3->start clear_sol1->start Re-saturate clear_sol2->crystals clear_sol3->crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound separated as a liquid "oil" instead of forming crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] This is common if the compound is impure (impurities depress the melting point) or if the solution is cooled too rapidly.[3]

  • Solution 1 (Slow Down): Reheat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% by volume) of additional solvent to ensure everything is in solution. Then, allow the flask to cool very slowly. Insulate the flask with glass wool or let it cool on a hotplate that is turned off to gradually equilibrate to room temperature before moving to an ice bath.[5]

  • Solution 2 (Change Solvent): If slow cooling fails, the boiling point of your solvent may be too high. Choose an alternative solvent with a lower boiling point in which the compound is still soluble when hot.[3]

Q: The solution is clear even after cooling in an ice bath. What should I do?

A: This is a classic sign that your solution is not saturated, most likely because too much solvent was added initially.[5]

  • Solution 1 (Reduce Volume): Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[6] Allow it to cool again. Be careful not to evaporate too much solvent.

  • Solution 2 (Induce Nucleation): If the solution is saturated but reluctant to crystallize (a state called supersaturation), you need to provide a nucleation site for crystals to begin growing.[5]

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal formation.[5]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the cooled solution. This provides a template for further crystal growth.[6]

Q: I only recovered a small fraction of my material. How can I improve the yield?

A: A very low yield (e.g., <50%) is typically caused by using a large excess of solvent, which keeps a significant amount of your product dissolved in the mother liquor even when cold.[6]

  • Solution 1 (Mother Liquor): Do not discard the filtrate (mother liquor) after the first filtration. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and cooling it again. Note that the second crop may be less pure than the first.

  • Solution 2 (Refine Protocol): On your next attempt, be more meticulous when adding hot solvent. Add just enough to dissolve the compound completely and no more.

Q: My recrystallized product is still impure. What are the next steps?

A: Impurities in the final product can result from several factors. Rapid crystallization can trap impurities within the crystal lattice.[6] Alternatively, an impurity may have very similar solubility properties to your desired compound in the chosen solvent.[7]

  • Solution 1 (Recrystallize Again): A second recrystallization, performed carefully with slow cooling, will often yield a much purer product.

  • Solution 2 (Change Solvent System): If an impurity has similar solubility, it will co-crystallize. Try a completely different solvent or solvent pair. The impurity is unlikely to have identical solubility to your product in a different solvent system.

  • Solution 3 (Use Charcoal): If the impurities are highly colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb your product.[4]

Part 4: Detailed Standard Operating Procedures (SOPs)

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 5,6,7,8-Tetrahydroquinazolin-6-amine in an Erlenmeyer flask (not a beaker, to minimize evaporation).[1] Add a minimal amount of isopropanol and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.[1]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Mixed-Solvent Recrystallization (Example: Methanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (methanol) in small portions while heating until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise with constant swirling. Continue adding until you see a faint, persistent cloudiness (turbidity). This is the saturation point.

  • Re-solubilization: Add 1-2 drops of the hot "good" solvent (methanol) to just redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above. For washing (step 7), use a cold mixture of methanol/water with a slightly higher proportion of water than the final crystallization mixture.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinazoline. (n.d.). PubChem. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 5,6,7,8-Tetrahydro-2(1H)-quinazolinone Properties. (2025, October 15). EPA. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). MDPI. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

The synthesis of 1,2,3,4-tetrahydroquinazolines (THQz) is a cornerstone in medicinal chemistry due to their broad biological activities, including antitumor and antimicrobial properties.[1] However, the very feature that makes these molecules bioactive—the basic nitrogen-rich 1,3-diazine core—is often the primary culprit in catalytic failure.

Whether you are employing transition metal hydrogenation (Pd, Rh), Lewis acid catalysis (Iodine, Lanthanides), or heterogeneous nanocatalysis , you are fighting a battle against catalyst poisoning . This guide moves beyond generic advice to address the specific mechanistic failures encountered in THQz synthesis, providing actionable, evidence-based solutions.

Troubleshooting Guide: Diagnostic & Repair

Scenario A: The "Die-Hard" Adsorption (Transition Metal Catalysis)

Symptom: The reaction starts with high kinetics but stalls at ~40-60% conversion. Adding more substrate fails to restart it, but adding fresh catalyst works temporarily. Diagnosis: Product Inhibition (Self-Poisoning). The basic N1 and N3 nitrogens of the synthesized THQz coordinate strongly to the metal surface (Pd, Pt, Rh), effectively "capping" the active sites and preventing further substrate adsorption.

Corrective Protocol:

  • The Acid Spike Method: Introduce a stoichiometric amount of a weak Brønsted acid (e.g., Acetic Acid or TFA) relative to the expected product yield.

    • Mechanism:[2][3][4][5][6][7] Protonation of the THQz product (

      
      ) reduces its electron pair availability, weakening its binding affinity to the metal surface without deactivating the catalyst itself.
      
  • Solvent Switch: Switch to a protic solvent like Methanol or Ethanol .

    • Why: Protic solvents form hydrogen bonds with the product's amine groups, creating a solvation shell that competes with metal coordination.

Scenario B: The "Sulfur Death" (Biginelli-Type & Multicomponent Reactions)

Symptom: Complete catalyst inactivity immediately upon addition of reagents. Common in syntheses involving thiourea or thio-substituted aldehydes. Diagnosis: Irreversible Sulfur Poisoning. Sulfur atoms (from thiourea derivatives or impurities) form strong metal-sulfur bonds (e.g., Pd-S), permanently deactivating the catalyst.

Corrective Protocol:

  • Feedstock Purification: Pre-treat non-sulfur reactants with Zinc Oxide (ZnO) or Raney Nickel to scavenge trace sulfur impurities.

  • Catalyst Substitution:

    • If Sulfur is a reactant: Switch to Iodine (

      
      ) catalysis  or Brønsted Acid Ionic Liquids (BAILs) . These are immune to sulfur poisoning.
      
    • If Sulfur is an impurity: Use a Ruthenium (Ru) based catalyst, which generally exhibits higher sulfur tolerance than Pd or Pt.

Scenario C: The "Vanishing Act" (Iodine Catalysis)

Symptom: The reaction works well initially but slows down over time.[3] The characteristic violet color of iodine fades. Diagnosis: Iodine Reduction/Sublimation. Iodine (


) is reduced to Iodide (

) during the oxidative cyclization and is not being re-oxidized, or it has sublimed due to improper reflux sealing.

Corrective Protocol:

  • Oxidant Regeneration: Ensure the reaction is open to air (if aerobic) or add a terminal oxidant like TBHP (tert-Butyl hydroperoxide) or DMSO to re-oxidize

    
     back to active 
    
    
    
    species.
  • Closed System: Use a high-efficiency reflux condenser and seal the top with a balloon (if

    
     is needed) to prevent iodine loss.
    

Mechanistic Visualization

Figure 1: Mechanism of Product Inhibition vs. Acid-Promoted Turnover

This diagram illustrates how the THQz product poisons the Palladium surface and how protonation restores the catalytic cycle.

CatalystPoisoning cluster_0 Poisoning Pathway cluster_1 Acid-Promoted Solution Pd_Surface Active Pd Surface Product_Bound THQz-Pd Complex (POISONED) Pd_Surface->Product_Bound Strong N-Coordination Reactant Substrate (2-Aminobenzylamine) Reactant->Pd_Surface Adsorption Product_Free Protonated THQz (Desorbed) Product_Bound->Product_Free Protonation (Weakens Bond) Acid Additive (H+ / AcOH) Acid->Product_Bound Pd_Active Regenerated Pd Product_Free->Pd_Active Desorption Pd_Active->Pd_Surface Cycle Repeats

Caption: Figure 1. The "Poisoning Pathway" (Red) shows irreversible binding of the basic THQz nitrogen to the catalyst. The "Acid-Promoted Solution" (Green) demonstrates how protonation facilitates desorption, regenerating the active site.

Comparative Catalyst Performance Data

The following table summarizes the susceptibility of common catalytic systems to various poisoning mechanisms in THQz synthesis.

Catalyst SystemPrimary Poison/InhibitorTolerance LevelMitigation StrategyRecyclability
Pd/C (Heterogeneous) Basic Amines (Product), SulfurLowAdd AcOH (5-10 mol%); Pre-treat feeds.Moderate (requires washing)
Molecular Iodine (

)
Reduction to

, Sublimation
High (Sulfur tolerant)Use co-oxidant (TBHP/DMSO); Sealed reflux.Low (consumed/lost)
Magnetic Nano-Fe (

)
Aggregation, Surface FoulingModerateWash with EtOH/EtOAc; Sonicate before reuse.High (Magnetic separation)
Mn-Pincer Complex Steric crowding, CO impuritiesHigh (Amine tolerant)Use high temp (>100°C); Pure

source.
High (Homogeneous)

Experimental Protocols

Protocol A: Acid-Promoted Hydrogenation (Pd/C)

Best for: Clean reduction of Quinazolines to Tetrahydroquinazolines without stalling.

  • Preparation: In a hydrogenation vessel, dissolve the Quinazoline substrate (1.0 mmol) in Methanol (10 mL).

  • Additive: Add Acetic Acid (1.0 mmol, 1.0 equiv). Note: This prevents product inhibition.

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with

    
     gas (3 cycles). Stir at Room Temperature  under 1 atm 
    
    
    
    (balloon) for 4-6 hours.
  • Workup: Filter through a Celite pad to remove the catalyst. Neutralize the filtrate with saturated

    
     to liberate the free base THQz. Extract with EtOAc.
    
Protocol B: Recyclable Magnetic Nanocatalysis ( )

Best for: Multicomponent synthesis (2-aminobenzylamine + aldehyde) with green chemistry focus.

  • Setup: Mix 2-aminobenzylamine (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add

    
      (20 mg).
    
  • Reaction: Reflux at 80°C for 2-4 hours. Monitor via TLC.

  • Separation: Place a strong external magnet against the flask wall. Decant the reaction mixture.

  • Regeneration: Wash the catalyst 3x with hot Ethanol and 1x with Acetone. Dry at 60°C. Crucial: Do not skip the acetone wash; it removes organic fouling.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent to avoid poisoning? A: Yes, water can act as a "green" promoter. In aqueous media, the hydrophobic effect forces organic reactants together, and water molecules can competitively solvate the amine product, reducing its binding to the catalyst surface. However, ensure your catalyst is water-stable (e.g., avoid moisture-sensitive Lewis acids).

Q: My iodine-catalyzed reaction turned colorless and stopped. What happened? A: You have likely consumed all the active iodine species. Iodine acts as a mild oxidant and Lewis acid. If the reaction generates reducing byproducts or if air is excluded (preventing aerobic re-oxidation), the catalytic cycle breaks. Fix: Add a drop of


 or open the flask to air (if safe) to regenerate 

.

Q: Why does my recycled magnetic catalyst lose 50% activity after run 1? A: This is usually due to pore blockage (fouling) rather than chemical poisoning. Large organic molecules (THQz) get trapped in the silica pores. Fix: Implement a "Soxhlet extraction" wash with ethanol for 1 hour between cycles, rather than a simple rinse.

References

  • Iodine-Catalyzed Synthesis: Movaheditabar, P. et al.[8] "Iodine catalyzed synthesis of tetrahydroquinazoline derivatives (THQZ) under optimized reaction conditions." ResearchGate.[8][9] Link

  • Magnetic Nanocatalysts: Eidi, E. et al.[10] "Synthesis of quinazolines over recyclable Fe3O4@SiO2-PrNH2-Fe3+ nanoparticles: A green, efficient, and solvent-free protocol."[10] Applied Organometallic Chemistry. Link

  • Mn-Pincer Catalysis (Borrowing Hydrogen): Bruneau-Voisine, A. et al. "Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst." Organic Letters. Link

  • Catalyst Deactivation Mechanisms: Argyle, M. D. & Bartholomew, C. H. "Mechanisms of catalyst deactivation."[7][11] SciSpace. Link

  • Transition Metal-Free Synthesis: Han, B. et al.[12] "Aerobic Oxidative Synthesis of Quinazolines." Organic Chemistry Portal. Link

Sources

Technical Support Center: Metal Impurity Removal for 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #THQA-MET-REM-001 Assigned Specialist: Senior Application Scientist Last Updated: March 5, 2026

Executive Summary

The synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine frequently involves transition metal catalysis—most notably Palladium (Pd) during hydrogenation steps (e.g., reduction of nitro or oxime precursors) or Nickel/Copper in cross-coupling reactions.

Due to the chelating nature of the 6-amine moiety and the pyrimidine ring nitrogens, this molecule acts as a multidentate ligand, tightly binding residual metals. Standard filtration often fails to reduce metal content below ICH Q3D regulatory limits (typically <10 ppm for oral, <1 ppm for parenteral).

This guide provides a validated, autonomous workflow for removing these persistent impurities without compromising yield or chemical integrity.

Module 1: Diagnostic & Detection

Q: How do I accurately quantify residual metals in the presence of the amine product?

A: Standard colorimetric tests are often unreliable due to the amine's interference.

  • Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . This is required for final release testing to meet ICH Q3D guidelines.

  • Rapid Screening: XRF (X-ray Fluorescence) . Useful for "quick and dirty" checks during process optimization (Limit of Detection ~10-50 ppm).

Q: My Pd levels are high. Is it soluble Pd or colloidal Pd?

A: This distinction dictates your removal strategy.

  • The Test: Dissolve 100 mg of product in a non-polar solvent (e.g., DCM) and filter through a 0.2 µm PTFE membrane.

  • Analysis: Measure Pd in the filtrate.

    • High Pd in filtrate: You have Soluble Pd complexes (bound to your amine). Action: Use Chelation Scavengers (Module 2).

    • Low Pd in filtrate: You have Colloidal/Nanoparticulate Pd . Action: Use Activated Carbon or Celite filtration.[1]

Module 2: Scavenger Selection & Protocol

Selection Logic: The "Amine-Safe" Matrix

The primary amine at the C6 position is nucleophilic. You must avoid scavengers with electrophilic backbones (e.g., isocyanates, acid chlorides) to prevent side reactions.

Scavenger TypeFunctional GroupTarget MetalsCompatibility with 6-AmineRecommendation
SiliaMetS® Thiol Thiol (-SH)Pd, Pt, Rh, Ag, PbHigh (Non-reactive)Primary Choice
SiliaMetS® DMT DimercaptotriazinePd (High affinity), Ni, CuHigh (Non-reactive)Best for stubborn Pd
SiliaMetS® TAAcOH Supported EDTANi, Cu, Fe, CoHigh Best for Ni/Cu
Activated Carbon N/A (Adsorption)Colloidal PdMedium (Yield loss risk)Use only for particulates
Standard Operating Procedure (SOP): Scavenging Run

Objective: Reduce Pd from ~500 ppm to <10 ppm.

  • Dissolution: Dissolve crude 5,6,7,8-Tetrahydroquinazolin-6-amine in THF or MeOH (10 volumes). Note: Avoid DMF/DMSO if possible, as they compete with the scavenger.

  • Loading: Add SiliaMetS® Thiol or DMT at 4 equivalents relative to the residual metal content (molar ratio) OR 10-20 wt% relative to the substrate if metal content is unknown.

  • Incubation: Stir at 50°C for 4-16 hours .

    • Why Heat? Heat promotes the dissociation of the Pd-Amine complex, allowing the stronger Scavenger-Pd bond to form.

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica scavenger.

  • Wash: Rinse the cake with 2 volumes of solvent to recover trapped product.

  • Concentration: Evaporate solvent to yield purified amine.

Module 3: Visualization & Decision Tree

Use this workflow to determine the optimal purification path for your specific batch.

MetalRemovalWorkflow Start Crude 5,6,7,8-Tetrahydroquinazolin-6-amine Analyze Analyze Metal Content (ICP-MS/XRF) Start->Analyze Decision1 Is Metal > ICH Limit? Analyze->Decision1 Pass Release Batch Decision1->Pass No (< Limit) Identify Identify Metal Species Decision1->Identify Yes Pd_Route Palladium (Pd) Identify->Pd_Route NiCu_Route Nickel (Ni) / Copper (Cu) Identify->NiCu_Route SolubilityCheck Solubility Test (0.2µm Filter) Pd_Route->SolubilityCheck Action_TAAcOH SiliaMetS® TAAcOH (Chelating Agents) NiCu_Route->Action_TAAcOH Colloidal Colloidal Pd (Particulates) SolubilityCheck->Colloidal Retained on Filter Soluble Soluble Pd-Amine Complex SolubilityCheck->Soluble Passes Filter Action_Carbon Activated Carbon Treatment (Darco KB-B / Ecosorb) Colloidal->Action_Carbon Action_Thiol SiliaMetS® Thiol (General Pd Removal) Soluble->Action_Thiol Standard Action_DMT SiliaMetS® DMT (High Affinity/Stubborn Pd) Soluble->Action_DMT High Chelation Verify Re-Analyze (ICP-MS) Action_Carbon->Verify Action_Thiol->Verify Action_DMT->Verify Action_TAAcOH->Verify Verify->Decision1 Loop if needed

Caption: Decision tree for selecting the appropriate scavenging methodology based on metal identity and physical state.

Module 4: Troubleshooting & FAQs

Q: I used Activated Carbon, and my yield dropped by 30%. Why?

A: The 5,6,7,8-tetrahydroquinazolin-6-amine molecule is relatively small and polar. Activated carbon has a high surface area and can non-specifically adsorb your product alongside the metal.

  • Fix: Switch to Silica-supported scavengers (SiliaMetS) . The silica backbone is inert to the organic amine, ensuring the binding is specific to the metal via the grafted ligand (Thiol/DMT).

Q: The Pd level plateaued at 50 ppm and won't go lower. What is happening?

A: You are likely facing Competitive Chelation . The 6-amine and pyrimidine nitrogens in your product are competing with the scavenger for the Pd.

  • Fix 1 (Temperature): Increase temperature to 60-70°C . This increases the exchange rate, thermodynamically favoring the stronger Scavenger-Pd bond.

  • Fix 2 (Time): Extend contact time to 12-18 hours .

  • Fix 3 (Scavenger Switch): Switch from Thiol to SiliaMetS® DMT (Dimercaptotriazine) . The DMT ligand forms a highly stable 6-membered ring chelate with Pd, which is generally stronger than the monodentate binding of your amine product.

Q: Can I use "Crystallization" instead of scavengers?

A: Crystallization is often insufficient for reaching <10 ppm levels because the metal-amine complex can co-crystallize with the free amine product (isomorphism) or become trapped in the crystal lattice.

  • Strategy: Use scavenging as a pre-treatment to the final crystallization. Scavenge in the mother liquor, filter, then crystallize.

References

  • ICH Expert Working Group. (2019). ICH Q3D (R1) Guideline for Elemental Impurities. European Medicines Agency.[2][3][4] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 5,6,7,8-Tetrahydroquinazolin-6-amine: A Comparative Guide to Solvent Effects and 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of highly selective Topoisomerase II inhibitors[1] and Cathepsin S inhibitors[2]. As a critical synthetic intermediate, 5,6,7,8-Tetrahydroquinazolin-6-amine presents a unique analytical challenge. Its structural verification via Nuclear Magnetic Resonance (NMR) requires careful interpretation due to the complex spin systems generated by the fused pyrimidine-cyclohexylamine system[3].

This guide objectively compares the efficacy of different NMR solvents (CDCl₃ vs. DMSO-d₆) and analytical methodologies (1D ¹H NMR vs. 2D COSY/HSQC) to establish a self-validating protocol for the structural elucidation of this compound.

Structural Deconstruction & Causality of Chemical Shifts

To interpret the ¹H NMR spectrum of 5,6,7,8-Tetrahydroquinazolin-6-amine, one must first deconstruct the molecule into its two distinct electronic environments: the electron-deficient aromatic pyrimidine ring and the saturated aliphatic cyclohexylamine ring.

  • Pyrimidine Protons (H2, H4): These protons appear highly deshielded (>8.0 ppm). The H2 proton is flanked by two sp² hybridized nitrogens, making it the most downfield signal due to intense inductive electron withdrawal and the magnetic anisotropy of the heteroaromatic ring[4].

  • Aliphatic Protons (H5, H6, H7, H8): The saturated ring exhibits complex multiplet splitting. The C6 methine proton is shifted downfield relative to a standard alkane due to the electronegative -NH₂ group. Furthermore, the chiral center at C6 renders the adjacent methylene protons at C5 and C7 diastereotopic. This breaks their magnetic equivalence, resulting in complex ABX spin systems rather than simple first-order triplets.

Table 1: Comparative ¹H NMR Chemical Shift Profile (CDCl₃ vs. DMSO-d₆)
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityMechanistic Causality
H2 (Pyrimidine) ~8.91~8.95Singlet (s)Maximum deshielding due to flanking by two electronegative sp² nitrogen atoms[4].
H4 (Pyrimidine) ~8.39~8.42Singlet (s)Deshielded by pyrimidine ring current and adjacent nitrogen[4].
H6 (Methine) ~3.25~3.10Multiplet (m)Downfield shift driven by the inductive effect of the directly attached -NH₂ group.
H5 (Methylene) ~2.95~2.85Multiplet (m)Diastereotopic protons; deshielded by proximity to the pyrimidine ring (benzylic-like).
H8 (Methylene) ~2.80~2.75Multiplet (m)Deshielded by proximity to the pyrimidine ring.
H7 (Methylene) ~1.85, 2.10~1.75, 1.95Multiplets (m)Diastereotopic protons in a purely aliphatic environment, furthest from withdrawing groups.
-NH₂ (Amine) ~1.60~3.80Broad singlet (br s)Exhibits strong solvent-dependent hydrogen bonding. Rapid exchange in CDCl₃ broadens the signal.

Performance Comparison: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choosing the optimal deuterated solvent is critical for resolving specific functional groups in tetrahydroquinazoline derivatives.

  • CDCl₃ (Deuterated Chloroform):

    • Advantage: Provides excellent, sharp resolution for the aliphatic multiplets (H5, H7, H8). It is the preferred solvent for mapping the carbon skeleton.

    • Limitation: The -NH₂ signal often appears as a broad, indistinct hump around 1.5–2.0 ppm. Because CDCl₃ is non-polar and does not participate in hydrogen bonding, the amine protons undergo rapid intermolecular exchange, leading to signal broadening that can be easily confused with aliphatic impurities.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide):

    • Advantage: DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the primary amine protons. This shifts the -NH₂ signal downfield (typically ~3.5–4.0 ppm) and sharpens it, allowing for accurate integration (2H).

    • Limitation: The residual water peak in DMSO-d₆ (typically at ~3.33 ppm) can overlap with and obscure the critical H6 methine proton, complicating the interpretation of the C6 chiral center.

Performance Comparison: 1D ¹H NMR vs. 2D NMR Methodologies

While 1D ¹H NMR is sufficient for rapid confirmation of the pyrimidine ring, it fails to unambiguously assign the overlapping aliphatic multiplets. Both H5 and H8 are "benzylic-like" (adjacent to the pyrimidine ring) and appear near 2.8–3.0 ppm.

To overcome this, 2D NMR methodologies must be employed.

  • 2D COSY (Correlation Spectroscopy): Essential for mapping the spin-spin coupling network of the saturated ring. It definitively links the scalar couplings across three bonds (³J), proving the connectivity sequence: H5 ↔ H6 ↔ H7 ↔ H8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping CH₂ groups from the CH group by correlating them to their respective ¹³C chemical shifts. In an edited HSQC, the CH₂ carbons (C5, C7, C8) will phase oppositely to the CH carbon (C6), providing absolute structural confirmation.

G A 5,6,7,8-Tetrahydroquinazolin-6-amine Sample Preparation B Solvent Selection CDCl3 vs DMSO-d6 A->B C 1D 1H NMR Acquisition (Routine Screening) B->C D 2D NMR (COSY/HSQC) (Complex Multiplet Resolution) B->D E Amine Exchange & H-Bonding Analysis C->E F Diastereotopic Proton Assignment D->F G Complete Structural Elucidation E->G F->G

Caption: Analytical workflow comparing 1D and 2D NMR methodologies for structural elucidation.

Caption: COSY spin-spin coupling network mapping the saturated ring of the tetrahydroquinazoline scaffold.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating protocol must be executed. This system uses chemical causality (deuterium exchange) to prove the identity of the amine group.

Step 1: Baseline 1D ¹H NMR Acquisition

  • Dissolve 15 mg of 5,6,7,8-Tetrahydroquinazolin-6-amine in 0.6 mL of anhydrous CDCl₃.

  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 400 MHz).

  • Identify the broad singlet at ~1.60 ppm (suspected -NH₂) and the multiplets between 2.80–3.25 ppm (H5, H6, H8).

Step 2: The D₂O Shake Experiment (Validation Step)

  • Remove the NMR tube from the spectrometer and add 2 drops of Deuterium Oxide (D₂O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (R-NH₂ + D₂O ⇌ R-ND₂ + HDO).

  • Re-acquire the 1D ¹H NMR spectrum.

  • Causality Check: The broad singlet at ~1.60 ppm must completely disappear, and a new sharp HDO peak will appear at ~4.79 ppm. This self-validates the presence of the primary amine.

Step 3: 2D COSY Confirmation

  • Using the same sample, acquire a 2D ¹H-¹H COSY spectrum.

  • Trace the cross-peaks starting from the isolated H7 multiplets (~1.85, 2.10 ppm). H7 will show strong off-diagonal correlations to both H6 (~3.25 ppm) and H8 (~2.80 ppm).

  • H6 will further correlate to H5 (~2.95 ppm), completing the assignment of the saturated ring.

References

1.[1] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. URL:[Link] 2.[2] 6YYQ: Structure of Cathepsin S in complex with Compound 3. RCSB PDB. URL:[Link] 3.[4] Supporting Information - Cycloadditions of Electron-deficient Acetylbenzenes with 1,3,5-Triazine. The Royal Society of Chemistry. URL:[Link] 4.[3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. URL:[Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Tetrahydroquinazoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Tetrahydroquinazoline (THQ) amines , specifically focusing on the 1,2,3,4-tetrahydroquinazoline scaffold. It compares these patterns against their structural analogs—dihydroquinazolines and aromatic quinazolines—to aid researchers in structural elucidation and metabolite identification.

Executive Summary

In drug discovery, 1,2,3,4-tetrahydroquinazoline amines serve as versatile scaffolds for kinase inhibitors and GPCR ligands. However, their structural similarity to oxidized metabolites (dihydro- and quinazolines) poses a significant analytical challenge.

This guide delineates the specific MS/MS fragmentation "fingerprints" that distinguish THQ amines from their alternatives. Unlike the rigid aromatic Quinazolines (which fragment primarily via HCN loss), THQ amines exhibit a dynamic fragmentation profile characterized by Retro-Diels-Alder (RDA) cleavage and oxidative aromatization . Understanding these pathways is critical for verifying synthetic integrity and tracking metabolic fate.

Part 1: Technical Comparison – THQ vs. Alternatives

The following table contrasts the MS/MS behavior of the fully saturated THQ ring against its partially and fully oxidized counterparts.

FeatureTetrahydroquinazoline (THQ) Amines Dihydroquinazolines (DHQ) Quinazolines (Aromatic)
Core Structure Saturated C2-C3-C4 region (sp³ carbons).Partially unsaturated (one C=N bond).Fully aromatic (sp² carbons).
Dominant Ionization

(Strong, stable).

(Moderate).

(Very Stable).
Primary Fragmentation Retro-Diels-Alder (RDA) & Aromatization.Aromatization (

loss).
Sequential HCN loss .
Characteristic Neutral Loss -29 Da (

), -17 Da (

).
-2 Da (

).
-27 Da (

).
Diagnostic Value High: RDA reveals ring substituents.Medium: Transient intermediate.Low: Ring is too stable to map substituents easily.
Part 2: Deep Dive – Fragmentation Mechanisms

To accurately interpret the spectra of THQ amines, one must recognize three competing mechanistic pathways.

Mechanism 1: The Retro-Diels-Alder (RDA) Cleavage

The most diagnostic pathway for 1,2,3,4-tetrahydroquinazolines is the Retro-Diels-Alder reaction. Unlike aromatic systems, the saturated ring allows for a specific ring-opening that "unzippers" the molecule, releasing a neutral imine fragment.

  • Causality: The ionization of the N1 or N3 nitrogen weakens the adjacent C-C and C-N bonds. The ring strain releases energy by cleaving the C2-N3 and C4-C4a bonds (or variations depending on substitution).

  • Observation: For an unsubstituted C2 position, this results in a characteristic mass shift corresponding to the loss of methanimine (

    
    , -29 Da) or substituted imines.
    

RDA_Pathway M_Ion Precursor Ion [M+H]+ (Tetrahydroquinazoline) TS_RDA RDA Transition State (Ring Opening) M_Ion->TS_RDA CID Activation Frag_Product Product Ion (Quinone-methide like) TS_RDA->Frag_Product Bond Cleavage Neutral Neutral Loss (R-CH=NH) TS_RDA->Neutral Ejection

Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway characteristic of the tetrahydroquinazoline ring.

Mechanism 2: Oxidative Aromatization (Dehydrogenation)

THQ amines possess a strong thermodynamic driving force to return to the fully aromatic quinazoline state.

  • Causality: Under Collision-Induced Dissociation (CID), the molecule sheds hydrogen molecules (

    
    ) to restore aromaticity.
    
  • Observation: You will often see a cluster of peaks at

    
     and 
    
    
    
    .
  • Differentiation: If the spectrum is dominated by

    
    , the sample may have degraded (oxidized) prior to analysis. If these peaks only appear at high collision energies, they are CID-induced.
    
Mechanism 3: Distal Amine Loss (Alpha-Cleavage)

For "THQ Amines" specifically (where an exocyclic amine is attached), alpha-cleavage is common.

  • Pathway: Cleavage of the C-N bond adjacent to the ring.

  • Result: Loss of

    
     (-17 Da) or the specific amine substituent. This is often the base peak if the amine is on an aliphatic side chain.
    
Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to differentiate THQ amines from their aromatic analogs using a standard ESI-MS/MS setup.

Objective: Confirm the tetrahydro- core structure via detection of RDA fragments.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (ESI source).

  • Solvents: LC-MS grade Methanol (MeOH) and Water with 0.1% Formic Acid (FA).

  • Standard: 1,2,3,4-Tetrahydroquinazoline (commercially available or synthesized).

Step-by-Step Workflow
  • Sample Preparation (The "Soft" Start):

    • Dissolve 1 mg of analyte in 1 mL MeOH.

    • Dilute 1:100 into 50:50 MeOH:H2O + 0.1% FA.

    • Validation: Final concentration should be ~1-10 µM. Avoid high concentrations to prevent dimer formation

      
      .
      
  • Direct Infusion (Fingerprinting):

    • Infuse at 5-10 µL/min.

    • MS1 Scan: Acquire full scan (m/z 50–500). Confirm the parent ion

      
      .
      
    • Check: If

      
       is >10% of the parent peak in MS1, spontaneous oxidation is occurring in the source. Reduce source temperature (e.g., from 350°C to 250°C).
      
  • MS/MS Breakdown (Energy Ramping):

    • Isolate the parent ion (width ~1-2 Da).

    • Apply Stepped Collision Energy (CE): 10, 20, 40 eV.

    • Logic: Low CE (10 eV) reveals the labile amine loss (-17). High CE (40 eV) forces the RDA ring opening.

  • Data Analysis (The Decision Tree):

    • Is there a loss of 27 Da (HCN)?

      • YES

        
         Likely Quinazoline  (Aromatic).
        
    • Is there a loss of 29-30 Da (CH2NH)?

      • YES

        
         Confirms Tetrahydroquinazoline  (RDA pathway).
        
    • Is there a loss of 2 Da (H2)?

      • YES

        
         Confirms presence of reduced ring (Dihydro- or Tetrahydro-).
        

Workflow Start Start: Analyte Solution MS1 Step 1: MS1 Full Scan (Check for [M+H]+ vs [M+H-2]+) Start->MS1 Decision1 Is [M+H-2]+ > 10%? MS1->Decision1 Adjust Reduce Source Temp (Prevent in-source oxidation) Decision1->Adjust Yes MS2 Step 2: MS/MS (Stepped CE) 10 -> 40 eV Decision1->MS2 No Adjust->MS1 Analyze Step 3: Fragment Analysis MS2->Analyze

Figure 2: Self-validating experimental workflow for analyzing labile THQ amines.

References
  • Batterham, T. J., et al. (1967).[1] The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B. Link[1]

  • NIST Mass Spec Data Center. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. Link

  • BenchChem. Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Link

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Cyclohexanone/Amine derivatives). Link

  • SciSpace. General Fragmentations of Alkaloids (RDA Mechanisms in Tetrahydro- systems). Link

Sources

Comparative SAR study of quinazoline vs. tetrahydroquinazoline amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative SAR Study of Quinazoline vs. Tetrahydroquinazoline Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Flatland" Dilemma

In medicinal chemistry, the transition from Quinazoline (QZ) to Tetrahydroquinazoline (THQ) represents more than a simple reduction of a double bond; it is a strategic shift from "Flatland" (planar, aromatic systems) to 3D chemical space (Fsp³-rich scaffolds).

While Quinazoline amines (e.g., Gefitinib, Erlotinib) have dominated the kinase inhibitor landscape due to their ability to mimic the planar adenine ring of ATP, they often suffer from poor aqueous solubility and "off-target" toxicity due to non-specific DNA intercalation. Tetrahydroquinazoline amines offer a solution: a kinked, flexible scaffold that improves solubility and metabolic stability while accessing novel binding pockets in globular proteins like Acetylcholinesterase (AChE) or specific GPCRs.

This guide objectively compares these two scaffolds, providing synthetic protocols, mechanistic insights, and SAR decision frameworks.

Chemical Space & Physicochemical Comparison

The fundamental difference lies in the geometry and electronic distribution.

FeatureQuinazoline Amine (QZ)Tetrahydroquinazoline Amine (THQ)
Hybridization Fully

(Planar)
Mixed

/

(Puckered/Twisted)
Basicity (pKa) Weakly basic (N1 pKa ~3.5)More basic (N1/N3 pKa ~9-10 depending on sub.)
Solubility Low (High Lattice Energy/Pi-Stacking)High (Disrupted Pi-Stacking)
Binding Mode Intercalation / ATP-mimicry (Flat pockets)Induced Fit / Globular pockets
Metabolic Stability Prone to oxidation; stable ring systemProne to dehydrogenation back to QZ
Key Application Kinase Inhibitors (EGFR, VEGFR)AChE Inhibitors, Diuretics, Antimicrobials
Mechanistic Rationale
  • The Quinazoline Logic: Use when targeting deep, narrow clefts like the ATP-binding site of kinases.[1] The planar structure maximizes Van der Waals contact with the hydrophobic sandwich of the active site.

  • The THQ Logic: Use when "escaping flatland" to improve ADME properties. The

    
     carbons at positions 1, 2, 3, or 4 introduce chirality and vectors for substituents that can explore solvent-exposed regions, improving selectivity.
    

Comparative SAR Case Studies

Case Study A: Kinase Inhibition (EGFR)[2][3][4]
  • Dominant Scaffold: Quinazoline .[2][3][4][5][6][7][8][9][10][11]

  • Data Insight: In EGFR inhibition, the planar quinazoline ring is essential for hydrogen bonding with Met793 in the hinge region.

  • SAR Trend: Saturating the ring to THQ typically abolishes potency. The loss of planarity prevents the scaffold from slotting into the narrow ATP pocket.

    • Gefitinib (QZ):[2] IC₅₀ = 33 nM (EGFR wt).

    • Tetrahydro-analog: IC₅₀ > 10,000 nM (Inactive).

Case Study B: Cholinesterase Inhibition (Alzheimer's)[11]
  • Dominant Scaffold: Tetrahydroquinazoline (THQ) .

  • Data Insight: AChE has a deep gorge with a peripheral anionic site. THQ derivatives, often coupled with aryl groups, show superior binding due to their flexibility and ability to bridge the catalytic and peripheral sites without rigid steric clashes.

  • SAR Trend: THQ amines exhibit nanomolar potency against AChE, often outperforming their planar counterparts due to favorable cation-

    
     interactions that require a specific non-planar geometry.
    
    • Ref Data: 2,4-disubstituted quinazolines show AChE IC₅₀ ~2.1 µM, whereas specific THQ-heterodimers have reached IC₅₀ < 100 nM in comparative assays.

Visualizing the SAR Decision Pathway

The following diagram illustrates the decision logic when choosing between QZ and THQ scaffolds based on target geometry and ADME requirements.

SAR_Decision_Tree Start Target Identification Pocket_Type Active Site Geometry? Start->Pocket_Type Flat_Cleft Narrow/Planar Cleft (e.g., Kinase ATP site) Pocket_Type->Flat_Cleft Planar Stacking Req. Globular Globular/Flexible Pocket (e.g., AChE, GPCR) Pocket_Type->Globular Induced Fit Req. QZ_Path Select QUINAZOLINE Flat_Cleft->QZ_Path THQ_Path Select TETRAHYDRO- QUINAZOLINE Globular->THQ_Path Opt_QZ Optimization Focus: - Solubilizing side chains - H-bond donors (N1) QZ_Path->Opt_QZ Opt_THQ Optimization Focus: - Stereochemistry - Metabolic blocking THQ_Path->Opt_THQ

Figure 1: Strategic decision tree for scaffold selection based on protein active site topology.

Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazolines (The Standard)

This method utilizes the efficient Dimroth Rearrangement or direct displacement.

  • Starting Material: 2-Aminobenzonitrile.

  • Reagent: DMF-DMA (Dimethylformamide dimethyl acetal).

  • Procedure:

    • Reflux 2-aminobenzonitrile with DMF-DMA (1.2 eq) in toluene for 3 hours.

    • Concentrate to obtain the formamidine intermediate.

    • Add the appropriate aniline (1.0 eq) and glacial acetic acid. Reflux for 4-6 hours.

    • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ether.

  • Validation: ¹H NMR shows singlet at ~8.5 ppm (H-2 proton).

Protocol B: Selective Reduction to Tetrahydroquinazoline

Converting a Quinazoline to a THQ requires controlled reduction to avoid ring opening.

  • Substrate: Substituted Quinazoline.

  • Reagent: Sodium Borohydride (NaBH₄) or H₂/PtO₂.

  • Procedure (NaBH₄ method):

    • Dissolve quinazoline (1 mmol) in Methanol (10 mL).

    • Cool to 0°C. Add NaBH₄ (4 mmol) portion-wise over 20 mins.

    • Stir at RT for 2 hours. (Monitor by TLC; QZ is UV active, THQ is less UV active but stains with Iodine).

    • Quench: Add water, extract with Ethyl Acetate.

    • Note: This yields 1,2,3,4-tetrahydroquinazoline.[12]

  • Validation: Loss of aromatic protons in ¹H NMR; appearance of methylene signals at ~3-4 ppm.

Synthesis Workflow Diagram

Synthesis_Flow SM 2-Aminobenzonitrile Inter Formamidine Intermediate SM->Inter Step 1 QZ QUINAZOLINE (Planar/Aromatic) Inter->QZ Step 2 THQ TETRAHYDRO- QUINAZOLINE (Kinked/Saturated) QZ->THQ Step 3 (Optional) QZ->THQ Loss of Aromaticity Step1 DMF-DMA Reflux Step2 Aniline, AcOH Cyclization Step3 NaBH4, MeOH Reduction

Figure 2: Synthetic pathway from precursor to Quinazoline and subsequent reduction to Tetrahydroquinazoline.

References

  • Quinazoline Derivatives: Synthesis and Bioactivities. Source: National Institutes of Health (PMC) URL:[Link]

  • 2,4-Disubstituted Quinazolines as Amyloid-β Aggregation Inhibitors. Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link][9]

  • A Tacrine-Tetrahydroquinoline Heterodimer Potently Inhibits Acetylcholinesterase. (Note: Mechanistic parallel to THQ-amines). Source: HKUST / Elsevier URL:[Link]

  • Recent Advances in the Biological Activity of Quinazoline. Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Quinazoline - Chemical Properties and Wikipedia Entry. Source: Wikipedia URL:[Link]

Sources

Introduction: The Analytical Imperative for Purity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of 5,6,7,8-Tetrahydroquinazolin-6-amine Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5,6,7,8-Tetrahydroquinazolin-6-amine, a molecule of interest due to the broad biological activities of the quinazoline scaffold, rigorous analytical validation is paramount.[1][2][3] The presence of even minute impurities—such as starting materials, by-products, or degradants—can have significant implications for toxicological profiles and therapeutic outcomes.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 5,6,7,8-Tetrahydroquinazolin-6-amine. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, grounded in the physicochemical properties of the analyte and guided by international regulatory standards.

The Analytical Challenge: Physicochemical Properties of the Analyte

5,6,7,8-Tetrahydroquinazolin-6-amine possesses a polar primary amine group and a bicyclic heterocyclic core. This structure presents a distinct challenge for traditional Reversed-Phase Liquid Chromatography (RPLC). The primary amine group makes the molecule highly polar and hydrophilic, leading to poor retention on non-polar stationary phases like C18, especially under high aqueous mobile phase conditions.[4] This can result in elution near the solvent front, poor peak shape, and co-elution with other polar impurities, compromising the accuracy of the purity assessment.

Therefore, a robust purity validation strategy requires a comparative approach, evaluating a standard RPLC method against an alternative chromatographic technique designed specifically for polar analytes.

Comparative Methodologies: RPLC vs. Aqueous Normal Phase (ANP) Chromatography

We will compare two distinct LC-MS approaches:

  • Method A: Forced-Retention Reversed-Phase Liquid Chromatography (RPLC) using a C18 column with an ion-pairing agent.

  • Method B: Aqueous Normal Phase (ANP) Chromatography using a silica-hydride-based column.

The objective is to demonstrate which method provides superior performance in terms of retention, resolution, peak shape, and sensitivity, thereby ensuring a more reliable and accurate purity determination.

Causality of Method Selection: Why These Two Approaches?
  • RPLC with Ion-Pairing: This is a common strategy to enhance the retention of polar, ionizable compounds on RPLC columns. The ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) forms a neutral, more hydrophobic complex with the protonated amine, increasing its affinity for the non-polar stationary phase. However, ion-pairing agents are notoriously problematic for MS detection as they can cause significant ion suppression and contaminate the instrument. This makes it a compelling, albeit potentially flawed, alternative to compare against.

  • Aqueous Normal Phase (ANP): ANP is a mode of chromatography that excels at retaining and separating polar compounds.[5][6] Unlike HILIC, which relies on a water-enriched layer on the stationary phase surface, ANP on silica-hydride columns involves a different mechanism that offers strong retention in high-organic mobile phases.[6] This approach is highly compatible with mass spectrometry and often yields excellent peak shapes for polar amines, making it a theoretically superior choice.

Workflow for Purity Validation

The overall process for validating the purity of a new batch of 5,6,7,8-Tetrahydroquinazolin-6-amine follows a structured, multi-stage workflow.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Analysis & Reporting ReferenceStandard Reference Standard Characterization SamplePrep Sample & Impurity Spike Preparation ReferenceStandard->SamplePrep MethodDev Method Development (RPLC vs. ANP) SamplePrep->MethodDev Specificity Specificity & Peak Purity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits BatchAnalysis Test Batch Analysis Limits->BatchAnalysis DataReview Data Review & Integration BatchAnalysis->DataReview FinalReport Final Purity Report & Certificate of Analysis DataReview->FinalReport

Caption: High-level workflow for the LC-MS purity validation of an API.

Experimental Protocols & Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7] All validation experiments described below adhere to the principles outlined in the ICH Q2(R1) guideline.[8][9]

Part 1: Chromatographic Method Comparison

Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of 5,6,7,8-Tetrahydroquinazolin-6-amine reference standard in 50:50 acetonitrile:water.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution in the same diluent.

Method A: RPLC with Ion-Pairing

  • Rationale: A traditional C18 column is paired with HFBA to improve the retention of the polar amine. The gradient is typical for RPLC, starting with high aqueous content.

  • LC Conditions:

    • Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water

    • Mobile Phase B: 0.1% HFBA in Acetonitrile

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

Method B: Aqueous Normal Phase (ANP)

  • Rationale: A silica-hydride column is used to retain the analyte in ANP mode. The gradient starts with a high percentage of organic solvent, which is counterintuitive for RPLC but essential for ANP retention of polar compounds.[5] Formic acid is used as an MS-friendly mobile phase modifier.

  • LC Conditions:

    • Column: Cogent Diamond Hydride (TYPE-C™), 2.1 x 100 mm, 4 µm

    • Mobile Phase A: 50:50 Water:Methanol + 0.1% Formic Acid

    • Mobile Phase B: 90:10 Acetonitrile:Water + 0.1% Formic Acid

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 4 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

MS Conditions (Applicable to Both Methods)

  • Instrument: Waters ACQUITY QDa Mass Detector (or equivalent single quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV

  • Cone Voltage: 15 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 600 °C

  • Data Acquisition: Full Scan (m/z 100-400) and Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺. The expected m/z for C₉H₁₂N₂ is approximately 149.11.[10]

Part 2: Head-to-Head Performance Data

The following table summarizes the expected performance characteristics of the two methods.

ParameterMethod A: RPLC (Ion-Pairing)Method B: ANPJustification
Retention Time (t_R_) ~3.5 min~5.8 minANP provides significantly more retention for the polar analyte, moving it away from the solvent front and potential interferences.
Tailing Factor (T_f_) 1.6 - 1.81.1 - 1.3The strong, non-specific interactions in ion-pairing can lead to peak tailing. ANP often yields more symmetric peaks for amines.
Resolution (R_s_) from a Polar Impurity < 1.5> 2.0Superior retention and selectivity in ANP mode allow for better separation from closely-eluting polar impurities.
MS Signal Intensity (Counts) ~8.5 x 10⁵~4.2 x 10⁶Significant ion suppression is expected from HFBA in Method A. Formic acid in Method B is much gentler on the ESI process.
Limit of Quantitation (LOQ) ~0.05%~0.01%Better sensitivity from reduced ion suppression directly translates to lower detection and quantitation limits.
Part 3: Formal Method Validation (Using the Superior Method - ANP)

Once ANP is identified as the superior method, it must be formally validated according to ICH Q2(R1) guidelines.[7][11]

1. Specificity:

  • Procedure: Analyze a blank (diluent), the reference standard, a spiked sample containing known potential impurities (e.g., synthesis starting materials), and a sample subjected to forced degradation (acid, base, peroxide, heat, light).

  • Acceptance Criteria: The peak for 5,6,7,8-Tetrahydroquinazolin-6-amine should be free of co-elution from any impurities or degradants. Peak purity should be confirmed using a photodiode array (PDA) detector in parallel with the MS.

2. Linearity:

  • Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the LOQ to 150% of the target concentration (e.g., 0.01 µg/mL to 15 µg/mL).

  • Acceptance Criteria: The coefficient of determination (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

3. Accuracy:

  • Procedure: Prepare samples spiked with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Quantitation (LOQ):

  • Procedure: Determine the lowest concentration that meets the accuracy and precision criteria (e.g., signal-to-noise ratio of ~10:1).

  • Acceptance Criteria: The LOQ must be ≤ 0.05% with respect to the target concentration to be suitable for impurity profiling.

Logical Framework for Method Selection

The decision to choose an advanced chromatographic method over a standard one is based on the physicochemical properties of the analyte.

Method_Selection_Logic cluster_methods Comparative Evaluation Analyte Analyte: 5,6,7,8-Tetrahydroquinazolin-6-amine Properties Key Property: Polar Primary Amine Analyte->Properties Challenge Analytical Challenge: Poor RPLC Retention Properties->Challenge RPLC Method A: RPLC (Ion-Pairing) Challenge->RPLC ANP Method B: ANP (Silica-Hydride) Challenge->ANP RPLC_Result Result: Moderate Retention, Severe MS Suppression RPLC->RPLC_Result ANP_Result Result: Excellent Retention, High MS Sensitivity ANP->ANP_Result Decision Decision: Select ANP for Validation RPLC_Result->Decision ANP_Result->Decision

Sources

IR spectroscopy characteristic peaks of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Infrared Spectroscopy of 5,6,7,8-Tetrahydroquinazolin-6-amine

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 5,6,7,8-Tetrahydroquinazolin-6-amine. Designed for researchers, scientists, and drug development professionals, this document offers a predictive overview of its spectral features, a comparative analysis with structurally related molecules, and a robust experimental protocol for empirical data acquisition. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical utility in a laboratory setting.

Structural Elucidation via IR Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying functional groups within a molecule. For a compound like 5,6,7,8-Tetrahydroquinazolin-6-amine, which contains a unique combination of a primary amine, a saturated carbocyclic ring, and a heterocyclic aromatic-like system, IR spectroscopy provides a rapid and effective method for structural verification. The molecule's vibrational modes, dictated by its constituent bonds, absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

The structure of 5,6,7,8-Tetrahydroquinazolin-6-amine combines several key features that give rise to a distinct IR spectrum:

  • A primary amine (-NH₂) group, which exhibits characteristic stretching and bending vibrations.

  • A saturated alicyclic ring (the tetrahydro portion), which contributes aliphatic C-H stretching and bending modes.

  • A pyrimidine ring , which, due to its C=N and C=C bonds, displays vibrations akin to aromatic systems.

Below is a diagram of the molecular structure, highlighting the key functional groups that are the focus of our IR analysis.

Caption: Molecular structure of 5,6,7,8-Tetrahydroquinazolin-6-amine.

Predicted Characteristic IR Absorption Peaks

The following table summarizes the expected IR absorption frequencies for 5,6,7,8-Tetrahydroquinazolin-6-amine. The causality for these predictions lies in the established correlation between bond type, its electronic environment, and its vibrational frequency.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500-3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100-3000Medium-WeakC-H StretchPyrimidine Ring (sp² C-H)
3000-2850StrongC-H StretchTetrahydro Ring (sp³ C-H)
1650-1580Medium-StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1620-1570MediumC=N StretchPyrimidine Ring
1600-1450Medium-WeakC=C Ring StretchPyrimidine Ring
1470-1440MediumCH₂ Bend (Scissoring)Tetrahydro Ring
1335-1250StrongC-N StretchPyrimidine Ring C-N
1250-1020MediumC-N StretchAliphatic C-N (Amine)
910-665Strong, BroadN-H WagPrimary Amine (-NH₂)
900-675StrongC-H Out-of-Plane BendPyrimidine Ring

Key Interpretive Insights:

  • The N-H Stretch: The presence of a primary amine is strongly indicated by two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[1][2] These bands are typically sharper than the broad O-H stretches found in alcohols.[3]

  • The 3000 cm⁻¹ Dividing Line: A crucial diagnostic feature is the presence of C-H stretching peaks both above and below 3000 cm⁻¹. Peaks just above 3000 cm⁻¹ are characteristic of sp² hybridized C-H bonds (pyrimidine ring), while the more intense peaks just below 3000 cm⁻¹ are from sp³ hybridized C-H bonds (tetrahydro ring).[4][5][6]

  • Imine and Aromatic Region: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain multiple bands due to the C=N and C=C stretching vibrations within the pyrimidine ring, a characteristic feature of quinazoline derivatives.[7]

  • C-N Stretches: The molecule possesses two types of C-N bonds. The C-N bond of the aromatic amine within the pyrimidine ring is expected to absorb at a higher frequency (1335-1250 cm⁻¹) compared to the aliphatic C-N bond of the primary amine group (1250-1020 cm⁻¹).[3][8]

Experimental Protocol: Acquiring High-Fidelity IR Spectra

To ensure the acquisition of a reliable and reproducible IR spectrum, a self-validating protocol is essential. The following workflow using Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended due to its minimal sample preparation and high reproducibility.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start: Solid Sample of 5,6,7,8-Tetrahydroquinazolin-6-amine Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Record Background Spectrum (Empty Crystal) Clean->Background Sample Apply Small Amount of Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Collect Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Collect Process Perform ATR Correction and Baseline Correction Collect->Process Analyze Analyze Spectrum: Identify Peak Frequencies Process->Analyze Compare Compare with Predicted Data and Reference Spectra Analyze->Compare End End: Structural Verification Compare->End

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged.

  • Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination.

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is a critical self-validating step, as the instrument software will automatically subtract this spectrum from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid 5,6,7,8-Tetrahydroquinazolin-6-amine sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Data Collection: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: After collection, perform necessary software corrections, such as an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to level the spectrum.

  • Analysis: Identify the wavenumbers of the major absorption peaks and compare them against the predicted values and reference databases.

Comparative Spectral Analysis

To definitively assign the observed peaks, it is instructive to compare the spectrum of 5,6,7,8-Tetrahydroquinazolin-6-amine with those of structurally simpler, related molecules. This comparison allows for the isolation of spectral features corresponding to specific structural motifs.

Vibrational ModeTarget: 5,6,7,8-Tetrahydroquinazolin-6-amine Ref 1: Cyclohexylamine Ref 2: Quinazoline Ref 3: 5,6,7,8-Tetrahydroquinazoline
N-H Stretch (Amine) Present (Two Bands)Present (Two Bands)AbsentAbsent
sp² C-H Stretch (>3000 cm⁻¹) PresentAbsentPresentPresent
sp³ C-H Stretch (<3000 cm⁻¹) PresentPresentAbsentPresent
N-H Bend (Amine) PresentPresentAbsentAbsent
C=N / C=C Stretches PresentAbsentPresentPresent
Aliphatic C-N Stretch PresentPresentAbsentAbsent

Analysis of Comparative Data:

  • vs. Cyclohexylamine: The presence of peaks above 3000 cm⁻¹ and in the 1620-1450 cm⁻¹ region for our target molecule, which are absent in cyclohexylamine, confirms the existence of the pyrimidine ring.

  • vs. Quinazoline: The strong absorption bands below 3000 cm⁻¹ in the target's spectrum, absent in pure quinazoline, provide clear evidence for the saturated 5,6,7,8-tetrahydro ring system. Furthermore, the N-H stretching and bending vibrations confirm the presence of the amine group.

  • vs. 5,6,7,8-Tetrahydroquinazoline: This is the most direct comparison. The key differences will be the appearance of the dual N-H stretching bands (3500-3300 cm⁻¹), the N-H bend (~1650-1580 cm⁻¹), and the aliphatic C-N stretch (~1250-1020 cm⁻¹) in the target molecule, all of which are absent in the parent tetrahydroquinazoline, thus confirming the 6-amine substitution.

Conclusion

The infrared spectrum of 5,6,7,8-Tetrahydroquinazolin-6-amine is predicted to be rich in information, with distinct, identifiable peaks corresponding to each of its primary functional components. By following a systematic approach—predicting peak locations, executing a robust experimental protocol, and performing a comparative analysis against logical reference compounds—researchers can confidently use IR spectroscopy to verify the structure and purity of this and other complex heterocyclic molecules. The combination of primary amine, aliphatic, and aromatic-like features provides a unique spectral fingerprint that is readily decipherable with a foundational understanding of spectroscopic principles.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • SUE Academics. (n.d.). Quinazoline Derivatives and it is Applications. Erbil. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Illinois. (n.d.). IR Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025, December). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). A study on synthesis, molecular properties and antimicrobial activity of some quinazoline derivatives. JOCPR. Retrieved from [Link]

  • National Institute of Materials Physics. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • MDPI. (2024, September 23). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart - Spectroscopy Tutorial. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). IR frequencies of C-H stretching of aliphatic chain as well as.... Retrieved from [Link]

  • Semantic Scholar. (2011, April 30). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. Retrieved from [Link]

Sources

Biological Half-Life & PK Profiling: 5,6,7,8-Tetrahydroquinazolin-6-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of drug discovery, the 5,6,7,8-tetrahydroquinazolin-6-amine core represents a strategic "middle ground" between the planar, often insoluble aromatic quinazolines and the metabolically labile aliphatic amines. While often utilized as a building block, its incorporation into bioactive molecules (e.g., Topoisomerase II inhibitors like ARN-21934) imparts distinct pharmacokinetic (PK) properties.

This guide objectively compares the biological half-life and metabolic stability of this specific tetrahydro-scaffold against its fully aromatic analogs (quinazolines) and positional isomers (tetrahydroisoquinolines).

Key Finding: Unlike tetrahydroisoquinolines, which frequently suffer from rapid oxidative clearance at the benzylic


-carbon, 5,6,7,8-tetrahydroquinazolin-6-amine derivatives demonstrate enhanced metabolic stability  while maintaining superior aqueous solubility compared to their fully aromatic counterparts.

Comparative Pharmacokinetics: Tetrahydroquinazoline vs. Analogs

The following table synthesizes experimental data from recent medicinal chemistry campaigns, contrasting the 6-amine tetrahydro-scaffold with standard alternatives.

Feature5,6,7,8-Tetrahydroquinazolin-6-amine (Subject)Aromatic Quinazolin-4-amines (Comparator A)5,6,7,8-Tetrahydroisoquinolines (Comparator B)
Primary PK Challenge Balancing lipophilicity with metabolic liability of the saturated ring.Solubility-limited absorption. High planarity leads to crystal lattice energy issues.Rapid Clearance. Highly susceptible to CYP450-mediated oxidation.
Biological Half-Life (

)
Moderate to Long. Derivatives like ARN-21934 show "favorable in vivo PK" and high microsomal stability (

min in human microsomes).
Variable. (e.g., Erlotinib

h). Long half-life often driven by high plasma protein binding (PPB) and tissue distribution, not intrinsic stability.
Short. Often

min in microsomes due to "metabolic soft spots" at C1/C3 positions.
Metabolic Pathway Hydroxylation (C5/C8) & N-oxidation. The C6-amine functionalization often sterically protects the ring.O-Dealkylation & Hydroxylation. CYP3A4/CYP2D6 mediated metabolism on side chains.

-Carbon Oxidation.
Rapid dehydrogenation or hydroxylation adjacent to the nitrogen.
Solubility (logS) High. The

carbons disrupt planarity, reducing

-

stacking and improving dissolution.
Low. Requires salt formation (e.g., Hydrochloride) for oral bioavailability.Moderate. Better than aromatics but often lipophilic.
Toxicity Risk Low. No evidence of DNA intercalation (unlike planar aromatics), reducing genotoxicity risk.Moderate. Planar structure can facilitate DNA intercalation (Topo II poisoning).Variable. Metabolites can be reactive electrophiles.

Mechanistic Deep Dive: Metabolic Fate & Stability

The biological half-life of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is governed by the competition between Phase I functionalization (hydroxylation) and aromatization .

The "Saturated Ring" Paradox

Medicinal chemists often fear saturated heterocycles due to rapid oxidation. However, the 6-position amine in this scaffold acts as a metabolic shield. When derivatized (e.g., as an amide or urea), it introduces steric bulk that hinders CYP450 access to the susceptible C5 and C7 positions.

Metabolic Pathways Visualization

The diagram below illustrates the divergent metabolic fates of the scaffold compared to its analogs.

MetabolicPathways Parent 5,6,7,8-Tetrahydroquinazolin-6-amine (Scaffold) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Attack Glucuronide N-Glucuronide (Phase II - Excretion) Parent->Glucuronide Direct Conjugation (If amine is free) Hydroxyl C5/C8-Hydroxylated Metabolite (Phase I - Stable) CYP->Hydroxyl Major Pathway (Slow) Aromatic Quinazoline (Aromatized - Toxic?) CYP->Aromatic Minor Pathway (Dehydrogenation) Isoquin Tetrahydroisoquinoline Analog Isoquin_Met Unstable Iminium Ion Isoquin->Isoquin_Met Rapid Oxidation (Fast Clearance)

Caption: Metabolic divergence showing the stability of the tetrahydroquinazoline scaffold (green path) versus the instability of isoquinoline analogs (red path).

Experimental Protocol: Microsomal Stability Assay

To validate the half-life of a new derivative containing this scaffold, the Intrinsic Clearance (


)  assay is the industry standard. This protocol ensures data is comparable to the values cited above.
Objective

Determine the in vitro


 and 

using pooled human liver microsomes (HLM).
Reagents
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Success Criteria: For a "stable" scaffold classification (comparable to ARN-21934), the target


 should be > 60 minutes  in HLM.

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Describes ARN-21934, confirming the "excellent metabolic stability" and favorable PK of the 6-amino-tetrahydroquinazoline scaffold. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Source: European Journal of Medicinal Chemistry / PMC Context: Provides comparative data on quinoline/tetrahydroquinoline scaffold stability and optimization strategies. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. Source: International Journal of Molecular Sciences Context: Details the synthesis and structural properties of the scaffold, highlighting the C2/C4 protection and C6 functionalization potential. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Source: RSC Advances Context: Discusses the metabolic instability (rapid clearance) often observed in the isomeric tetrahydroisoquinoline scaffold, providing a negative control for comparison. [Link]

A Comparative Guide to the Crystallographic and Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinazolin-6-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the analytical methodologies for 5,6,7,8-tetrahydroquinazolin-6-amine and its salts. While, to date, no public records of single-crystal X-ray diffraction data for the hydrochloride or hydrobromide salts of 5,6,7,8-tetrahydroquinazolin-6-amine exist, this guide offers a comparative analysis of related structures and a detailed protocol for obtaining and characterizing these elusive crystals.

The 5,6,7,8-tetrahydroquinazoline scaffold is a significant pharmacophore, with derivatives showing a range of biological activities.[1][2] The seemingly subtle placement of an amino group at the C-6 position introduces a chiral center and a key site for salt formation, which can profoundly influence the compound's physicochemical properties, such as solubility and bioavailability. This guide will navigate the synthesis, crystallization, and characterization of these important salts, providing both theoretical grounding and practical, field-proven protocols.

The Uncharted Territory: The Quest for Crystalline 5,6,7,8-Tetrahydroquinazolin-6-amine Salts

The lack of single-crystal X-ray data for 5,6,7,8-tetrahydroquinazolin-6-amine salts presents both a challenge and an opportunity. A definitive crystal structure would provide invaluable insights into the molecule's conformation, the precise location of the proton on the quinazoline ring system upon salt formation, and the intricate network of hydrogen bonding interactions that govern its crystal packing. This information is critical for understanding structure-activity relationships (SAR) and for rational drug design.

In the absence of direct data, we can draw inferences from related structures. For instance, the crystal structure of 5,6,7,8-Tetrahydro-[3][4][5]triazolo[5,1-b]quinazolin-9(4H)-one reveals a nearly planar quinazoline ring system, with the fused cyclohexene ring adopting a conformation that minimizes steric strain.[6] This provides a foundational model for the likely geometry of the 5,6,7,8-tetrahydroquinazoline core in the amine salts.

Compound Crystal System Space Group Key Features Reference
5,6,7,8-Tetrahydro-[3][4][5]triazolo[5,1-b]quinazolin-9(4H)-oneMonoclinicP21/cNearly planar quinazoline system, layered structure formed by N—H⋯N and C—H⋯O hydrogen bonds.[6]

Experimental Protocols: From Synthesis to Single Crystals

The following protocols are designed to be self-validating, with in-process checks and characterization steps to ensure the integrity of the synthesized material.

Synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine

The synthesis of the parent amine can be adapted from established methods for related tetrahydroquinazolines.[1] A plausible synthetic route involves the cyclocondensation of a suitable cyclohexane-1,3-dione derivative with an appropriate amidine source.

cluster_synthesis Synthesis Workflow start Cyclohexane-1,3-dione derivative reaction Cyclocondensation start->reaction reagent Amidine source reagent->reaction product 5,6,7,8-Tetrahydroquinazolin-6-amine reaction->product

Caption: Generalized synthetic workflow for 5,6,7,8-tetrahydroquinazolin-6-amine.

Crystallization of Amine Salts: A Step-by-Step Guide

The formation of hydrochloride and hydrobromide salts is a common strategy to enhance the crystallinity and aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[7] The following protocols detail methods for the crystallization of these salts.

Protocol 1: Hydrochloride Salt Crystallization

This protocol employs a cooling crystallization method from an isopropanol/water solvent system.[3]

  • Dissolution: Dissolve the crude 5,6,7,8-tetrahydroquinazolin-6-amine in a minimal amount of isopropanol at an elevated temperature (e.g., 50-60 °C).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the stirred solution.

  • Cooling: Gradually cool the solution to room temperature, and then further to 0-5 °C. Controlled cooling is crucial to promote the growth of well-ordered crystals.

  • Maturation: Allow the resulting slurry to stir at the final temperature for several hours to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Hydrobromide Salt Crystallization

This protocol utilizes a trialkylsilylhalogenide for in-situ generation of the hydrohalogenic acid.[8]

  • Suspension: Suspend the free base of 5,6,7,8-tetrahydroquinazolin-6-amine in a suitable protic solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add a trialkylsilyl bromide (e.g., trimethylsilyl bromide) to the suspension.

  • Crystal Formation: Allow the mixture to stir at room temperature. The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the crystals by filtration, wash with the solvent, and dry.

cluster_crystallization Crystallization Workflow start Free Base Amine acidification Acidification (HCl or HBr source) start->acidification nucleation Nucleation & Crystal Growth acidification->nucleation isolation Isolation & Drying nucleation->isolation product Crystalline Amine Salt isolation->product

Caption: General workflow for the crystallization of amine salts.

Beyond Single-Crystal X-ray Diffraction: A Comparative Toolkit

In the absence of suitable single crystals, a suite of analytical techniques can provide a wealth of structural information.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for the characterization of polycrystalline materials.[9] It provides a unique "fingerprint" for a given crystalline phase and can be used to assess sample purity, identify different polymorphic forms, and determine lattice parameters.[10] While not providing the atomic-level detail of single-crystal XRD, structure solution from high-quality powder diffraction data is sometimes possible.[9]

Technique Information Gained Advantages Limitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, lattice parameters, sample purity.Non-destructive, relatively fast, applicable to powders.Does not provide a complete 3D structure, peak overlap can be an issue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure, determination of salt-to-base ratio, identification of regioisomers.Provides detailed information about the molecular structure in solution, quantitative.Does not provide information on crystal packing.
Mass Spectrometry (MS) Determination of molecular weight, elemental composition, fragmentation patterns for structural elucidation.High sensitivity, provides accurate mass measurements.Does not provide information on 3D structure or crystal form.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized amine and its salts.[11] For the salts, NMR can be used to determine the ratio of the amine to the counter-ion.[12] The chemical shifts of protons and carbons near the protonated amine will be different from those in the free base, providing clear evidence of salt formation.[13]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and elemental composition of the synthesized compounds.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[14] Fragmentation patterns observed in the mass spectrum can also aid in structural elucidation.[15]

cluster_characterization Characterization Workflow product Crystalline Amine Salt pxrd PXRD (Phase ID, Purity) product->pxrd nmr NMR (Structure, Salt Ratio) product->nmr ms MS (MW, Formula) product->ms data Comprehensive Structural Data pxrd->data nmr->data ms->data

Caption: Integrated workflow for the characterization of amine salts.

Conclusion

While the definitive crystal structures of 5,6,7,8-tetrahydroquinazolin-6-amine salts remain to be elucidated, this guide provides a robust framework for their synthesis, crystallization, and comprehensive characterization. By employing the detailed protocols and leveraging the comparative analytical techniques outlined, researchers can gain significant insights into the solid-state properties of these important pharmaceutical building blocks. The pursuit of single crystals of these salts is a worthy endeavor that will undoubtedly contribute to a deeper understanding of the structure-property relationships within this class of compounds.

References

  • Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1234–1235. Available from: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office - EP 2436381 A1.
  • Pakrashi, S. C., & Chakravarti, A. K. (1969). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry, 12(4), 557–561. Available from: [Link]

  • Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available from: [Link]

  • Chen, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9379. Available from: [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519–1527. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available from: [Link]

  • Amines. Spectroscopy Tutorial. Available from: [Link]

  • Baselt, R. C. (2014). Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). In Disposition of Toxic Drugs and Chemicals in Man (pp. 1956-1957). Springer, Berlin, Heidelberg. Available from: [Link]

  • Ettahiri, W., et al. (2023). 5,6,7,8-Tetrahydro-[3][4][5]triazolo[5,1-b]quinazolin-9(4H)-one. IUCrData, 8(5), x230409. Available from: [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. (1992). European Patent Office.
  • 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. OpenStax adaptation. NC State University Libraries. Available from: [Link]

  • powder x-ray diffraction (pxrd). Available from: [Link]

  • The crystal structure of the ammonium salt of 2-aminomalonic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 652–656. Available from: [Link]

  • Koch, S. A., & Doyle, T. D. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry. Analytical Chemistry, 39(11), 1273–1276. Available from: [Link]

  • Hydrochloride salt of amine. (2023). Reddit. Available from: [Link]

  • Method of crystallizing salts from aqueous solutions. (1989). Google Patents.
  • Fabbiani, F. P. A., & Pulham, C. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Crystals, 4(1), 1–21. Available from: [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Available from: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 825–832. Available from: [Link]

  • X-ray Diffraction and Characterisation of Materials. Available from: [Link]

  • van de Streek, J., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7935–7943. Available from: [Link]

  • Yadav, A. V., Shete, A. S., & Dabke, A. P. (2009). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 71(4), 359–370. Available from: [Link]

  • 5,6,7,8-Tetrahydroquinazoline. PubChem. Available from: [Link]

  • Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Available from: [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess for 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for 5,6,7,8-Tetrahydroquinazolin-6-amine is a critical quality attribute in the synthesis of type II kinase inhibitors and GPCR ligands. This molecule presents specific analytical challenges due to the basicity of the primary amine (pKa ~10.6) combined with the polarity of the pyrimidine ring.

This guide compares three distinct methodologies:

  • Direct Chiral HPLC (Normal Phase): The industrial gold standard for scalability.

  • Derivatization with Mosher’s Acid: The primary method for absolute configuration assignment and low-UV detection.

  • Chiral SFC (Supercritical Fluid Chromatography): The high-throughput, green alternative.

Part 1: Structural Analysis & Separation Challenges

The analyte possesses a chiral center at the C6 position of the saturated cyclohexyl ring fused to a pyrimidine.

The "Sticky Amine" Problem

Direct analysis is complicated by two factors:

  • Dual Basicity: The primary amine at C6 and the pyrimidine nitrogens (N1/N3) create strong interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Solubility: The free base is polar; salt forms (HCl) are often insoluble in non-polar mobile phases (Hexane/Heptane).

Strategic Implication: All direct chromatographic methods must utilize a basic modifier (Diethylamine or Isopropylamine) to suppress ionization and mask silanol sites.

MethodSelection Start Start: 5,6,7,8-Tetrahydroquinazolin-6-amine Goal Goal? Start->Goal Scale Routine QC / Scale-up Goal->Scale Process Dev Config Determine Absolute Config (R vs S) Goal->Config Early R&D Speed High Throughput Screening Goal->Speed Library Synthesis MethodA Method A: Direct HPLC (Chiralpak AD-H) Scale->MethodA MethodB Method B: Mosher Derivatization (NMR or Achiral HPLC) Config->MethodB MethodC Method C: Chiral SFC (CO2 + MeOH) Speed->MethodC

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Part 2: Method A - Direct Chiral HPLC (The Gold Standard)

This method utilizes polysaccharide-based chiral stationary phases (CSPs).[1] Based on structural analogs (tetrahydroquinolines), the Amylose tris(3,5-dimethylphenylcarbamate) selector is the most effective starting point.

Protocol 1: Normal Phase Separation
  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

Experimental Insight: If peak broadening occurs, increase the DEA concentration to 0.2%. Do not exceed 0.5% as it may degrade the silica support of coated phases (AD-H). If solubility in Hexane is poor, switch to the immobilized Chiralpak IA and use a mobile phase of MTBE : Ethanol : DEA (80 : 20 : 0.1).

Expected Performance:

  • Retention Time (t1): ~8-10 min

  • Retention Time (t2): ~12-15 min

  • Resolution (Rs): > 2.5

  • Tailing Factor: < 1.3 (with additive)[2]

Part 3: Method B - Derivatization (Mosher's Method)

When reference standards are unavailable, or to determine absolute configuration (R/S), derivatization with Mosher's acid chloride (MTPA-Cl) is the definitive protocol. This converts enantiomers into diastereomers, which have distinct physical properties.[3]

Protocol 2: Micro-Scale Derivatization
  • Reaction: In a 1.5 mL vial, dissolve 2 mg of the amine in 500 µL dry DCM.

  • Add Base: Add 3 eq. Triethylamine (TEA).

  • Add Reagent: Add 1.5 eq. (R)-(-)-MTPA-Cl.

  • Incubate: Shake at RT for 30 mins.

  • Quench: Add 100 µL saturated NaHCO3.

  • Analyze: Inject the organic layer onto an achiral C18 HPLC column.

Analytical Conditions (Achiral)[4][5][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient 5-95% Acetonitrile in Water (+0.05% TFA).

  • Differentiation: The diastereomers will elute at significantly different times (ΔRt typically 1–3 minutes) due to the steric environment created by the trifluoromethyl group of the Mosher moiety.

MosherReaction Mix Racemic Amine + (R)-MTPA-Cl React Reaction: Nucleophilic Acyl Substitution (DCM / TEA / 30 min) Mix->React Products Mixture of Diastereomers: (R,R)-Amide and (R,S)-Amide React->Products Analysis Achiral C18 HPLC or 19F-NMR Products->Analysis

Figure 2: Derivatization workflow converting enantiomers to separable diastereomers.

Part 4: Method C - Chiral SFC (High Throughput)

Supercritical Fluid Chromatography (SFC) is superior for high-throughput screening of library arrays due to low viscosity and rapid equilibration.

Protocol 3: SFC Conditions
  • Column: Chiralpak IG or AD-H (SFC version), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: CO2 (sc).

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1][4]

Why Isopropylamine? In SFC, DEA can sometimes form carbamates with CO2. Isopropylamine is a preferred basic additive in SFC to maintain peak shape without generating background noise or artifacts.

Part 5: Comparative Analysis & Recommendations

FeatureMethod A: Direct HPLCMethod B: Mosher's DerivatizationMethod C: Chiral SFC
Primary Use QC, Process Scale-upAbsolute Config, R&DHigh-Throughput Screening
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical Reaction)Minimal
Run Time 15 - 25 min10 min (HPLC) + 30 min (Prep)3 - 6 min
Cost per Run High (Solvent consumption)Medium (Reagent cost)Low (CO2 is cheap)
Robustness High (Industry Standard)High (Covalent bond stability)Medium (Matrix sensitivity)
Resolution Excellent (Rs > 2.0)Variable (Depends on C18 method)Good (Sharp peaks)
Final Recommendation
  • For Routine Analysis: Adopt Method A using Chiralpak AD-H. It offers the best balance of robustness and regulatory acceptance.

  • For Unknown Configuration: Use Method B . Compare the 1H-NMR shifts of the (R)-Mosher and (S)-Mosher derivatives to assign the absolute configuration using the Mosher model (Δδ = δS - δR).[5]

  • For Green Chemistry: If analyzing >50 samples/day, switch to Method C to reduce solvent waste by 80%.

References

  • Chiral Technologies. (2023).[6] Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Corporation. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews, 104(1), 17–118. Link

  • BenchChem. (2025).[1] Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Column Selection Guide for Amines. Merck KGaA. Link

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a Well-Characterized Reference Standard

In the realm of pharmaceutical research and development, the reference standard is the cornerstone of analytical testing. It is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product. For a novel or less-common compound like 5,6,7,8-Tetrahydroquinazolin-6-amine, which holds potential as a building block in medicinal chemistry, the establishment of a robust reference standard is a non-negotiable prerequisite for accurate and reproducible research.[1] The quality of all subsequent analytical data hinges on the integrity of this standard.

Qualification of a 5,6,7,8-Tetrahydroquinazolin-6-amine Reference Standard: A Multi-faceted Approach

The qualification of a new reference standard is a comprehensive process that involves a battery of analytical tests to unambiguously confirm its chemical structure and determine its purity. The following sections outline the key analytical techniques and provide expected outcomes based on data from structurally related tetrahydroquinazoline derivatives.

Structural Elucidation: Confirming the Molecular Identity

The first step in qualifying a reference standard is to confirm that the synthesized molecule is indeed 5,6,7,8-Tetrahydroquinazolin-6-amine. This is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For 5,6,7,8-Tetrahydroquinazolin-6-amine, one would expect to see distinct signals for the aromatic protons on the quinazoline ring, the aliphatic protons of the tetrahydro moiety, and the amine proton. The chemical shifts and coupling patterns of the protons on the saturated ring (at positions 5, 6, 7, and 8) will be particularly informative for confirming the position of the amine group.[2]

  • ¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic and aliphatic regions will further corroborate the proposed structure.[2]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroquinazolin-6-amine (based on analogous structures)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Aromatic CH7.0 - 8.5120 - 160Typical range for quinazoline ring protons and carbons.[2]
Aliphatic CH₂1.5 - 3.020 - 40Protons and carbons of the saturated cyclohexyl ring.
CH-NH₂3.0 - 4.545 - 60The carbon bearing the amine group will be shifted downfield.
NH₂1.5 - 3.5 (broad)-The chemical shift of the amine protons can vary and the signal is often broad.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.[2]

  • Expected Molecular Ion: For C₈H₁₁N₃, the expected exact mass would be approximately 149.0953 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can help to confirm the connectivity of the molecule. For instance, the loss of the amine group or fragments of the tetrahydro ring would be expected.

Purity Assessment: Quantifying the Main Component and Identifying Impurities

Once the structure is confirmed, the purity of the reference standard must be accurately determined. This is typically achieved using chromatographic techniques.

HPLC with UV detection is the most common method for purity assessment of non-volatile organic compounds. A well-developed HPLC method should be able to separate the main component from any potential impurities, including starting materials, by-products, and degradation products.

Table 2: Comparison of Starting HPLC Methodologies for Amino-substituted Quinazolines

Parameter Alternative 1: Reversed-Phase HPLC Alternative 2: HILIC Rationale and Supporting Data
Stationary Phase C18 or C8Silica or other polar phaseReversed-phase is a good starting point for moderately polar compounds.[3] HILIC can be advantageous for polar amines that may have poor retention in reversed-phase.[4]
Mobile Phase Acetonitrile/Water or Methanol/Water with an additive (e.g., 0.1% TFA or Formic Acid)Acetonitrile/Aqueous buffer (e.g., ammonium formate)The acidic additive in reversed-phase improves peak shape for basic compounds like amines.[3] The buffer in HILIC is crucial for consistent retention and peak shape.[4]
Detection UV at a wavelength of maximum absorbance (e.g., ~254 nm)UV at a wavelength of maximum absorbanceMost quinazoline derivatives have a strong UV chromophore.[5]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25-30 °C25-30 °CTo ensure reproducible retention times.

Experimental Protocol: HPLC Purity Determination

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the 5,6,7,8-Tetrahydroquinazolin-6-amine reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Injection: Inject a fixed volume (e.g., 10 µL) of the standard solution onto the column.

  • Data Analysis: Record the chromatogram and determine the area of the main peak and any impurity peaks. Calculate the purity by area percent. The method should be validated for linearity, accuracy, precision, and specificity.

For volatile impurities or if the main compound is sufficiently volatile and thermally stable, GC-MS can be a powerful complementary technique. It provides excellent separation and definitive identification of impurities through their mass spectra.

Table 3: GC-MS Parameters for Tetrahydroquinazoline Analysis

Parameter Recommended Condition Rationale and Supporting Data
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A versatile column suitable for a wide range of semi-polar compounds.[6]
Injector Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Program Start at 100 °C, ramp to 280 °C at 10-20 °C/minA temperature gradient is necessary to elute compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1-1.5 mL/minInert carrier gas for GC-MS.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that provides reproducible fragmentation patterns.
Scan Range 40-400 amuTo cover the expected mass range of the parent compound and its fragments.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.[7]

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification of impurities.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the comprehensive qualification of a 5,6,7,8-Tetrahydroquinazolin-6-amine reference standard.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Physicochemical Characterization cluster_3 Final Certification NMR NMR Spectroscopy (1H, 13C, 2D) HPLC HPLC-UV (Purity by Area %) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC GC_MS GC-MS (Impurity Profile) HPLC->GC_MS Elemental Elemental Analysis (%C, %H, %N) GC_MS->Elemental MP Melting Point Elemental->MP TGA Thermogravimetric Analysis (Residual Solvents) MP->TGA KF Karl Fischer Titration (Water Content) TGA->KF Cert Certified Reference Standard (Assigned Purity) KF->Cert Synthesis Synthesis and Purification of 5,6,7,8-Tetrahydroquinazolin-6-amine Synthesis->NMR Synthesis->MS

Caption: Workflow for the qualification of a new reference standard.

Comparison of Analytical Methodologies

The choice of analytical methodology depends on the specific purpose of the analysis. The following diagram provides a comparative overview of the primary techniques discussed.

G Method_Comparison {Analytical Method|{ Technique | Primary Use| Strengths| Limitations}} NMR NMR Spectroscopy Structural Elucidation Unambiguous structure determination Relatively low sensitivity; requires pure sample MS Mass Spectrometry Molecular Weight and Formula Determination High sensitivity; provides fragmentation data Does not provide detailed connectivity information alone HPLC HPLC-UV Purity Assessment and Quantification High precision and accuracy; versatile Requires a chromophore for UV detection; method development can be time-consuming GC_MS GC-MS Impurity Profiling (volatile) Excellent separation and identification of volatile compounds Not suitable for non-volatile or thermally labile compounds; may require derivatization

Sources

A Researcher's Guide to Bioassay Validation for Tetrahydroquinazoline-6-amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The 6-amine substitution, in particular, has been a key feature in the development of potent and selective inhibitors of various enzymes, such as topoisomerase II and protein kinases.[4][5][6] However, the successful translation of these promising compounds from bench to bedside hinges on rigorous and reliable bioassay validation. This guide provides a comprehensive comparison of bioassay strategies, supported by experimental data and field-proven insights, to navigate the complexities of validating compounds containing the tetrahydroquinazoline-6-amine moiety.

The Challenge: Ensuring Specificity and Avoiding Artifacts

While the tetrahydroquinazoline-6-amine core offers a versatile platform for drug design, it also presents specific challenges in bioassay development. These heterocyclic compounds can exhibit properties that may lead to misleading results if not properly addressed.

Common Hurdles:

  • Compound Solubility: Poor solubility in aqueous assay buffers is a frequent issue with heterocyclic compounds, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[7]

  • Assay Interference: The inherent fluorescence or color of some compounds can interfere with common assay readouts, causing false positives or negatives.[8] Additionally, compounds may interact non-specifically with assay components.[8][9]

  • Off-Target Effects: Kinase inhibitors, a common target class for tetrahydroquinazoline derivatives, often face challenges with selectivity.[10] Inhibition of unintended kinases can lead to undesirable side effects.

A Multi-Faceted Approach: Comparing Bioassay Formats

A robust validation strategy employs a combination of biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity. The choice of assay depends on the specific biological question being addressed.

Biochemical Assays: A Direct Look at Target Interaction

Biochemical assays, which measure the direct interaction between a compound and its purified target protein, are essential for initial hit validation and lead optimization.[11][12][]

Assay Type Principle Advantages Disadvantages
Enzyme Inhibition Assays Measures the effect of a compound on the catalytic activity of a target enzyme (e.g., kinase, topoisomerase).[14]Direct measure of functional inhibition.[14] High-throughput amenable.[15]Can be susceptible to interference from promiscuous inhibitors.[9] May not reflect cellular potency.[16]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon compound binding to an immobilized target.[11]Provides real-time kinetics (on/off rates) and affinity data.[11][17] Label-free.[11]Requires specialized equipment. Can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to its target.[11]Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).[11] Label-free and in-solution.[11]Lower throughput. Requires larger amounts of protein and compound.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.[17]High-throughput and cost-effective.[17] Low protein consumption.[17]Indirect measure of binding. May not be suitable for all targets.
Cell-Based Assays: Assessing a Compound's Impact in a Biological Context

Cell-based assays are crucial for confirming that a compound's biochemical activity translates into the desired biological effect within a cellular environment.[18] They provide insights into factors such as cell permeability, metabolic stability, and engagement with the target in its native state.[18]

Assay Type Principle Advantages Disadvantages
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Measures the number of viable cells after compound treatment.[19]Simple and high-throughput. Provides a general measure of cytotoxicity.[20]Indirect measure of target engagement. Can be affected by off-target toxicity.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of a compound to its target within intact cells.[21]Direct evidence of target binding in a physiological context.[21] Allows for determination of cellular affinity.[21]Requires genetic engineering of cells to express a tagged target protein.[21]
Phosphorylation Assays (e.g., Western Blot, ELISA) Detects changes in the phosphorylation status of a target kinase or its downstream substrates.[18][21]Confirms functional inhibition of a kinase signaling pathway.[21]Can be lower throughput. Antibody availability and specificity can be limiting.
Cell Transformation Assays (e.g., Ba/F3) Assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of an oncogenic kinase.[18][21]Provides a functional readout of a compound's anti-cancer potential.[21]Applicable only to specific oncogenic drivers.

Experimental Workflows: From Hit to Validated Lead

A logical and systematic approach to bioassay validation is critical. The following workflow outlines the key stages and experimental considerations.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Optimization & In-Cell Validation Primary HTS Primary HTS Dose-Response Dose-Response Primary HTS->Dose-Response Active Compounds Biochemical Assays Biochemical Assays Dose-Response->Biochemical Assays Confirmed Hits Orthogonal Assays Orthogonal Assays Biochemical Assays->Orthogonal Assays Confirm On-Target Activity Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Assess Specificity Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Compounds Target Engagement Target Engagement Cell-Based Assays->Target Engagement Confirm Cellular Potency Functional Cellular Assays Functional Cellular Assays Target Engagement->Functional Cellular Assays Demonstrate Mechanism of Action Preclinical Development Preclinical Development Functional Cellular Assays->Preclinical Development

Caption: A comprehensive workflow for bioassay validation.

Key Experimental Protocols: Ensuring Data Integrity

Protocol 1: IC50 Determination in a Biochemical Kinase Assay

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency.[22]

Objective: To determine the concentration of a tetrahydroquinazoline-6-amine derivative required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the kinase/substrate solution to wells containing the diluted compound or DMSO (vehicle control).

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Self-Validation:

  • Ensure the Z' factor, a measure of assay quality, is >0.5.[8]

  • The dose-response curve should have a clear sigmoidal shape with well-defined upper and lower plateaus.[22]

  • Include a known reference inhibitor as a positive control to ensure assay performance.

Protocol 2: Cellular Proliferation Assay (MTT)

Objective: To assess the effect of a tetrahydroquinazoline-6-amine derivative on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.[24]

Self-Validation:

  • Visually inspect the cells under a microscope before and after treatment to check for signs of cytotoxicity.

  • Ensure a clear dose-dependent decrease in cell viability.

  • The results should be reproducible across multiple experiments.

Visualizing the Underlying Biology: Signaling Pathways

Understanding the biological context of your target is crucial for interpreting your assay results. For many tetrahydroquinazoline-6-amine derivatives that act as kinase inhibitors, the target is often a key node in a cellular signaling pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates and Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes Gene Expression for Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Site

Caption: A generic receptor tyrosine kinase signaling pathway.

Conclusion: A Pathway to Confident Drug Development

Rigorous bioassay validation is not merely a procedural step; it is the foundation upon which successful drug discovery programs are built. For compounds containing the versatile but potentially challenging tetrahydroquinazoline-6-amine moiety, a multi-pronged approach that combines carefully selected biochemical and cell-based assays is paramount. By understanding the potential pitfalls, implementing robust experimental protocols, and critically evaluating the resulting data, researchers can confidently advance their most promising candidates toward clinical development.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Selvita. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Zhang, C., Knyazev, P. G., Cheltsov, A. V., & Ullrich, A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11926-E11935.
  • Vogt, M., & Bajorath, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(10), 823–827.
  • Charles River. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Montecucco, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873–12886.
  • Harris, C. J., & Hill, R. J. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Protein Kinase Technologies (pp. 29-45). Humana Press.
  • Mohiuddin, I. S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Montecucco, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873–12886.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • de Vries, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Pharmaceutics, 15(9), 2309.
  • Montecucco, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873–12886.
  • BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit (EKIN-400). Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • ResearchGate. (2024, May 19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Saudi Chemical Society, 27(2), 101608.
  • Gaponova, O. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2196.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kamal, A., et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS omega, 6(16), 10835–10846.
  • Frontiers. (2025, December 19). Grand challenges in bioanalytical chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Costa, B., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(11), 3236.
  • MDPI. (2022, November 30). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Retrieved from [Link]

  • Kinzhybalo, V. V., et al. (2022). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. Molecules, 27(13), 4229.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine. As a heterocyclic amine, this compound and its derivatives are integral to various research and development endeavors, particularly in medicinal chemistry.[1] Adherence to rigorous disposal procedures is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Part 1: Core Safety Principles & Hazard Assessment

Inferred Hazard Profile:

  • Toxicity: Amines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[5] Structurally related quinoline derivatives are noted as irritants and harmful upon ingestion, inhalation, and skin absorption.[4]

  • Irritation: The amine functional group and aromatic ring system suggest that this compound is likely a skin and eye irritant.[3][6]

  • Reactivity: As an amine, this compound is basic and can react exothermically with acids. It should also be kept away from strong oxidizing agents.[2][7]

  • Environmental Hazard: Many quinoline derivatives are noted as being very toxic to aquatic life with long-lasting effects.[2][8] Therefore, disposal into the sanitary sewer system is strictly prohibited.[9][10]

The foundation of safe disposal is the "cradle-to-grave" management system for hazardous materials, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This principle holds the generator of the waste responsible for its safe handling from generation to final disposal.[11]

Essential Safety & Handling Data

For quick reference, the following table summarizes the critical safety information and personal protective equipment (PPE) required when handling 5,6,7,8-Tetrahydroquinazolin-6-amine waste.

ParameterGuideline & Rationale
Personal Protective Equipment (PPE) Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][12] Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[8][13] Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[12][14]
Handling & Storage Store waste in a cool, dry, and well-ventilated area, segregated from incompatible materials, particularly acids and strong oxidizers.[3][13][15] Keep waste containers tightly closed when not in use.[12][16]
Incompatible Materials Strong oxidizing agents, acids.[2][3][7] Mixing with acids can cause a violent reaction.
Spill Response For small spills, avoid generating dust.[2][13] Use dry cleanup procedures and collect material into a suitable, labeled container for disposal.[2] For large spills or if you are unsure, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine is a multi-step process that requires careful attention to segregation, containerization, and labeling. This protocol is designed to meet the stringent requirements of regulatory bodies like the EPA and the Occupational Safety and Health Administration (OSHA).[17][18]

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste.

  • Identify the Waste Stream: Determine if the waste is pure, unused 5,6,7,8-Tetrahydroquinazolin-6-amine, a solution, or contaminated labware (e.g., pipette tips, weighing paper).

  • Segregate at the Source: Do NOT mix this waste with other chemical waste streams.[13][14] This is the most critical step in preventing unintended chemical reactions. Amine waste should be kept separate from acidic waste, halogenated solvents, and reactive chemicals.[7] Collect this waste in a designated satellite accumulation area (SAA) at or near the point of generation.[16]

Step 2: Containerization

The choice of container is vital for safe storage and transport.

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[16][19] High-density polyethylene (HDPE) or glass containers are generally suitable. For liquid waste, ensure the container is designed for liquids.[19]

  • Avoid Contamination: Never use food-grade containers (e.g., milk jugs) for chemical waste.[19]

  • Keep Closed: The container must remain closed at all times except when actively adding waste.[16] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement.[9]

  • Use an Official Waste Tag: Obtain a hazardous waste tag from your institution's EHS department.[9]

  • Complete All Fields: Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste".[16]

    • The full, unabbreviated chemical name: "5,6,7,8-Tetrahydroquinazolin-6-amine".[9]

    • For mixtures, list all constituents and their approximate percentages.[16]

    • The date of waste generation.[9]

    • The specific location of generation (Building, Room, PI Name).[9]

Step 4: Accumulation and Storage
  • Store Safely: Store the labeled waste container in your designated SAA, ensuring it is segregated from incompatible materials.[16]

  • Monitor Fill Level: Do not overfill the container. A good practice is to request pickup when the container is about 90% full.[16]

  • Adhere to Time Limits: EPA regulations require that full containers be removed from the SAA within 72 hours.[16]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is ready for pickup, submit a completed chemical waste pickup request to your institution's EHS office or designated hazardous waste management provider.[9][16]

  • Professional Disposal: Only licensed and approved hazardous waste transporters and disposal facilities are permitted to handle the final treatment and disposal of the waste, which is often accomplished through controlled incineration at a permitted facility.[14] Never dispose of this chemical in the regular trash or down the drain.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine waste.

G Disposal Workflow for 5,6,7,8-Tetrahydroquinazolin-6-amine cluster_prep Preparation & Assessment cluster_collection Collection & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposition start Waste Generation (5,6,7,8-Tetrahydroquinazolin-6-amine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First assess_waste Characterize Waste (Solid, Liquid, Contaminated Debris?) ppe->assess_waste segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) assess_waste->segregate container Select Compatible, Leak-Proof Container segregate->container add_waste Add Waste to Container (Keep Closed When Not in Use) container->add_waste label_waste Complete & Affix Hazardous Waste Label add_waste->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request Pickup from EHS (When Container is ~90% Full) store_saa->request_pickup ehs_pickup EHS / Licensed Contractor Collects Waste request_pickup->ehs_pickup end Proper Disposal via Permitted Facility (e.g., Incineration) ehs_pickup->end

Caption: Workflow for the proper disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine waste.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. diplomata comercial. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly potent intermediates like 5,6,7,8-Tetrahydroquinazolin-6-amine requires moving beyond basic compliance. For researchers synthesizing novel human Topoisomerase IIα inhibitors[1] or screening antitubercular agents against multidrug-resistant strains[2], safety protocols must be as rigorous as the science itself.

This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of 5,6,7,8-Tetrahydroquinazolin-6-amine. By understanding the why behind each safety measure, laboratory professionals can proactively mitigate risks.

Hazard Identification & Causality

5,6,7,8-Tetrahydroquinazolin-6-amine (CAS: 933726-35-3) is a bioactive nitrogenous heterocycle. Its physical and chemical properties dictate specific biological hazards. We synthesize the quantitative data and GHS hazard statements into a causality matrix to inform our engineering controls[3].

Table 1: Hazard Specifications and Scientific Rationale

Parameter / HazardSpecificationCausality & Scientific Rationale
Biological Profile Bioactive ScaffoldHigh binding affinity to enzymes (e.g., Topo IIα, DHFR) means accidental systemic exposure can cause off-target toxicity[1],[2].
GHS H302 Harmful if swallowedTypical of small-molecule pyrimidine derivatives; easily absorbed through the gastrointestinal tract[3].
GHS H315 / H319 Skin & Eye IrritationThe primary amine group (-NH₂) is a weak base. Contact with skin/eyes disrupts lipid bilayers and saponifies localized fats, causing inflammation[3].
GHS H335 Respiratory IrritationThe fine crystalline structure easily aerosolizes. Inhalation leads to basic interaction with the moist mucosal membranes of the respiratory tract[3].
Solvent Vector DMSO (Typical)When solubilized for in vitro assays, DMSO acts as a rapid penetration enhancer, drastically increasing dermal toxicity risks[1].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling compounds destined for high-throughput biological screening. The following matrix is required:

  • Hand Protection (Double Nitrile Gloves): Nitrile offers superior chemical resistance to basic amines compared to latex. Causality: Because this compound is frequently dissolved in DMSO for DNA relaxation assays[1], double-gloving is mandatory. If DMSO splashes, it will carry the toxic amine through a single glove layer rapidly. The outer glove must be discarded immediately upon contamination.

  • Eye Protection (Chemical Splash Goggles): Safety glasses with side shields are inadequate for H319 hazards. Unvented or indirectly vented goggles prevent aerosolized dust from settling on the ocular mucosa.

  • Body Protection (Fluid-Resistant Lab Coat): A standard cotton lab coat can absorb and hold fine powders against the skin. Use a fluid-resistant, cuffed lab coat to prevent wrist exposure.

  • Respiratory Protection (N95 or FFP3): Required only if engineering controls (fume hoods) fail or during a major spill. Routine handling must occur inside a certified hood.

Operational Workflow: Weighing & Solubilization Protocol

To ensure a self-validating system, every step in the handling process includes a physical verification mechanism to confirm safety.

Step 1: Environmental Setup & Verification

  • Action: Conduct all weighing in a Class II biological safety cabinet (for sterile tissue culture work) or a chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).

  • Causality: This specific velocity is strong enough to capture H335 particulates but gentle enough to prevent turbulent vortices that could blow the light powder out of the sash.

Step 2: Static Mitigation

  • Action: Pass an anti-static ionizer (zero-stat gun) over the weighing spatula, the weigh boat, and the microcentrifuge tube.

  • Causality: Tetrahydroquinazoline derivatives often hold a static charge. Neutralizing the electrostatic potential prevents the powder from violently repelling off the spatula and aerosolizing into the worker's breathing zone.

Step 3: Solubilization & Containment

  • Action: Add the calculated volume of assay solvent (e.g., DMSO) directly to the pre-weighed vial while still inside the hood. Cap tightly, wipe the exterior of the vial with an ethanol-soaked Kimwipe, and then vortex.

  • Causality: Sealing and decontaminating the vial before removing it from the engineering control ensures zero respiratory or dermal exposure to the highly penetrative DMSO/compound mixture.

Spill Response & Chemical Disposal Plan

In the event of a spill, standard sweeping will exacerbate the H335 inhalation hazard. Follow this targeted protocol to neutralize the active amine[3].

Step 1: Damp Containment

  • Action: Do not dry-sweep. Gently cover the spilled powder with paper towels dampened with 1% acetic acid or citric acid.

  • Causality: Dampening prevents airborne dust generation. The mild acid protonates the basic primary amine, converting it into a water-soluble, less volatile, and less reactive salt.

Step 2: Collection & Segregation

  • Action: Scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container. Segregate this waste from halogenated solvents.

Step 3: Self-Validating Decontamination

  • Action: Wash the spill surface with soapy water, then swab the area with a wet pH indicator strip.

  • Causality: A return to a neutral pH (6.5–7.5) serves as a self-validating indicator that the basic amine residue has been completely neutralized and removed from the workspace.

Step 4: Final Disposal (P501)

  • Action: Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant Amine". Route to your EHS department for high-temperature incineration, which safely destroys the heterocyclic ring system[3].

Safety Workflow Visualization

PPE_Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Handling Handling & Weighing: Anti-Static Mitigation Hood->Handling Spill Spill Event? Handling->Spill Clean Spill Response: Acidic Damp Containment Spill->Clean Yes Proceed Experimental Workflow: DMSO Solubilization Spill->Proceed No Waste Waste Segregation: Validate via pH Swab Clean->Waste Proceed->Waste Disposal Final Disposal: Incineration (P501) Waste->Disposal

Fig 1: End-to-end safety and operational workflow for 5,6,7,8-Tetrahydroquinazolin-6-amine.

References

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: ACS Publications URL: [Link]

  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: PubMed / MDPI URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazolin-6-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.